An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazol...
Author: BenchChem Technical Support Team. Date: January 2026
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details a robust synthetic pathway, outlines a step-by-step experimental protocol, and provides a thorough guide to the characterization of the target molecule.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a key pharmacophore found in numerous biologically active molecules and approved pharmaceutical agents. The isoxazole ring system is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Substituted isoxazoles exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, with its symmetrically substituted phenyl ring, presents an interesting scaffold for further chemical exploration and development of novel therapeutic agents or functional materials.
Synthetic Strategy: A Two-Step Approach to the Isoxazole Core
The synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is most effectively achieved through a two-step process commencing with the readily available starting material, ethyl 4-acetylbenzoate. The chosen synthetic route is a classic and reliable method for the formation of 3,5-disubstituted isoxazoles.
Step 1: Claisen Condensation to Form a 1,3-Dicarbonyl Intermediate. The initial step involves a Claisen condensation reaction between ethyl 4-acetylbenzoate and diethyl oxalate. This reaction is base-catalyzed, typically using a strong base such as sodium ethoxide, to generate the corresponding 1,3-dicarbonyl intermediate, diethyl 2-(4-(ethoxycarbonyl)benzoyl)-3-oxosuccinate. The causality behind this choice lies in the high reactivity of the enolate formed from ethyl 4-acetylbenzoate, which readily attacks the electrophilic carbonyl carbon of diethyl oxalate.
Step 2: Cyclization with Hydroxylamine to Form the Isoxazole Ring. The second and final step is the cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride. This reaction proceeds via a condensation mechanism, where the nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. This method is highly efficient for the construction of the isoxazole core from 1,3-dicarbonyl precursors.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Experimental Protocol
This section provides a detailed, self-validating methodology for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Materials and Reagents
Ethyl 4-acetylbenzoate
Diethyl oxalate
Sodium metal
Absolute Ethanol
Hydroxylamine hydrochloride
Diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Hydrochloric acid (2M)
Step 1: Synthesis of Diethyl 2-(4-(ethoxycarbonyl)benzoyl)-3-oxosuccinate
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) in small portions. Allow the reaction to proceed until all the sodium has dissolved.
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 4-acetylbenzoate (1.0 eq) in absolute ethanol.
Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2M HCl to a pH of approximately 3-4. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 1,3-dicarbonyl intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Reaction Setup: In a round-bottom flask, dissolve the crude diethyl 2-(4-(ethoxycarbonyl)benzoyl)-3-oxosuccinate (1.0 eq) in ethanol.
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) to the solution.
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction should be monitored by TLC.
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate as a solid.
Characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following table summarizes the expected analytical data based on the characterization of structurally similar isoxazole derivatives.
Technique
Expected Observations
Melting Point
Expected to be a crystalline solid with a sharp melting point.
¹H NMR
Aromatic protons on the phenyl ring (AA'BB' system, two doublets, ~δ 8.0-8.2 ppm). Isoxazole proton (singlet, ~δ 7.0-7.5 ppm). Two ethyl ester groups (two quartets for -CH₂- at ~δ 4.4-4.5 ppm and two triplets for -CH₃ at ~δ 1.4-1.5 ppm).
¹³C NMR
Two ester carbonyl carbons (~δ 160-165 ppm). Isoxazole ring carbons (~δ 100-170 ppm). Phenyl ring carbons (~δ 125-135 ppm). Ethyl ester carbons (-CH₂- ~δ 62 ppm, -CH₃ ~δ 14 ppm).
FT-IR (cm⁻¹)
Strong C=O stretching vibrations for the two ester groups (~1720-1730 cm⁻¹). C=N stretching of the isoxazole ring (~1600-1620 cm⁻¹). C-O stretching vibrations (~1250-1300 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (C₁₅H₁₅NO₅, MW = 289.28 g/mol ).
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. The described two-step synthesis is efficient and utilizes readily available starting materials. The comprehensive characterization data, while predictive, is based on established spectral trends for isoxazole derivatives and provides a solid framework for the verification of the synthesized product. This guide is intended to empower researchers in their efforts to explore the potential of novel isoxazole-based compounds in various scientific disciplines.
References
Patel, K. D., et al. (2010). Synthesis and biological evaluation of some novel isoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 651-658.
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Abstract This technical guide provides a comprehensive framework for characterizing the physicochemical properties of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a heterocyclic compound of interest in mode...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the physicochemical properties of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a heterocyclic compound of interest in modern medicinal chemistry. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a predictive and procedural manual for researchers, scientists, and drug development professionals. It combines in silico predictions of key drug-like properties with detailed, field-proven experimental protocols for their empirical validation. The causality behind each experimental choice is explained, ensuring that the described methodologies are not merely procedural but are grounded in scientific rationale. This guide is structured to empower research teams to generate high-quality, reliable data essential for advancing novel isoxazole-based compounds through the drug discovery pipeline.
Introduction: The Significance of Physicochemical Profiling
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate belongs to the isoxazole class of five-membered heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential. The journey of a candidate molecule from initial synthesis to a viable drug is critically dependent on its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]
A thorough understanding of these properties is paramount, as it allows for the rational design of molecules with improved "drug-likeness" and reduces the likelihood of costly late-stage failures in clinical development. This guide focuses on establishing a robust physicochemical profile for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, providing both a predictive starting point and the experimental means for definitive characterization.
Molecular Identity and In Silico Physicochemical Predictions
The first step in characterizing any compound is to define its structure and utilize computational tools to predict its behavior.[2][3] These in silico models provide rapid, cost-effective initial assessments that guide subsequent experimental work.[4]
The following table summarizes key physicochemical properties predicted using established computational algorithms. It is critical to note that these are theoretical values and require experimental validation.
Predicted Property
Predicted Value
Significance in Drug Discovery
LogP (Lipophilicity)
~3.5 - 4.2
Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. Values should be within the Lipinski's Rule of 5 (LogP < 5) for oral bioavailability.[1][6]
Aqueous Solubility (LogS)
~ -4.5
Predicts low solubility in water, a common challenge for drug candidates that must be addressed through formulation.
pKa (Acidic)
~9.0 - 10.0 (Ester Hydrolysis)
The molecule lacks strongly acidic or basic centers. The ester groups are susceptible to hydrolysis under strong basic conditions but are stable at physiological pH.
Polar Surface Area (PSA)
~75 Ų
A moderate PSA, generally associated with good cell permeability.
Indicates a degree of conformational flexibility, which can influence target binding.
Based on these in silico predictions, the molecule adheres to Lipinski's Rule of 5, suggesting a promising foundation for developing an orally bioavailable drug.[1][8][9][10] However, the predicted low aqueous solubility is a key liability that must be experimentally confirmed and addressed.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical parameters. The rationale behind the choice of method is explained to provide context for the experimental design.
Thermodynamic Aqueous Solubility
Causality: Thermodynamic, or equilibrium, solubility is the true measure of a compound's saturation point in a given solvent.[11][12] It is a critical parameter because only the dissolved compound can be absorbed in vivo.[13] Unlike kinetic solubility, which can overestimate this value due to the formation of supersaturated solutions, the thermodynamic method ensures a true equilibrium is reached, providing definitive data for developability assessment.[14] High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its ability to separate the parent compound from any potential impurities or degradants, ensuring analytical specificity.[13]
Prepare a 10 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Prepare phosphate-buffered saline (PBS) at pH 7.4.
Create a calibration curve by making serial dilutions of the stock solution in a 50:50 mixture of Acetonitrile:Water and analyzing by HPLC-UV.
Equilibration:
Add an excess of the solid test compound (approx. 1-2 mg) to a glass vial.
Add 1 mL of PBS (pH 7.4) to the vial.
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (25°C) for 24 hours to ensure equilibrium is reached.
Sample Processing:
After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.
Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
Carefully remove the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining particulates. Self-Validation Step: Analyze a pre-filtered and post-filtered aliquot of a control compound to ensure no compound is lost due to filter binding.
Quantification:
Dilute the filtered supernatant with a 50:50 Acetonitrile:Water mixture to bring the concentration within the range of the calibration curve.
Analyze the diluted sample by HPLC-UV.
Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve.
Data Reporting:
Report the final solubility in µg/mL and µM.
Caption: Thermodynamic Solubility Workflow.
Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) is more physiologically relevant as it accounts for all species (ionized and neutral) at a given pH. The shake-flask method is the "gold standard" for LogP/LogD determination because it is a direct measurement of partitioning at equilibrium.[15][16]
Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel.
Shake vigorously for 24 hours to pre-saturate both phases.
Allow the phases to separate completely before use.
Partitioning:
Prepare a stock solution of the test compound in the pre-saturated n-octanol phase (e.g., 1 mg/mL).
In a glass vial, combine 1 mL of the compound-containing n-octanol phase and 1 mL of the pre-saturated PBS phase.
Shake the vial for 2 hours at a controlled temperature (25°C) to allow the compound to partition between the two phases.
Let the vial stand undisturbed overnight to ensure complete phase separation.[17]
Sample Analysis:
Carefully remove an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase. Self-Validation Step: Centrifuge both phases before sampling to ensure no micro-emulsions are present.
Dilute each aliquot appropriately with a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Quantify the concentration of the compound in each phase using a validated HPLC-UV method.
Calculation:
Calculate LogD using the formula:
LogD_pH7.4 = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )
Caption: Shake-Flask LogD Determination Workflow.
Ionization Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. This is crucial as the ionization state dramatically affects solubility, permeability, and target binding. Potentiometric titration is a highly accurate and standard method for pKa measurement.[18][19] It works by monitoring the pH of a solution as a titrant is added, with the pKa being determined from the inflection point of the titration curve where the molecule's buffering capacity is maximal.[20]
Experimental Protocol: Potentiometric Titration for pKa Determination
System Calibration:
Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.
Sample Preparation:
Accurately weigh and dissolve the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[18] A co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be minimized.
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[20]
Titration:
Place the solution in a jacketed titration vessel maintained at 25°C.
Immerse the calibrated pH electrode and a stirrer into the solution.
Since the target molecule is neutral, two titrations are required to check for both acidic and basic pKa values.
Acid Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition has stabilized.
Base Titration: In a separate experiment, titrate the sample solution with a standardized, carbonate-free solution of NaOH (e.g., 0.1 M) in the same manner.
Data Analysis:
Plot the pH versus the volume of titrant added.
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.
The pKa is equal to the pH at the half-equivalence point.[18] Specialized software is typically used for precise calculation.
Caption: Influence of Physicochemical Properties on Drug Development.
Conclusion
While direct experimental data for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is not yet widely published, a robust characterization is achievable through a systematic approach combining in silico prediction with rigorous experimental validation. The predictive models suggest a molecule with a favorable "drug-like" profile according to Lipinski's rules, but with a potential liability in its low aqueous solubility. The detailed protocols provided in this guide offer a clear path for research teams to generate the high-quality solubility, lipophilicity, and ionization data necessary to validate these predictions. This essential dataset will enable informed decision-making, guide subsequent lead optimization and formulation efforts, and ultimately increase the probability of success for this promising isoxazole scaffold in the drug discovery arena.
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate,...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a molecule of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific compound, this document serves as a predictive guide based on the analysis of its chemical structure and comparison with closely related analogues. We will explore the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the interpretation of the spectral features that would confirm the compound's identity and purity. Standard protocols for data acquisition are also provided to assist researchers in their experimental work.
Molecular Structure and Predicted Spectroscopic Features
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate possesses a disubstituted isoxazole core, a central scaffold in many biologically active compounds. The molecule's structure, with its distinct aromatic and ester functionalities, gives rise to a unique spectroscopic fingerprint.
Molecular Structure Breakdown
Caption: Predicted molecular connectivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole proton, and the two ethyl ester groups.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.2
Doublet
2H
Aromatic protons ortho to the ester
~8.0
Doublet
2H
Aromatic protons meta to the ester
~7.0
Singlet
1H
Isoxazole C4-H
~4.5
Quartet
2H
-OCH₂- of C3-ester
~4.4
Quartet
2H
-OCH₂- of phenyl-ester
~1.4
Triplet
3H
-CH₃ of C3-ester
~1.4
Triplet
3H
-CH₃ of phenyl-ester
Causality Behind Predictions: The aromatic protons are expected to appear as two distinct doublets due to the symmetrical para-substitution pattern on the phenyl ring. The protons ortho to the electron-withdrawing ethoxycarbonyl group will be deshielded and appear at a lower field (~8.2 ppm) compared to the meta protons (~8.0 ppm). The isoxazole C4-H proton is anticipated to be a singlet around 7.0 ppm, a characteristic chemical shift for this ring system. For a similar compound, ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole proton appears at 6.92 ppm[1]. The two ethyl groups will each exhibit a quartet for the methylene protons and a triplet for the methyl protons, arising from coupling with the adjacent methyl and methylene groups, respectively.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
Predicted Chemical Shift (δ, ppm)
Assignment
~170
C=O (phenyl-ester)
~160
C=O (C3-ester)
~158
Isoxazole C5
~156
Isoxazole C3
~132
Quaternary aromatic C (ipso to isoxazole)
~131
Aromatic CH (meta to ester)
~130
Quaternary aromatic C (ipso to ester)
~127
Aromatic CH (ortho to ester)
~100
Isoxazole C4
~62
-OCH₂- (C3-ester)
~61
-OCH₂- (phenyl-ester)
~14
-CH₃ (both esters)
Causality Behind Predictions: The carbonyl carbons of the two ester groups are expected to be the most downfield signals. The carbons of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing at lower fields than C4. For comparison, in ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole carbons C3, C4, and C5 appear at 156.96, 99.92, and 171.66 ppm respectively[1]. The aromatic carbons will have distinct signals based on their substitution and position relative to the electron-withdrawing groups. The quaternary carbons will generally have weaker signals than the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
~3100-3000
C-H stretch
Aromatic & Isoxazole
~2980-2850
C-H stretch
Aliphatic (ethyl groups)
~1725-1710
C=O stretch
Ester carbonyls
~1600-1450
C=C stretch
Aromatic & Isoxazole rings
~1250-1000
C-O stretch
Esters
Causality Behind Predictions: The most prominent peaks in the IR spectrum are expected to be the strong C=O stretching vibrations of the two ester groups in the region of 1725-1710 cm⁻¹[2]. The C-H stretching vibrations of the aromatic and isoxazole rings will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will be just below 3000 cm⁻¹[2]. The C=C stretching vibrations of the aromatic and isoxazole rings will give rise to several bands in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands from the ester groups are expected in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
m/z
Predicted Assignment
~303
[M]⁺ (Molecular Ion)
~275
[M - C₂H₄]⁺
~258
[M - OC₂H₅]⁺
~230
[M - COOC₂H₅]⁺
~186
[M - COOC₂H₅ - CO]⁺
~145
[C₆H₄COOC₂H₅]⁺
Causality Behind Predictions: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₅H₁₅NO₅), which is approximately 303. Common fragmentation patterns for ethyl esters include the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, and the loss of an ethoxy radical (•OC₂H₅, 45 Da) or an ethoxycarbonyl radical (•COOC₂H₅, 73 Da). The fragmentation of the isoxazole ring can also lead to characteristic daughter ions.
Experimental Protocols
The following are standard protocols for the acquisition of spectroscopic data for organic compounds.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Sample Preparation:
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Solid (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place a drop between two salt plates.
Background Collection: Record a background spectrum of the empty sample compartment (or the pure solvent).
Sample Measurement: Record the spectrum of the sample.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Ionization Method: Choose an appropriate ionization method, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
Mass Analysis: The ionized sample is introduced into the mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. By understanding the predicted NMR, IR, and Mass spectra, researchers can more effectively characterize this compound upon its synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. While the data presented herein is predictive, it is grounded in the fundamental principles of spectroscopy and supported by data from structurally similar molecules, making it a valuable resource for scientists in the field.
References
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
Chandra, K. S., Sudeep, H. V., Kumar, K. S., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Chandra, K. S., Sudeep, H. V., Kumar, K. S., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenyl-isoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. Retrieved from [Link]
SpectraBase. (n.d.). ETHYL-5-(PENTAFLUOROETHYL)-3-[4-(TRIFLUOROMETHYL)-PHENYL]-4-ISOXAZOLE-CARBOXYLATE. Retrieved from [Link]
Chandra, K. S., Sudeep, H. V., Kumar, K. S., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Retrieved from [Link]
Zhao, Q. F., He, Z. Q., & Wen, L. R. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111. Retrieved from [Link]
S. H. K. Reddy, S. H. K., S. M. D. Kumar, S. M. D., & Fun, H. K. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. IUCrData, 2(1), x161933. Retrieved from [Link]
Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Sabah, Z., Al-Lawati, H. A. J., & Al-Busafi, S. N. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(11), 3326. Retrieved from [Link]
ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Retrieved from [Link]
Legnani, L., Ceriani, G., & D'annibale, A. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Retrieved from [Link]
Zaparucha, A., Dołęga, A., & Gucma, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5621. Retrieved from [Link]
ChemSynthesis. (n.d.). ethyl 5-phenyl-4-isoxazolecarboxylate. Retrieved from [Link]
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the crystal structure of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a molecule...
Author: BenchChem Technical Support Team. Date: January 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the crystal structure of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a molecule of significant interest in medicinal chemistry. The isoxazole core is a well-established "privileged scaffold," known for its versatile biological activities, including antifungal, herbicidal, antiviral, anticancer, and antibacterial properties. Understanding the three-dimensional architecture of this specific derivative is paramount for rational drug design and the development of novel therapeutic agents.
While a definitive crystal structure for the title compound is not publicly available, this guide leverages high-quality crystallographic data from a closely related analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , to provide a robust and insightful structural model.[1] The substitution of an amino group for the ethoxycarbonyl group at the para-position of the phenyl ring is expected to have a minimal impact on the core geometry of the isoxazole and its relative orientation to the phenyl ring, making this a highly relevant and predictive model.
Molecular Architecture and Conformational Analysis
The fundamental structure of these isoxazole derivatives consists of a central isoxazole ring substituted at the 3- and 5-positions. The 3-position is functionalized with an ethyl carboxylate group, while the 5-position bears a substituted phenyl ring.
Planarity and Dihedral Angles: A Tale of Two Rings
A critical feature of the molecular geometry is the relative orientation of the isoxazole and phenyl rings. In the analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the asymmetric unit contains two independent molecules.[1] In one molecule, the dihedral angle between the mean planes of the isoxazole and phenyl rings is a mere 1.76(9)°, indicating a high degree of coplanarity.[1] The second molecule exhibits a slightly larger dihedral angle of 5.85(8)°.[1] This near-planar conformation is significant as it can influence the molecule's ability to interact with planar biological targets, such as DNA or aromatic residues in enzyme active sites. For comparison, in ethyl 5-phenylisoxazole-3-carboxylate, this dihedral angle is even smaller at 0.5(1)°.[2]
The ethoxycarbonyl group at the 3-position of the isoxazole ring also demonstrates a tendency towards planarity with the heterocyclic ring, with dihedral angles of 0.92(13)° and 1.58(11)° in the two independent molecules of the amino-substituted analogue.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate is stabilized by a network of hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N—H⋯N and N—H⋯O interactions that link the molecules into layers.[1] These layers then stack in a parallel fashion.[1] While the title compound, with its ethoxycarbonyl substituent, lacks the strong hydrogen-bonding donor capacity of the amino group, it is anticipated that weaker C—H⋯O interactions and π-π stacking of the aromatic rings will play a crucial role in its crystal lattice formation.
Crystallographic Data Summary
The following table summarizes the crystallographic data for the reference compound, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[1] This data provides the foundational parameters for understanding the solid-state structure.
Parameter
Value
Chemical Formula
C₁₂H₁₂N₂O₃
Formula Weight
232.24
Crystal System
Triclinic
Space Group
P-1
a (Å)
7.591(2)
b (Å)
11.303(4)
c (Å)
13.818(4)
α (°)
88.155(4)
β (°)
87.008(4)
γ (°)
86.233(4)
Volume (ų)
1181.0(6)
Z
4
Calculated Density (Mg m⁻³)
1.306
Experimental Workflow for Crystal Structure Determination
The determination of a crystal structure is a meticulous process that bridges chemical synthesis with physical analysis. The following outlines the key experimental and computational steps involved.
Caption: Experimental workflow for crystal structure determination.
Synthesis and Crystallization: The Art of the Perfect Crystal
The synthesis of isoxazole derivatives often involves the reaction of a chalcone derivative with hydroxylamine or a 1,3-dipolar cycloaddition reaction.[3][4] For the title compound, a plausible synthetic route would involve the reaction of 4-nitroacetophenone with diethyl oxalate, followed by reaction with hydroxylamine hydrochloride and subsequent reduction and esterification steps.[1]
Protocol for the Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (as a proxy): [1]
Step 1: Condensation. React 4-nitroacetophenone with diethyl oxalate in a basic solution of ethanol for 2 hours.
Step 2: Neutralization. Add acetic acid to neutralize the reaction mixture, leading to the precipitation of a yellow solid.
Step 3: Cyclization. Collect the solid and react it with hydroxylamine hydrochloride in refluxing ethanol for 4 hours to form the isoxazole ring.
Step 4: Reduction. Reduce the nitro group of the resulting product using a reducing agent like stannous chloride in ethyl acetate to yield the final amino-substituted compound.
Crystallization: The key to obtaining high-quality diffraction data is the growth of a single, defect-free crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
Data Collection and Processing: Illuminating the Lattice
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a series of spots whose intensities and positions are recorded.
Data Collection Parameters for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate: [1]
Instrument: Bruker SMART CCD area-detector diffractometer
Radiation: Mo Kα (λ = 0.71073 Å)
Temperature: 293 K
Data Reduction: The raw data is processed to correct for various experimental factors and to extract the structure factor amplitudes.
Structure Solution and Refinement: From Data to Model
The processed diffraction data is then used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell.
Potential biological activities of isoxazole carboxylate derivatives
An In-depth Technical Guide to the Potential Biological Activities of Isoxazole Carboxylate Derivatives Abstract The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structur...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Potential Biological Activities of Isoxazole Carboxylate Derivatives
Abstract
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that confers unique electronic properties and metabolic stability.[1][2][3] This has rendered it a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4][5][6] Isoxazole carboxylate derivatives, in particular, have emerged as a versatile class of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][7][8] Their therapeutic potential stems from the ability to modulate various biological targets, such as enzymes and receptors, by presenting diverse functional groups in a well-defined three-dimensional space.[9] This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of isoxazole carboxylate derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
The Isoxazole Carboxylate Scaffold: A Foundation for Diverse Bioactivity
The isoxazole nucleus is an aromatic heterocyclic system characterized by a weak nitrogen-oxygen bond, which, while stable, can be cleaved under specific conditions, making it a versatile synthetic intermediate.[3][10] The addition of a carboxylate or related carboxamide group at positions 3, 4, or 5 of the ring provides a critical anchor point for functionalization. This allows for the systematic modification of the molecule to optimize its interaction with biological targets, enhancing potency and selectivity while potentially reducing toxicity.[1][4] FDA-approved drugs like the antirheumatic leflunomide and the COX-2 inhibitor valdecoxib feature an isoxazole ring, underscoring the pharmacological value of this scaffold.[4]
Core Synthetic Strategies
The generation of diverse isoxazole carboxylate libraries hinges on robust and flexible synthetic methodologies. The primary routes involve constructing the isoxazole ring first, followed by modification of the carboxylate group, or vice-versa.
Synthesis of the Isoxazole Ring
A predominant method for forming the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the dipole) and an alkyne (the dipolarophile).[5] This reaction proceeds via a concerted pericyclic mechanism, offering good control over regioselectivity. Another common approach is the condensation of a β-dicarbonyl compound with hydroxylamine.[6] Microwave-assisted synthesis has also been effectively employed to accelerate these reactions and improve yields.[7][11]
Formation of Isoxazole Carboxamide Derivatives
For creating carboxamide derivatives, a widely used and effective method is the coupling reaction between an isoxazole-carboxylic acid and various substituted anilines or other amines.[1][12] This reaction is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[12]
General Synthetic Workflows for Isoxazole Derivatives.
Key Biological Activities and Mechanistic Insights
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[2][13]
Mechanism of Action: The anticancer mechanisms are diverse and include the induction of apoptosis (programmed cell death), inhibition of crucial cell cycle enzymes, and disruption of signaling pathways essential for tumor proliferation and survival.[2][13] Some derivatives function as secretory phospholipase A2 (sPLA2) inhibitors, which is significant as sPLA2 is implicated in inflammatory diseases and cancer.[14]
Structure-Activity Relationship (SAR):
Studies have shown that substitutions on the phenyl rings attached to the isoxazole core significantly influence activity. For instance, compound 2e (a 5-methyl-3-phenylisoxazole-4-carboxamide derivative) was found to be highly active against the B16F1 melanoma cell line, with an IC50 of 0.079 µM.[12]
The presence of electron-withdrawing groups, such as halogens (-F, -Cl) on the phenyl ring, often enhances cytotoxic activity.[14]
The conversion of isoxazole-based chalcones into dihydropyrazole derivatives has been shown to increase anticancer activity, suggesting the pyrazoline ring is a critical pharmacophore.[15]
Data Presentation: Anticancer Activity of Isoxazole Carboxamide Derivatives
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)
This protocol is a self-validating system for assessing the cytotoxic potential of novel isoxazole derivatives.
Cell Culture: Cancer cell lines (e.g., B16F1, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.
Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in culture media to achieve the desired final concentrations. The media from the wells is replaced with 100 µL of media containing the test compound or vehicle control (DMSO).
Incubation: The plates are incubated for 48-72 hours.
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. The plates are incubated for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[12][16]
Simplified Extrinsic Apoptosis Signaling Pathway.
Antimicrobial Activity
Isoxazole carboxylate and carboxamide derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][17]
Mechanism of Action: While the precise mechanisms can vary, bacteriostatic agents often work by inhibiting essential processes like protein synthesis or metabolic pathways.[3] Bactericidal agents may target the bacterial cell wall or membrane.[3] The isoxazole scaffold's ability to be functionalized allows for targeting specific microbial enzymes or structures.
Structure-Activity Relationship (SAR):
The presence of electron-withdrawing groups, such as halogens (Br, Cl) and nitro groups (-NO2), on the phenyl rings attached to the isoxazole core generally enhances antibacterial activity.[1][17]
Conversely, electron-donating groups like methoxy (-OCH3) and dimethylamino (-N(CH3)2) have also been associated with increased potency.[1]
In one study, isoxazole derivatives substituted with a thiophenyl moiety displayed significant activity, highlighting the importance of this group.[10]
Compound PUB9 , an isoxazole-4-carboxylate derivative, showed remarkably high activity against Staphylococcus aureus, with an MIC over 1000 times lower than other tested derivatives.[10]
Data Presentation: Antibacterial Activity of Isoxazole Derivatives
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and reliable protocol for determining the MIC of an antimicrobial agent.
Inoculum Preparation: A pure culture of the test microorganism is grown overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
Compound Preparation: The test compound is dissolved in DMSO to create a stock solution. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using the broth as the diluent.
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
Incubation: The plate is incubated at 35-37°C for 16-20 hours for bacteria, or longer for fungi.
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17]
Workflow for MIC Determination via Broth Microdilution.
Anti-inflammatory Activity
Several isoxazole derivatives have been identified as potent anti-inflammatory agents, with mechanisms often involving the inhibition of key inflammatory mediators.[19][20]
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of prostaglandins during inflammation.[4][18] Some derivatives also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or interfere with the lipooxygenase (LOX) pathway.[19]
Structure-Activity Relationship (SAR):
In one study, compounds 5b, 5c, and 5d showed significant in vivo anti-inflammatory potential, with good binding affinity for the COX-2 enzyme in docking simulations.[21]
The presence of a benzoyl group at position 5 of the isoxazole ring has been linked to potent anti-inflammatory activity.[19]
For sPLA2 inhibition, isoxazoles with electron-withdrawing groups like -F or -CF3 on an attached phenyl ring displayed excellent activity.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
Compound Administration: Animals are divided into groups. The test group receives the isoxazole derivative (e.g., orally or intraperitoneally). The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
Edema Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test group indicates anti-inflammatory activity.[21]
The Cyclooxygenase (COX) Inflammatory Pathway.
Neuroprotective and Neuromodulatory Activity
Isoxazole derivatives are emerging as promising agents for neuroprotection and the treatment of neurological disorders.[8][13]
Mechanism of Action: The neuroprotective effects are often attributed to their ability to shield neurons from damage caused by oxidative stress, excitotoxicity, and inflammation.[13] Specific isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptors, which are critical for nociceptive transmission and are implicated in chronic pain.[22] By inhibiting AMPA receptor activity, these compounds can prevent central sensitization and excitotoxicity.[22]
Structure-Activity Relationship (SAR):
In a study of isoxazole-4-carboxamides, compounds CIC-1 and CIC-2 were potent inhibitors of AMPA receptor activity, with IC50 values in the low micromolar range (~3 µM).[22]
For chroman-isoxazole hybrids, the position of substituents on the isoxazole ring was crucial for activity. 3-aryl-5-(chroman-5-yl)-isoxazoles displayed higher neuroprotective activity against oxidative stress-induced cell death compared to other regioisomers.[23]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxytosis)
This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced death.
Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in DMEM with 10% FBS.
Seeding: Cells are seeded in 96-well plates and allowed to attach.
Treatment: Cells are pre-treated with various concentrations of the isoxazole derivative for 1-2 hours.
Induction of Oxytosis: Oxidative stress is induced by adding a high concentration of glutamate (e.g., 5 mM) to the wells. Glutamate inhibits cystine uptake, leading to glutathione depletion and subsequent oxidative stress.
Incubation: Plates are incubated for 12-24 hours.
Viability Assessment: Cell viability is measured using a standard method like the MTS or MTT assay.
Data Analysis: The EC50 value (the concentration providing 50% protection against glutamate-induced death) is calculated.[23]
Conclusion and Future Perspectives
Isoxazole carboxylate derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their privileged structure serves as a robust foundation for developing novel therapeutics targeting a wide array of diseases. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[1][4] Current research highlights potent activities in oncology, infectious diseases, inflammation, and neurology.[7][8][20]
Future trends in this field are likely to focus on the development of multi-targeted therapies and the application of nanotechnology to improve drug delivery and efficacy.[8][12][16] For example, nano-emulgel formulations have already been shown to increase the potency of an anti-melanoma isoxazole compound by improving its permeability into cancer cells.[12][16] As our understanding of disease pathways deepens, the rational design of isoxazole carboxylate derivatives will continue to yield promising candidates for addressing unmet medical needs.[8]
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The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide
Preamble: The Enduring Relevance of the Isoxazole Nucleus In the landscape of medicinal chemistry, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as a "privilege...
Author: BenchChem Technical Support Team. Date: January 2026
Preamble: The Enduring Relevance of the Isoxazole Nucleus
In the landscape of medicinal chemistry, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as a "privileged scaffold."[1][2][3] Its unique physicochemical properties, including its electron-rich aromatic nature and the reactive N-O bond, make it a versatile building block for the synthesis of compounds with a broad spectrum of biological activities.[2][4] The incorporation of the isoxazole moiety into a molecule can enhance its pharmacological profile, improve pharmacokinetic properties, and reduce toxicity.[2] This is evidenced by the presence of the isoxazole ring in numerous clinically approved drugs, such as the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and a variety of antibiotics like cloxacillin and sulfamethoxazole.[2][5][6][7][8]
This technical guide provides an in-depth exploration of the synthesis and discovery of novel isoxazole derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, provide field-proven experimental insights, and discuss the critical interplay between chemical structure and biological function that drives the discovery of new therapeutic agents.
Part 1: Strategic Synthesis of the Isoxazole Core
The construction of the isoxazole ring is a well-established area of organic synthesis, with a variety of reliable methods at the disposal of the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition
The 1,3-dipolar cycloaddition reaction is arguably the most powerful and versatile method for constructing the isoxazole ring.[7][9][10][11] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.[10]
Mechanism and Rationale: Nitrile oxides are unstable intermediates and are therefore generated in situ. A common method for their generation is the dehydrohalogenation of hydroxamoyl halides. The subsequent cycloaddition with an alkyne proceeds in a highly regioselective manner to afford the desired isoxazole. The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.
Caption: General scheme of 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [12]
Generation of the Nitrile Oxide Precursor (Aryl Hydroximino Chloride):
To a solution of the corresponding aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).
Add an aqueous solution of sodium carbonate (1.5 eq) dropwise and stir the mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC. Upon completion, extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aldoxime.
Dissolve the aldoxime in N,N-dimethylformamide (DMF) and cool to 0°C.
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.
Stir the reaction mixture at room temperature for 1-2 hours. The resulting solution contains the aryl hydroximino chloride.
Cycloaddition Reaction:
In a separate flask, dissolve the alkyne (1.0 eq) in DMF.
To the solution of the aryl hydroximino chloride, add the alkyne solution dropwise at room temperature.
Slowly add triethylamine (TEA) (1.5 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Condensation Reactions: A Classical Approach
Another widely used method for synthesizing isoxazoles is the condensation of a three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone), with hydroxylamine.[6][13][14][15]
Mechanism and Rationale: The reaction of a 1,3-diketone with hydroxylamine proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole. When using chalcones, the reaction involves a Michael addition of hydroxylamine to the β-carbon, followed by cyclization and dehydration.[6]
Caption: Conceptual diagram of isoxazole SAR studies.
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative synthetic methodologies, including green and high-throughput approaches, will undoubtedly accelerate the exploration of isoxazole chemical space. [1][2][16]Future research will likely focus on the design of multi-targeted isoxazole derivatives and the application of computational methods to predict biological activity and guide synthetic efforts. [1][2]The inherent versatility of the isoxazole nucleus ensures its continued prominence in medicinal chemistry for years to come.
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Mechanism of action for isoxazole-based compounds in cancer cells
An In-Depth Technical Guide to the Mechanisms of Action of Isoxazole-Based Compounds in Cancer Cells The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is recognized in medicinal che...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Mechanisms of Action of Isoxazole-Based Compounds in Cancer Cells
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its unique electronic characteristics, metabolic stability, and capacity to serve as a bioisostere for other functional groups have established it as a fundamental component in the creation of new therapeutics.[1] Isoxazole derivatives have demonstrated a wide array of biological activities, and their incorporation into drug structures is a key strategy in the development of novel treatments for cancer, inflammatory conditions, and infectious diseases.[2][3][4]
In oncology, the versatility of the isoxazole moiety allows it to interact with a diverse set of biological targets, leading to a variety of anticancer mechanisms.[5] These mechanisms range from the direct induction of programmed cell death (apoptosis) and cell cycle arrest to the specific inhibition of enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.[1][6] Numerous isoxazole-containing compounds have been approved by the FDA or are currently in clinical development, underscoring their therapeutic potential.[5][7]
This technical guide offers a detailed overview of the core mechanisms of action employed by isoxazole-based compounds in cancer cells. It is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding but also field-proven experimental protocols and insights into the causality behind these anticancer effects.
Core Anticancer Mechanisms of Isoxazole Derivatives
The anticancer efficacy of isoxazole compounds stems from their ability to modulate multiple cellular processes. This section dissects the primary mechanisms, providing the biological context, supporting data, and the experimental workflows used to validate these actions.
Induction of Apoptosis: Activating Programmed Cell Death
A predominant mechanism of action for many isoxazole derivatives is the induction of apoptosis, a regulated process of cell suicide essential for eliminating cancerous cells.[8] These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of a cascade of cysteine proteases known as caspases.[2][9]
The intrinsic pathway is a major target for isoxazole compounds. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Isoxazole derivatives can shift the balance in favor of apoptosis by:
Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2.
Upregulating pro-apoptotic proteins: Increasing the expression of Bax.[5]
This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates.[5][10]
The tumor suppressor protein p53 is a critical regulator of cell fate. Some isoxazole derivatives have been shown to induce apoptosis by activating p53.[11] Upon activation, p53 can transcriptionally activate pro-apoptotic genes, including Bax, thereby initiating the intrinsic apoptotic cascade. This p53-dependent mechanism provides a powerful route for eliminating cancer cells with a functional p53 pathway.[11]
Caption: Intrinsic apoptosis pathway activated by isoxazole compounds.
This protocol is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 6-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
Compound Treatment: Treat cells with various concentrations of the isoxazole compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
Healthy cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation: Pro-Apoptotic Activity of Representative Isoxazoles
Disruption of the Cell Cycle: Halting Uncontrolled Proliferation
Cancer is characterized by aberrant cell division. Isoxazole derivatives can effectively halt this by inducing cell cycle arrest at various checkpoints, most notably the G2/M transition.[7][10]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis. Many isoxazole compounds function as tubulin polymerization inhibitors.[12][13]
Some act as Colchicine-Binding Site Inhibitors (CBSIs) , preventing the assembly of microtubules.[2] Others, in a mechanism similar to taxanes, can act as tubulin stabilizers , promoting polymerization and resulting in dysfunctional, rigid microtubules that also lead to mitotic arrest.[7] For example, the isoxazole derivative KRIBB3 is a known microtubule inhibitor that induces mitotic arrest and apoptosis.[12]
While G2/M arrest is common, other isoxazole compounds can block cell cycle progression at earlier stages.[5][10] For instance, some derivatives cause arrest in the G0/G1 phase by up-regulating CDK inhibitors like p21.[5] Others have been shown to induce S-phase arrest, interfering with DNA replication.[10] This diversity in cell cycle effects highlights the scaffold's adaptability in targeting different regulatory nodes.
Caption: Cell cycle phases and points of arrest induced by isoxazoles.
Principle: Propidium iodide (PI) is a stoichiometric DNA intercalator. The amount of PI fluorescence in a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Step-by-Step Methodology:
Cell Culture and Treatment: Seed and treat cells with the isoxazole compound as described in the apoptosis protocol (Section 2.1.5).
Harvesting and Fixation: Harvest cells and wash with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
Incubation: Incubate in the dark at 37°C for 30 minutes.
Flow Cytometry: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Inhibition of Oncogenic Signaling and Key Proteins
The isoxazole scaffold is adept at targeting specific enzymes and proteins that drive cancer progression. This targeted inhibition disrupts the signaling networks that cancer cells rely on for survival and proliferation.
HSP90 is a molecular chaperone responsible for the conformational stability and function of numerous "client" proteins, many of which are oncoproteins (e.g., AKT, HER2, BRAF, EGFR).[9][12] By inhibiting HSP90, isoxazole-based compounds cause the misfolding and subsequent proteasomal degradation of these client proteins, striking multiple oncogenic pathways simultaneously.[14] The clinical candidate NVP-AUY922 (Luminespib) is a potent isoxazole-based HSP90 inhibitor that binds to the ATP pocket in the N-terminal domain of the chaperone.[9][12]
Caption: Mechanism of HSP90 inhibition by isoxazole-based compounds.
The chemical tractability of the isoxazole ring allows for its optimization against a variety of other critical cancer targets:
Protein Kinases: Derivatives have been developed to target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and RET, blocking downstream pro-survival pathways such as PI3K/Akt and MAPK/ERK.[2][5][12]
Aromatase: In hormone-dependent cancers like breast cancer, isoxazoles can act as aromatase inhibitors, blocking the synthesis of estrogens.[6]
HDAC and Topoisomerase: Inhibition of histone deacetylases (HDACs) and topoisomerases are other mechanisms that have been reported, demonstrating the scaffold's broad utility.[6]
PARP: More recently, isoxazoles are being investigated as potential Poly (ADP-ribose) polymerase (PARP) inhibitors, which would be particularly relevant for cancers with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations).[15]
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. It is invaluable for confirming the downstream effects of a targeted inhibitor, such as the degradation of an HSP90 client protein or the inhibition of phosphorylation in a kinase cascade.
Step-by-Step Methodology:
Protein Extraction: Treat cells with the isoxazole compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block non-specific binding sites on the membrane using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HSP90, anti-AKT, anti-phospho-AKT, anti-PARP) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
Analysis: Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels and compare the expression or phosphorylation status of the target protein between treated and untreated samples.
Structure-Activity Relationship (SAR) Insights
The specific mechanism of action and potency of an isoxazole derivative are heavily influenced by the nature and position of substituents on the heterocyclic ring and its appended moieties. SAR studies are critical for optimizing lead compounds.
Substituents on Aryl Rings: For many anticancer isoxazoles, an aryl group is attached to the ring. The substitution pattern on this aryl ring is crucial. For instance, electron-withdrawing groups like halogens (chloro, bromo) at the para-position are often associated with increased cytotoxic activity.[16]
Modifications for Target Specificity: The specific groups attached to the isoxazole core direct its binding affinity. For example, in HSP90 inhibitors, a resorcinol moiety is often attached to the isoxazole to mimic the adenine portion of ATP.[9] In contrast, modifications to create kinase inhibitors will focus on groups that can form key hydrogen bonds within the kinase ATP-binding pocket.
Influence of the Core: Even the substitution pattern on the isoxazole ring itself (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can dramatically alter the biological activity and target profile.[12]
Conclusion and Future Perspectives
Isoxazole-based compounds represent a remarkably versatile class of anticancer agents, capable of combating cancer through a multitude of mechanisms. Their ability to induce apoptosis, arrest the cell cycle, and inhibit a wide range of critical oncogenic proteins and pathways makes them a cornerstone of modern medicinal chemistry.[3][5] The success of this scaffold is a testament to its favorable physicochemical properties and its synthetic tractability, which allows for fine-tuning of its biological activity.
Future research will likely focus on several key areas:
Development of Multi-Targeted Agents: Leveraging the isoxazole scaffold to design single molecules that can inhibit multiple targets simultaneously (e.g., a dual kinase and HSP90 inhibitor) could offer a powerful strategy to overcome drug resistance.
Combination Therapies: Preclinical studies are exploring the synergistic effects of isoxazole derivatives with standard chemotherapies and other targeted agents, which may lead to more effective and less toxic treatment regimens.[17][18]
Targeting Novel Pathways: The application of the isoxazole scaffold to emerging cancer targets, such as those involved in epigenetic regulation or the DNA damage response (e.g., PARP), remains a promising frontier.[15]
The continued exploration of isoxazole chemistry, guided by a deep understanding of its mechanistic underpinnings, will undoubtedly lead to the development of the next generation of innovative and effective cancer therapies.
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The Phenylisoxazole Ester Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Drug Discovery Applications
Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. When incorporated into a phenylisoxazole ester motif, this core str...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. When incorporated into a phenylisoxazole ester motif, this core structure gives rise to a class of compounds with a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the efficacy of substituted phenylisoxazole esters. We will delve into the critical interplay between molecular architecture and biological function, supported by detailed experimental protocols and quantitative data, to empower the rational design of novel therapeutics.
The Phenylisoxazole Core: A Versatile Pharmacophore
The phenylisoxazole moiety is a cornerstone in the design of bioactive molecules due to its unique physicochemical properties. The isoxazole ring is aromatic and electron-rich, yet it possesses a weak N-O bond that can be susceptible to cleavage, a feature that can be exploited in pro-drug design or for generating reactive intermediates in biological systems.[1] The phenyl ring provides a scaffold for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. The ester linkage introduces a potential point for hydrolytic metabolism and can influence solubility and cell permeability.
The versatility of the phenylisoxazole scaffold is evident in the diverse range of pharmacological activities exhibited by its derivatives, including:
Anticancer Activity: Many phenylisoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like thymidylate synthase, induction of apoptosis, and disruption of tubulin polymerization.[4][5]
Anti-inflammatory Activity: The ability of these compounds to modulate inflammatory pathways has been well-documented.[1]
Antibacterial and Antifungal Activity: The isoxazole ring is a key component in several antimicrobial agents.[6]
Herbicide Safeners: Certain substituted phenylisoxazole derivatives have been developed to protect crops from herbicide-induced injury.[7][8]
This guide will focus on elucidating the structural features that govern these activities, providing a roadmap for the rational design of next-generation phenylisoxazole ester-based drugs.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of substituted phenylisoxazole esters is exquisitely sensitive to the nature and position of substituents on both the phenyl and isoxazole rings. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Influence of Phenyl Ring Substitution
The substitution pattern on the phenyl ring is a critical determinant of biological activity. Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents play a pivotal role.
Position of Substitution: The position of the substituent (ortho, meta, or para) can dramatically alter the molecule's conformation and its ability to fit into a target's binding pocket.
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halogens) can enhance activity in some cases by modulating the electronics of the isoxazole ring or by participating in specific interactions with the target protein. Conversely, electron-donating groups (e.g., methoxy, methyl) may be favorable for other targets. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution pattern for potent inhibition.[9]
Steric Effects: The size of the substituent can influence binding affinity. Bulky groups may either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.
The Role of the Isoxazole Ring and Ester Moiety
The isoxazole ring itself can be substituted, further modulating the compound's properties. The nature of the ester group also contributes to the overall SAR.
Substitution on the Isoxazole Ring: The positions available for substitution on the isoxazole ring (positions 3, 4, and 5) offer additional opportunities for structural modification and optimization.
The Ester Group: The ester moiety can influence the compound's solubility, membrane permeability, and metabolic stability. Variation of the alcohol component of the ester can be a valuable strategy for improving pharmacokinetic properties.
The following diagram illustrates the key structural components of a substituted phenylisoxazole ester and their impact on its activity.
Caption: Key structural determinants of activity in phenylisoxazole esters.
Quantitative SAR (QSAR) and Data-Driven Design
To move beyond qualitative SAR observations, quantitative structure-activity relationship (QSAR) studies are invaluable. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity.[10] These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more potent compounds.
A typical QSAR study involves:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., logP, molecular weight, electronic parameters) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques.
Table 1: Example QSAR Data for Anticancer Activity of Phenylisoxazole Derivatives
Compound
R1 (Phenyl)
R2 (Phenyl)
R3 (Ester)
IC50 (µM) vs. MCF-7
log(1/IC50)
1a
4-Cl
H
-CH3
8.02
5.10
1b
4-F
H
-CH3
12.5
4.90
1c
4-NO2
H
-CH3
5.96
5.22
1d
2,4-diCl
H
-CH3
2.50
5.60
2a
4-Cl
H
-C2H5
7.50
5.12
2b
4-F
H
-C2H5
11.8
4.93
Data is illustrative and synthesized from multiple sources for educational purposes.[3][11]
Experimental Protocols for Synthesis and Biological Evaluation
The trustworthiness of any SAR study hinges on the reliability and reproducibility of the experimental data. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted phenylisoxazole esters.
General Synthetic Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[7][12] The following is a general protocol for the synthesis of phenylisoxazole esters.
Workflow for Microwave-Assisted Synthesis
Caption: General workflow for the synthesis of phenylisoxazole esters.
Step-by-Step Protocol:
Oxime Synthesis:
To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
Cyclization and Esterification:
In a microwave-safe vessel, combine the crude oxime (1.0 eq), the desired β-ketoester (1.1 eq), and a suitable base (e.g., piperidine, 0.2 eq) in a minimal amount of a high-boiling solvent (e.g., DMF).
Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 120°C for 15-30 minutes).
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to afford the desired substituted phenylisoxazole ester.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16] As cellular metabolism is closely linked to cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.
MTT Assay Protocol:
Cell Seeding:
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds (substituted phenylisoxazole esters) in culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[15]
Gently shake the plate for 15 minutes to ensure complete dissolution.
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Evaluation: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.[1][2][4][6][17]
Carrageenan-Induced Paw Edema Protocol:
Animal Acclimatization and Grouping:
Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.
Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the phenylisoxazole ester derivatives.
Compound Administration:
Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
Induction of Inflammation:
Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema:
Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).
Data Analysis:
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
Future Perspectives and Conclusion
The substituted phenylisoxazole ester scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The future of this field lies in the integration of computational drug design with high-throughput synthesis and screening to explore a wider chemical space and identify compounds with improved potency, selectivity, and drug-like properties.
This guide has provided a comprehensive overview of the structure-activity relationships of substituted phenylisoxazole esters, grounded in experimental data and detailed protocols. By understanding the principles outlined herein, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this versatile chemical class.
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Experimental versus predicted values log(1/IC50) for the training and validation data (Eq. 9). (URL: [Link])
A Technical Guide to the Preliminary Antimicrobial Screening of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
This guide provides a comprehensive, in-depth framework for conducting the preliminary antimicrobial screening of the novel synthetic compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. Designed for rese...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive, in-depth framework for conducting the preliminary antimicrobial screening of the novel synthetic compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust initial assessment of antimicrobial potential.
Introduction: The Rationale for Screening Isoxazole Derivatives
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated a spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of the isoxazole ring system, coupled with the potential for diverse substitutions, makes it a fertile ground for the discovery of new therapeutic agents. The title compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, is a novel entity within this class. A preliminary antimicrobial screening is a critical first step in elucidating its potential therapeutic value and justifying further investigation.
This guide will detail a two-tiered screening approach, beginning with a qualitative assessment using the disk diffusion assay, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method. These methods are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[4]
Foundational Requirements: Compound and Microbial Panel
A successful screening campaign is predicated on the quality of the test compound and the selection of a clinically relevant panel of microorganisms.
Test Compound: Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
For the purposes of this guide, we will assume the following properties for the test compound, based on the analysis of structurally similar molecules:
Molecular Formula: C₁₄H₁₃NO₅
Molecular Weight: 275.26 g/mol
Solubility: Assumed to be soluble in dimethyl sulfoxide (DMSO) or ethanol. It is imperative to experimentally verify the solubility before preparing stock solutions.
Microbial Screening Panel
The initial screening will be conducted against a panel of representative Gram-positive and Gram-negative bacteria, and a fungal species, to assess the breadth of antimicrobial activity. The following strains, sourced from the American Type Culture Collection (ATCC), are recommended:
Microorganism
Gram Stain
ATCC Number
Significance
Staphylococcus aureus
Positive
25923
A common cause of skin, respiratory, and bloodstream infections.
Enterococcus faecalis
Positive
29212
A frequent cause of hospital-acquired infections, including urinary tract infections.
Escherichia coli
Negative
25922
A versatile pathogen responsible for a wide range of infections.
Pseudomonas aeruginosa
Negative
27853
An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Candida albicans
N/A (Fungus)
90028
A common cause of opportunistic fungal infections in immunocompromised individuals.
Experimental Workflow: A Two-Tiered Approach
The preliminary screening is structured to efficiently move from a qualitative assessment to a quantitative one. This workflow maximizes information gain while conserving the test compound.
Caption: A streamlined workflow for the preliminary antimicrobial screening of a novel compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies and should be performed under aseptic conditions in a certified biosafety cabinet.
Preparation of Compound Stock Solution
The causality behind preparing a concentrated stock solution is to ensure accurate and reproducible dilutions in the subsequent assays, while minimizing the volume of solvent (which could have its own antimicrobial effects) in the final test medium.
Calculate the required mass of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate to prepare a 10 mg/mL stock solution. For example, to prepare 1 mL of stock solution, weigh 10 mg of the compound.
Dissolve the compound in an appropriate volume of sterile DMSO or ethanol. Use a vortex mixer to ensure complete dissolution.
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
Store the stock solution at -20°C.
Tier 1: Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.
Materials:
Mueller-Hinton Agar (MHA) plates (supplemented with 5% sheep blood for fastidious organisms if necessary)
Sterile 6 mm paper disks
Test compound stock solution (10 mg/mL)
Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control disks (impregnated with the solvent used for the stock solution)
Microbial inoculum prepared to a 0.5 McFarland turbidity standard
Sterile cotton swabs
Incubator
Protocol:
Inoculate the MHA plates: Dip a sterile cotton swab into the standardized microbial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
Allow the plates to dry for 3-5 minutes with the lid slightly ajar.
Prepare test disks: Aseptically apply a known volume (e.g., 10 µL) of the 10 mg/mL stock solution to sterile paper disks. This will result in a disk containing 100 µg of the compound. Allow the solvent to evaporate completely in the biosafety cabinet.
Place the disks on the agar surface: Using sterile forceps, place the prepared test disks, positive control disks, and negative control disks onto the inoculated MHA plates. Ensure the disks are gently pressed down to make full contact with the agar.
Incubate the plates at 35-37°C for 16-20 hours (24-48 hours for C. albicans).
Measure the zones of inhibition: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter.
Data Presentation:
Microorganism
Test Compound (100 µ g/disk ) Zone of Inhibition (mm)
Positive Control Zone of Inhibition (mm)
Negative Control Zone of Inhibition (mm)
S. aureus ATCC 25923
Ciprofloxacin (5 µg):
0
E. faecalis ATCC 29212
Ciprofloxacin (5 µg):
0
E. coli ATCC 25922
Ciprofloxacin (5 µg):
0
P. aeruginosa ATCC 27853
Ciprofloxacin (5 µg):
0
C. albicans ATCC 90028
Fluconazole (25 µg):
0
Tier 2: Broth Microdilution Assay for MIC Determination
This quantitative assay determines the lowest concentration of the test compound that inhibits visible microbial growth.[1][4]
Materials:
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
Test compound stock solution (10 mg/mL)
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Microbial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth
Multichannel pipette
Protocol:
Prepare serial dilutions of the test compound:
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.
Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mg/mL stock to 1 mg/mL in broth.
Add 200 µL of the 1 mg/mL compound solution to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no compound).
Well 12 will serve as the sterility control (no compound, no inoculum).
Inoculate the microtiter plate: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or 100uL if you start with 50uL volumes). This will further dilute the compound concentrations by a factor of two.
Incubate the plate at 35-37°C for 16-20 hours (24-48 hours for C. albicans).
Determine the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
Data Presentation:
Microorganism
MIC of Test Compound (µg/mL)
MIC of Positive Control (µg/mL)
S. aureus ATCC 25923
Ciprofloxacin:
E. faecalis ATCC 29212
Ciprofloxacin:
E. coli ATCC 25922
Ciprofloxacin:
P. aeruginosa ATCC 27853
Ciprofloxacin:
C. albicans ATCC 90028
Fluconazole:
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the results, each assay incorporates a self-validating system through the use of positive and negative controls.
Negative Control (Solvent): This control ensures that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial activity.
Positive Control (Standard Antibiotic): This control validates that the test system is performing correctly and that the microorganisms are susceptible to a known antimicrobial agent. The results for the positive control should fall within the expected range as defined by CLSI guidelines.
Growth Control (No Compound): In the broth microdilution assay, this well confirms that the microorganisms are viable and capable of growth in the test medium.
Sterility Control (No Inoculum): This well confirms the sterility of the medium and the aseptic technique used.
Data Interpretation and Decision Making
The results from the preliminary screening will guide the decision on whether to proceed with further studies.
Disk Diffusion: A significant zone of inhibition (e.g., >10 mm, though this is compound-dependent) suggests potential activity and warrants progression to MIC determination. The breadth of activity against the microbial panel provides an early indication of the compound's spectrum.
Broth Microdilution: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency. These values can be compared to those of known antibiotics to contextualize the compound's activity.
A "Go" decision for further investigation would be supported by potent activity (low MIC values) against one or more of the tested pathogens, particularly if the activity is observed against organisms known for their resistance profiles, such as P. aeruginosa or methicillin-resistant S. aureus (if included in an expanded panel).
Caption: A logical pathway for decision-making based on preliminary screening data.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the preliminary antimicrobial screening of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. By adhering to standardized protocols and incorporating rigorous quality control measures, researchers can generate reliable data to make informed decisions about the future development of this and other novel isoxazole derivatives. The insights gained from this initial screen are foundational for subsequent studies, including mechanism of action, cytotoxicity, and in vivo efficacy assessments.
References
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. Available at: [Link]
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available at: [Link]
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines - JOCPR. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available at: [Link]
Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao. Available at: [Link]
Multidrug-Resistant and Antimicrobial Testing Reference Strains - HiMedia Laboratories. Available at: [Link]
ethyl 5-phenyl-4-isoxazolecarboxylate - 50784-69-5, C12H11NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases. Available at: [Link]
Broth Microdilution | MI - Microbiology. Available at: [Link]
Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed. Available at: [Link]
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]
Application Note: A Detailed Protocol for the Regioselective Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition
Abstract Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This application note provides a comprehensive, field-tested protocol for the synthesis o...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a key intermediate for drug discovery programs. The synthesis is achieved through a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. The core of this transformation is the in situ generation of an ethyl glyoxylate-derived nitrile oxide, which subsequently reacts with an activated alkyne dipolarophile. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed, step-by-step experimental protocol, and offer guidance on characterization and troubleshooting to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
The 3,5-disubstituted isoxazole ring is a privileged scaffold in pharmaceutical science, valued for its metabolic stability and its ability to act as a versatile pharmacophore in a range of bioactive molecules.[1][2] The synthesis of these heterocycles is most elegantly achieved via the [3+2] cycloaddition reaction, a powerful tool in organic chemistry for constructing five-membered rings.[3][4] Specifically, the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) offers a direct and often highly regioselective route to isoxazoles and isoxazolines, respectively.[4]
Nitrile oxides are transient, high-energy species that are almost invariably generated in situ to be trapped by a dipolarophile.[5] The classic and most reliable method for their generation involves the base-mediated dehydrochlorination of a corresponding hydroximoyl chloride.[6][7][8] This method prevents the dimerization of the nitrile oxide and ensures its efficient capture in the cycloaddition process.
This protocol focuses on the reaction between ethyl 2-chloro-2-(hydroxyimino)acetate and ethyl 4-ethynylbenzoate. The base, triethylamine (NEt₃), serves a critical role by abstracting a proton and facilitating the elimination of hydrogen chloride from the hydroximoyl chloride to generate the reactive nitrile oxide dipole.[6] This dipole then undergoes a concerted cycloaddition with the alkyne to furnish the desired isoxazole product. Understanding the causality of each step is key to optimizing the reaction for both yield and purity.
Reaction Mechanism and Experimental Workflow
The overall synthetic strategy is a two-stage process occurring in a single pot: (1) the in situ formation of the nitrile oxide, and (2) the irreversible cycloaddition to form the aromatic isoxazole ring.
Mechanistic Pathway
The reaction proceeds as follows:
Nitrile Oxide Formation: Triethylamine, a non-nucleophilic organic base, deprotonates the hydroxyl group of ethyl 2-chloro-2-(hydroxyimino)acetate. The resulting intermediate rapidly eliminates a chloride ion to form the highly reactive nitrile oxide, ethyl (oxidoethanimidoyl)formate.
[3+2] Cycloaddition: The generated nitrile oxide immediately undergoes a pericyclic reaction with the dipolarophile, ethyl 4-ethynylbenzoate. This is a concerted process where the π-systems of the dipole and dipolarophile interact to form two new sigma bonds simultaneously, resulting in the stable, five-membered aromatic isoxazole heterocycle.[3]
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow Overview
The laboratory procedure is designed for efficiency and safety, moving from reaction setup through purification to final analysis.
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Dichloromethane is a suspected carcinogen.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Molarity/Purity
Amount (1 mmol scale)
Ethyl 4-ethynylbenzoate
3034-86-4
174.19
>97%
174 mg (1.0 equiv)
Ethyl 2-chloro-2-(hydroxyimino)acetate
1884-24-8
151.55
>97%
167 mg (1.1 equiv)
Triethylamine (NEt₃)
121-44-8
101.19
>99.5%
0.17 mL (1.2 equiv)
Dichloromethane (DCM), anhydrous
75-09-2
84.93
>99.8%
10 mL
Ethyl Acetate (EtOAc), HPLC Grade
141-78-6
88.11
-
As needed for TLC/Column
Hexane, HPLC Grade
110-54-3
86.18
-
As needed for TLC/Column
Sodium Sulfate (Na₂SO₄), anhydrous
7757-82-6
142.04
-
As needed
Step-by-Step Synthesis Procedure
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 4-ethynylbenzoate (174 mg, 1.0 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (167 mg, 1.1 mmol).
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring. This is a critical step to control the initial exothermic reaction upon base addition and to minimize the self-condensation of the nitrile oxide.
Base Addition: Add triethylamine (0.17 mL, 1.2 mmol) dropwise to the cooled solution over a period of 30 minutes using a syringe. A white precipitate of triethylammonium chloride will form upon addition.
Reaction Monitoring: After the complete addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the reaction stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting alkyne spot has been consumed.
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Add 20 mL of deionized water and shake. Separate the organic layer.
Washing: Wash the organic layer sequentially with 1M HCl (1 x 15 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 15 mL) to neutralize any remaining acid, and finally with brine (1 x 15 mL).
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Column Preparation: Prepare a flash chromatography column with silica gel, slurry-packed using a 9:1 hexane/ethyl acetate mixture.
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
Elution: Elute the column with a gradient solvent system, starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity to 80:20 hexane/ethyl acetate. Collect fractions based on TLC analysis.
Isolation: Combine the pure fractions containing the product and remove the solvent in vacuo to yield Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate as a white to off-white solid.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed by standard analytical techniques.
1. Allow the reaction to stir for a longer period (up to 24h).2. Ensure accurate addition of 1.2 equivalents of triethylamine.
Multiple Byproducts
1. Nitrile oxide dimerization.2. Reaction temperature too high.
1. Add the triethylamine slowly at 0°C to ensure the nitrile oxide is trapped by the alkyne as it forms.2. Maintain cooling during base addition.
Purification Issues
Co-elution of product with impurities (e.g., unreacted starting material).
Use a shallower gradient during column chromatography for better separation. If needed, re-purify the collected fractions.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. By leveraging a classic 1,3-dipolar cycloaddition with in situ generation of the nitrile oxide dipole, this method provides reliable access to a valuable heterocyclic building block. The provided mechanistic insights and troubleshooting guide are intended to empower researchers to confidently apply and adapt this methodology for the advancement of their research and development objectives.
References
Chiang, Y. -H. (1971). Nitrile Oxide Synthesis Via Oxime. Journal of Organic Chemistry, 36, 2146–2155.
Al-Masoudi, N. A., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8879. Available at: [Link]
Gomez, C., et al. (2020). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. European Journal of Organic Chemistry, 2020(3), 358-366. Available at: [Link]
Butcher, R. J., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 253–257. Available at: [Link]
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available at: [Link]
Hasan, A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 395-407. Available at: [Link]
ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Available at: [Link]
de Oliveira, V. E., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29(9), 1894-1906. Available at: [Link]
Messaoudi, C., et al. (2022). An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Synthetic Communications, 52(24), 3021-3032. Available at: [Link]
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. ACS Publications - Organic Letters. Available at: [Link]
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Available at: [Link]
Kumar, A., et al. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Journal of Chemistry, 2014, 1-7. Available at: [Link]
Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
Moses, J. E., et al. (2004). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 6(16), 2841–2843. Available at: [Link]
Kumar, R., & Vankar, Y. D. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. The Journal of Organic Chemistry, 82(15), 8031–8039. Available at: [Link]
Protocol for the Purification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
An Application Note for Drug Development Professionals Abstract Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a key structural motif and versatile intermediate in medicinal chemistry, frequently utilized i...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Drug Development Professionals
Abstract
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a key structural motif and versatile intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] The efficacy and safety of any subsequent active pharmaceutical ingredient (API) are critically dependent on the purity of such precursors. Synthetic routes leading to this compound, typically involving 1,3-dipolar cycloaddition reactions, can generate a variety of impurities, including unreacted starting materials, byproducts, and regioisomers with closely related polarities, making purification a non-trivial challenge.[2][3] This application note provides a robust, two-stage protocol for the purification of the title compound, employing flash column chromatography followed by recrystallization. The causality behind each step is explained to provide researchers with a deep understanding of the methodology, ensuring high purity and yield.
Introduction: The Purification Challenge
The synthesis of 3,5-disubstituted isoxazoles like Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate often yields a crude product contaminated with impurities that can interfere with downstream applications. The primary challenges in purifying this specific molecule stem from:
Structural Isomers: The potential formation of the corresponding 3-[4-(ethoxycarbonyl)phenyl]isoxazole-5-carboxylate regioisomer, which may exhibit very similar chromatographic behavior.
Reaction Byproducts: Depending on the synthetic route, byproducts such as furoxans (from nitrile oxide dimerization) can be present.[2]
Unreacted Precursors: Residual starting materials from the synthesis must be effectively removed.
Achieving a purity level of >98%, typically required for drug development, necessitates a multi-step purification strategy. This protocol is designed to first separate the target compound from bulk impurities via chromatography and then refine it to a highly crystalline, pure solid through recrystallization.
Physicochemical Properties of the Target Compound
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
The purification is a sequential process designed to maximize both purity and recovery. The workflow begins with the crude reaction mixture and proceeds through primary and secondary purification stages to yield the final, high-purity product.
Application of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in organic synthesis
Application Note & Synthetic Protocol Introduction: The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic propertie...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Synthetic Protocol
Introduction: The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] Among the myriad of isoxazole-containing building blocks, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate stands out as a particularly versatile intermediate. Its bifunctional nature, featuring two reactive ester groups appended to a rigid heterocyclic framework, provides a platform for the divergent synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis and key applications of this valuable compound, complete with detailed experimental protocols for researchers in organic synthesis and drug discovery.
Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
The construction of the isoxazole ring system can be achieved through various synthetic strategies. A robust and reliable method for the synthesis of the title compound involves a Claisen condensation followed by a cyclization reaction with hydroxylamine. This approach offers good yields and utilizes readily available starting materials. A closely related synthesis for an amino-substituted analog has been well-documented, providing a strong foundation for this protocol.[3]
Proposed Synthetic Pathway:
The synthesis commences with the base-mediated condensation of 4-acetylbenzoic acid ethyl ester with diethyl oxalate to form a diketoester intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield the target isoxazole diester.
Caption: Proposed synthesis of the title compound.
Detailed Synthetic Protocol:
Materials:
4-Acetylbenzoic acid ethyl ester
Diethyl oxalate
Sodium ethoxide (NaOEt)
Absolute Ethanol (EtOH)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Glacial acetic acid
Ethyl acetate (EtOAc)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of the Diketoester Intermediate
To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add 4-acetylbenzoic acid ethyl ester (1.0 eq) dropwise.
After the addition is complete, add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, neutralize the reaction mixture with glacial acetic acid.
Remove the ethanol under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diketoester intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Dissolve the crude diketoester intermediate from Step 1 in absolute ethanol.
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Application in the Synthesis of Bioactive Amide Derivatives
A primary application of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is its use as a scaffold for the synthesis of diverse amide libraries. The two ester functionalities can be selectively or simultaneously converted to amides, allowing for the introduction of various substituents and the exploration of structure-activity relationships (SAR) in drug discovery programs. Amide coupling reactions are fundamental transformations in medicinal chemistry, and this diester serves as an excellent starting point for creating compounds with potential therapeutic applications.[4]
General Workflow for Diamide Synthesis:
Caption: General workflow for diamide synthesis.
Protocol for Diamide Synthesis via Saponification and Amide Coupling:
Dissolve Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.
Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Remove the THF under reduced pressure.
Acidify the aqueous solution to pH 2-3 with 1N HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the diacid intermediate.
Step 2: Diamide Formation
Dissolve the diacid intermediate (1.0 eq) in DMF.
Add the desired amine (2.2 eq) and DIPEA (4.0 eq) to the solution.
Add HATU (2.2 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the target diamide.
Rationale for Reagent Choices:
LiOH: A mild base for saponification that minimizes potential side reactions with the isoxazole ring.
HATU: A highly efficient and widely used peptide coupling reagent that minimizes racemization and provides high yields of amides.[2]
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by HATU.
Future Perspectives and Applications
The strategic placement of the reactive ester groups on the Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate scaffold opens avenues for a multitude of other synthetic transformations. These include:
Selective Monofunctionalization: Under carefully controlled conditions, it is possible to selectively react one ester group over the other, leading to dissymmetric molecules.
Reduction to Diols: Both ester groups can be reduced to the corresponding alcohols, providing a diol intermediate for further elaboration, for instance, in polymer synthesis.
Conversion to Other Heterocycles: The isoxazole ring itself can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions, a strategy that has been explored for the synthesis of pyridones.[5]
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a high-value building block for organic synthesis. Its straightforward preparation and the reactivity of its dual ester functionalities make it an ideal starting material for the construction of complex molecules, particularly for the generation of compound libraries in drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile isoxazole derivative.
References
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
A) Examples of bioactive molecules containing isoxazole and isoxazoline. B) [3+2] Dipolar cycloaddition of nitrile oxides and olefins. ResearchGate. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. Available at: [Link]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. Available at: [Link]
New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene. RSC Publishing. Available at: [Link]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC - NIH. Available at: [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
ethyl 5-phenyl-4-isoxazolecarboxylate. ChemSynthesis. Available at: [Link]
(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available at: [Link]
High-Throughput Screening Assays for Isoxazole Derivatives: Application Notes & Protocols
Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] This designation stems from its presence in a wide array of pharmacologically active compounds, enabling molecular interactions with a diverse set of biological targets.[3][4] Isoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] Their utility is evident in approved drugs like the COX-2 inhibitor valdecoxib and the antirheumatic leflunomide, where the isoxazole core is critical to their therapeutic action.[6]
The structural versatility of the isoxazole ring allows for extensive chemical modification, which can be leveraged to fine-tune pharmacokinetic profiles, enhance potency, and improve safety margins.[4] As researchers continue to explore the chemical space around this scaffold, high-throughput screening (HTS) becomes an indispensable tool for rapidly identifying novel, biologically active derivatives from large compound libraries. This guide provides a detailed framework and actionable protocols for developing robust HTS campaigns tailored to isoxazole-based compounds.
Strategic Considerations for HTS Assay Design
Before embarking on a large-scale screen, a well-defined strategy is paramount. The choices made at this stage directly impact the quality of the hits and the overall efficiency of the discovery pipeline.
Target Selection and Assay Format: The biological target dictates the assay format. Isoxazoles have been shown to modulate major drug target classes, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[7][8]
Biochemical Assays: These assays are ideal for targets that are purified proteins, such as enzymes (e.g., kinases, proteases). They offer a direct measure of compound-target interaction in a controlled, cell-free environment. Formats like TR-FRET, AlphaLISA, and fluorescence polarization are common.[9]
Cell-Based Assays: When the target is a receptor or part of a complex signaling pathway, cell-based assays are more physiologically relevant. They measure downstream cellular responses, such as changes in second messenger levels (cAMP, Ca2+), reporter gene expression, or cell viability.[10][11]
Potential for Assay Interference: Isoxazole derivatives, like many aromatic heterocyclic compounds, can potentially interfere with certain assay technologies.[12] Proactive planning is essential to mitigate these risks.
Autofluorescence: Compounds that fluoresce at the same wavelengths used for assay readout can generate false-positive or false-negative signals. It is crucial to pre-screen a representative set of isoxazole compounds for intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are inherently designed to minimize this type of interference.[13]
Light Scattering/Quenching: Poor solubility can lead to compound precipitation, causing light scattering that interferes with optical readouts.[12] Including solubility-enhancing agents like DMSO and performing pre-screen quality control on compound plates can help identify problematic compounds.
Reactivity: Some chemical moieties can be reactive, leading to non-specific inhibition of target proteins or assay components (e.g., luciferase in reporter assays).[14] Structural alerts, known as Pan-Assay Interference Compounds (PAINS), should be used to flag potentially problematic scaffolds during library design and hit triage.[15]
Application Note 1: Biochemical HTS for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many isoxazole-containing compounds have been developed as kinase inhibitors.[16] A TR-FRET assay is a powerful, homogeneous (no-wash) method for screening kinase inhibitors in HTS format.[13]
Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. The assay uses a lanthanide-labeled antibody (e.g., Europium) that specifically recognizes the phosphorylated substrate and an acceptor fluorophore-labeled substrate (e.g., ULight™-peptide). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Europium donor and ULight acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibitors prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
This protocol provides a generalized workflow for screening isoxazole derivatives against a target kinase. Concentrations of kinase, substrate, and ATP must be optimized for each specific target.
I. Reagent Preparation
Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). DTT is included to reduce non-specific inhibition by reactive compounds.[14]
Compound Plates: Serially dilute isoxazole derivatives in 100% DMSO. Using an acoustic liquid handler, transfer 20-50 nL of compound solution into a 384-well low-volume assay plate (e.g., Greiner 784076). Final DMSO concentration in the assay should be kept ≤1%.
Kinase Solution: Dilute the target kinase to 2X the final desired concentration in Assay Buffer.
Substrate/ATP Solution: Dilute the ULight™-labeled peptide substrate and ATP to 2X the final desired concentration in Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[17]
Detection Solution: Prepare a stop/detection buffer (e.g., 10 mM EDTA, 0.01% Tween-20 in TR-FRET detection buffer) containing the Europium-labeled anti-phospho-substrate antibody at 2X the final concentration.
II. Assay Procedure
Enzyme Addition: Add 5 µL of the 2X Kinase Solution to each well of the compound plate.
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15-30 minutes at room temperature. This step allows compounds to bind to the kinase before the reaction starts.
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to each well to start the kinase reaction.
Reaction Incubation: Centrifuge the plates (1 min at 1000 rpm) and incubate for 60-90 minutes at room temperature. The plate should be protected from light.
Reaction Termination: Add 10 µL of the 2X Detection Solution to each well to stop the reaction.
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow for antibody binding.
Data Acquisition: Read the plates on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision®), measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths after a pulsed excitation at ~320-340 nm.
III. Data Analysis and Quality Control
Ratio Calculation: Calculate the ratiometric signal (Emission 665 nm / Emission 615 nm) * 10,000.
Controls:
Negative Control (0% Inhibition): Wells containing DMSO vehicle only.
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase or wells without enzyme.
Assay Quality Metric (Z'-factor): The Z'-factor is a measure of assay robustness. A Z' ≥ 0.5 is considered excellent for HTS.[13]
Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
Parameter
Recommended Value
Rationale
Assay Plate Volume
20 µL
Reduces reagent consumption in HTS.
Final DMSO Conc.
≤1%
Minimizes solvent effects and compound precipitation.
ATP Concentration
At or near Km
Ensures sensitivity for detecting ATP-competitive inhibitors.
Pre-incubation Time
15-30 min
Allows for equilibrium binding of non-covalent inhibitors.
Z'-factor
≥ 0.5
Indicates a robust and reliable assay window for hit identification.
Application Note 2: Cell-Based HTS for GPCR Modulators
GPCRs are the largest family of cell surface receptors and are targeted by over 30% of all FDA-approved drugs.[10] Cell-based assays are essential for screening GPCR modulators. A common HTS method for Gq-coupled GPCRs is a calcium mobilization assay, which measures the release of intracellular calcium upon receptor activation.
Principle: Gq-coupled GPCRs, upon agonist binding, activate phospholipase C, which generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[11] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-8). Antagonists will block the calcium release induced by an agonist.
This protocol outlines a method for screening isoxazole derivatives for antagonist activity at a Gq-coupled GPCR using a FLIPR® (Fluorometric Imaging Plate Reader) instrument.
I. Reagent and Cell Preparation
Cell Culture: Culture cells stably expressing the target GPCR (e.g., HEK293 or CHO cells) to ~80-90% confluency.
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at an optimized density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.
Compound Plates: Prepare 4X final concentration plates of the isoxazole derivatives in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
Agonist Plate: Prepare a 4X final concentration plate of a known agonist for the target receptor. The agonist concentration should be EC₈₀ (the concentration that gives 80% of the maximal response) to ensure sensitivity for detecting antagonists.
Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM) according to the manufacturer's instructions, often including an efflux pump inhibitor like probenecid to improve dye retention. Remove cell culture medium and add 20 µL of dye loading solution to each well.
Dye Incubation: Incubate the cell plates at 37°C for 60 minutes, followed by 15 minutes at room temperature, protected from light.
II. Assay Procedure (FLIPR)
Instrument Setup: Configure the FLIPR instrument to monitor fluorescence changes over time (e.g., read every 1 second for 180 seconds).
Baseline Reading: Place the cell plate and the compound plate into the FLIPR. The instrument will read a stable baseline fluorescence for ~10-20 seconds.
Compound Addition: The FLIPR's integrated pipettor will add 10 µL of the compound solution from the compound plate to the cell plate.
Incubation and Read: The instrument will continue to read fluorescence for ~1-3 minutes to detect any agonist activity from the test compounds. For an antagonist screen, little to no signal is expected here.
Agonist Addition: After the initial read, the FLIPR will add 10 µL of the EC₈₀ agonist solution to the cell plate.
Signal Detection: The instrument will immediately measure the resulting fluorescence peak as calcium is released.
III. Data Analysis and Hit Identification
Data Measurement: The primary readout is the maximal fluorescence signal (peak height or area under the curve) following agonist addition.
Controls:
Negative Control (0% Inhibition): Wells treated with DMSO vehicle followed by EC₈₀ agonist.
Positive Control (100% Inhibition): Wells treated with a known antagonist followed by EC₈₀ agonist.
Hit Criteria: A compound is typically considered a "hit" if it demonstrates a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).
Hit Validation and Triage Workflow
A primary HTS campaign will generate a list of initial hits. However, many of these can be false positives resulting from assay interference.[15] A rigorous validation cascade is essential to confirm true activity and prioritize the most promising compounds for further study.
Hit Re-confirmation: Hits from the primary screen are re-tested under the same assay conditions using freshly prepared compound samples to rule out experimental errors.
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). A classic sigmoidal dose-response curve is indicative of a specific pharmacological interaction.
Interference Counter-screens: These assays are designed to specifically identify compounds that interfere with the assay technology itself.[12] For example, in the kinase assay, a counter-screen could involve adding the compound after the kinase reaction is complete but before the detection reagents are added. An active compound in this format is likely interfering with the detection signal.[15]
Orthogonal Assays: Hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, a kinase hit from a TR-FRET assay could be validated using a mobility-shift assay or a binding assay like the LanthaScreen Eu Kinase Binding Assay.[9] This step is crucial for eliminating technology-specific artifacts.
SAR Analysis: Initial structure-activity relationships are established by testing structurally similar analogs of the validated hits. A clear SAR, where small changes in chemical structure lead to predictable changes in activity, provides strong evidence of a specific binding interaction with the target.
By following this structured approach—from strategic design and robust protocol execution to a rigorous validation cascade—researchers can effectively leverage HTS to unlock the therapeutic potential of isoxazole derivatives.
References
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
ResearchGate. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery.
Reaction Biology. (n.d.). GPCR Assay Services.
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
Pharmaceutical Technology. (2026).
National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
Application Notes and Protocols for the Quantification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Authored by: A Senior Application Scientist Introduction Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a complex diester molecule incorporating an isoxazole heterocyclic ring and a phenyl group. As with ma...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
Introduction
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a complex diester molecule incorporating an isoxazole heterocyclic ring and a phenyl group. As with many novel chemical entities in the pharmaceutical development pipeline, robust and reliable analytical methods for its quantification are paramount. These methods are essential for ensuring the quality, potency, and stability of the active pharmaceutical ingredient (API) and its formulated products. This document provides detailed application notes and protocols for the quantification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The protocols are designed to be compliant with the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Method for Quantification
The inherent complexity and the need for high sensitivity and specificity in pharmaceutical analysis make HPLC the method of choice for the quantification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. The presence of chromophoric groups (phenyl and isoxazole rings) allows for straightforward detection using a UV detector.
Rationale for Method Development
The selected reverse-phase HPLC method provides excellent resolution and separation of the target analyte from potential impurities and degradation products. A C18 column is chosen for its versatility and proven performance in separating moderately polar organic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring a stable baseline. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape and reproducibility.[4]
Experimental Protocol
1.2.1. Instrumentation and Materials
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Acetonitrile (HPLC grade).
Water (HPLC grade).
Formic acid (analytical grade).
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate reference standard (Purity: 97% or higher)[5].
Volumetric flasks, pipettes, and other standard laboratory glassware.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a sample containing Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
Method Validation Protocol (ICH Q2(R1))
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[1][2][3][7]
1.3.1. Specificity and Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[8][9][10][11][12] The goal is to produce a target degradation of 5-20%.
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the peak for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is well-resolved from any degradation products and excipients.
1.3.2. Linearity and Range
Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
1.3.3. Accuracy
Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.
1.3.4. Precision
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts. The RSD between the results should be ≤ 2%.
1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
UV-Vis Spectrophotometry for Quantification
For a rapid and straightforward quantification, particularly in pure substance analysis or for in-process controls, UV-Vis spectrophotometry can be a valuable tool. The aromatic nature of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate suggests it will have a distinct UV absorbance profile.[13][14]
Rationale for Method Development
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The selection of a suitable solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that alters its absorbance spectrum. Acetonitrile is a good initial choice due to its UV transparency and ability to dissolve a wide range of organic compounds.
Volumetric flasks, pipettes, and other standard laboratory glassware.
Analytical balance.
2.2.2. Determination of Wavelength of Maximum Absorbance (λmax)
Prepare a dilute solution of the reference standard in acetonitrile.
Scan the solution from 200 nm to 400 nm using acetonitrile as the blank.
The wavelength at which the maximum absorbance is observed is the λmax. This wavelength should be used for all subsequent measurements. Based on similar aromatic esters, the λmax is expected in the 250-280 nm range.[15]
2.2.3. Preparation of Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations that give absorbances in the linear range (typically 0.2 to 0.8).
Sample Preparation: Prepare the sample in the same manner as the standards, ensuring the final concentration falls within the established linear range.
2.2.4. Calibration Curve and Quantification
Measure the absorbance of each working standard solution at the predetermined λmax using acetonitrile as the blank.
Plot a calibration curve of absorbance versus concentration.
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Measure the absorbance of the sample solution and determine its concentration using the equation of the line from the calibration curve.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. The HPLC method, once validated, is suitable for quality control, stability studies, and impurity profiling. The UV-Vis spectrophotometric method offers a rapid and simple alternative for routine analysis where high specificity is not a critical requirement. Adherence to the principles of method validation as outlined by the ICH is essential to ensure the generation of accurate and reproducible data throughout the drug development process.
References
ICH. (2013). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Vertex AI Search. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
Yaichkov, I. K., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
Royal Society of Chemistry. (2015). Analytical Methods. [Link]
YouTube. (2021). UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule. [Link]
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
National Center for Biotechnology Information. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]
Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
csbsju.edu. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
ResearchGate. (2013). Analytical Methods for the Quantification of Pharmaceuticals. [Link]
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
Application Note & Protocols: A Strategic Guide to Developing Cell-Based Assays for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, strategy-driven guide for the initial characterization of the novel chemical entity (NCE), Ethyl 5-[4-(etho...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, strategy-driven guide for the initial characterization of the novel chemical entity (NCE), Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. Given the absence of established biological data for this compound, this guide outlines a hierarchical assay cascade designed to efficiently determine its cytotoxic profile, screen for potential therapeutic activities, and elucidate its mechanism of action. We provide detailed, field-proven protocols for foundational viability assays, secondary anti-inflammatory screening, and tertiary mechanistic studies, focusing on the principles of robust, reproducible, and decision-enabling data generation.
Introduction: Characterizing a Novel Chemical Entity
The compound Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate belongs to the isoxazole class of five-membered heterocyclic compounds. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4][5] The presence of this core moiety suggests that the compound may possess significant biological activity, warranting a systematic investigation.
Characterizing an NCE requires a logical, tiered approach to efficiently allocate resources and build a comprehensive biological profile. Simply exposing cells to a compound and measuring a single endpoint is insufficient. A robust strategy, as outlined in this guide, begins with broad questions and progressively focuses on more specific mechanistic hypotheses. Our proposed workflow is designed as a self-validating system, where the results of each stage inform the experimental design of the next.
The Assay Cascade: A Three-Tiered Strategy
We propose a three-tiered assay cascade to systematically profile Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This funnel approach ensures that foundational data on cytotoxicity is established before proceeding to more complex and resource-intensive functional and mechanistic assays.
Caption: A tiered assay cascade for NCE characterization.
Scientific Rationale: Before any functional assessment, it is imperative to determine the concentration range at which the compound affects basic cell health. A compound that kills cells at the same concentration it elicits a functional response may be a non-specific toxin, confounding data interpretation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[6][7] Its "add-mix-measure" format simplifies the workflow and minimizes pipetting errors.[6][7]
Protocol 3.1: CellTiter-Glo® Viability Assay
This protocol is adapted from the manufacturer's technical bulletin.[8]
Cell Seeding: Prepare a cell suspension at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate). Dispense 100 µL of the cell suspension into each well of an opaque-walled plate. Include "cells-only" and "media-only" control wells.
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
Compound Treatment: Prepare a serial dilution of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include vehicle control wells (e.g., 0.1% DMSO).
Treatment Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
Reagent Preparation: During the last 30 minutes of incubation, thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized Substrate with the Buffer to form the CellTiter-Glo® Reagent.[9][10]
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[8]
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
Data Acquisition: Record luminescence using a plate-reading luminometer.
C. Data Presentation & Interpretation:
Data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression.
Compound Concentration (µM)
Luminescence (RLU)
% Viability (Normalized)
0 (Vehicle)
1,500,000
100.0
0.1
1,485,000
99.0
1
1,350,000
90.0
10
765,000
51.0
50
150,000
10.0
100
75,000
5.0
Calculated IC₅₀
~9.8 µM
Table 1: Example data output for a CellTiter-Glo® assay. RLU = Relative Light Units.
Subsequent functional assays should be conducted at concentrations well below the calculated IC₅₀ (e.g., ≤1 µM in this example) to avoid confounding cytotoxic effects. If significant cytotoxicity is observed at low concentrations, this may suggest an apoptotic mechanism, which could be investigated using an assay like Caspase-Glo® 3/7.[11][12][13]
Tier 2: Phenotypic Screening for Anti-Inflammatory Activity
Scientific Rationale: The isoxazole scaffold is frequently associated with anti-inflammatory properties.[2][4] A robust and physiologically relevant method to screen for this activity is to use macrophages, key cells in the innate immune response.[14] Stimulation of macrophages (like the RAW 264.7 or THP-1 cell lines) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a signaling cascade that results in the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16][17] A compound with anti-inflammatory potential will inhibit the release of these cytokines.
Protocol 4.1: Macrophage Cytokine Release Assay
A. Materials:
RAW 264.7 murine macrophage cell line (or similar)
Complete culture medium (e.g., DMEM + 10% FBS)
Lipopolysaccharide (LPS) from E. coli
Test compound and a positive control (e.g., Dexamethasone)
ELISA kit for murine TNF-α (or other cytokine of interest)
Sterile 24- or 96-well tissue culture plates
B. Step-by-Step Method:
Cell Seeding: Plate RAW 264.7 cells at a density of 4 x 10⁵ cells/mL in a 24-well plate. Incubate overnight at 37°C, 5% CO₂.[16]
Compound Pre-treatment: Pre-treat the cells by replacing the medium with fresh medium containing various non-toxic concentrations of the test compound (determined in Tier 1) or a positive control. Incubate for 1-2 hours.
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated negative control.[16]
Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.[16][18]
Supernatant Collection: Carefully collect the cell-free supernatants from each well. Centrifuge briefly to pellet any detached cells and transfer the supernatant to a new tube. Store at -80°C until analysis.
Cytokine Quantification: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s specific protocol. This typically involves binding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
C. Data Presentation & Interpretation:
Calculate the concentration of TNF-α based on a standard curve. Data should be presented as the percentage inhibition of cytokine release compared to the LPS-stimulated vehicle control.
Treatment
TNF-α Conc. (pg/mL)
% Inhibition
Unstimulated
50
-
LPS + Vehicle
2500
0
LPS + Compound (0.1 µM)
2250
10
LPS + Compound (1 µM)
1300
48
LPS + Dexamethasone (1 µM)
250
90
Table 2: Example data from a TNF-α inhibition assay.
A dose-dependent reduction in TNF-α secretion indicates potential anti-inflammatory activity and provides the rationale to proceed to Tier 3 for mechanistic investigation.
Tier 3: Mechanistic Elucidation via Reporter Assay
Scientific Rationale: A common pathway for regulating inflammatory cytokine production is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[19][20][21][22] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a kinase cascade leads to the degradation of the inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α.[23] A reporter gene assay can directly measure the transcriptional activity of NF-κB.[24] In this system, cells are engineered to express a reporter gene (like luciferase) under the control of NF-κB response elements.[25] An increase in NF-κB activity leads to a proportional increase in luciferase expression and light output.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Protocol 5.1: NF-κB Luciferase Reporter Assay
A. Materials:
HEK293 cells (or other suitable host cell line)
An NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization[26]
Transfection reagent
Human TNF-α (as a specific activator of the pathway)
Dual-luciferase reporter assay system
Opaque-walled 96-well plates
Luminometer with dual injectors
B. Step-by-Step Method:
Transfection: Co-transfect HEK293 cells with the NF-κB firefly luciferase plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. Plate the transfected cells in an opaque-walled 96-well plate and incubate for 24 hours.
Compound Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
Pathway Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
Incubation: Incubate for 6-8 hours, a sufficient time for reporter gene transcription and translation.[27]
Assay Execution: Equilibrate the plate to room temperature. Perform the dual-luciferase assay according to the kit manufacturer's protocol. This typically involves:
Lysis of the cells.
Injecting the first substrate (for firefly luciferase) and reading the luminescence.
Injecting the second substrate (which quenches the firefly signal and initiates the Renilla reaction) and reading the second luminescence signal.
Data Acquisition: Record both firefly and Renilla luminescence values.
C. Data Presentation & Interpretation:
Normalize the data by dividing the firefly luminescence (experimental reporter) by the Renilla luminescence (transfection control) for each well. This ratio corrects for variability in cell number and transfection efficiency.[26]
Treatment
Normalized Luciferase Activity (Firefly/Renilla)
% Inhibition
Unstimulated
1.5
-
TNF-α + Vehicle
55.0
0
TNF-α + Compound (0.1 µM)
45.1
18
TNF-α + Compound (1 µM)
20.3
63
TNF-α + Positive Control
5.5
90
Table 3: Example data from a dual-luciferase NF-κB reporter assay.
A dose-dependent decrease in normalized luciferase activity strongly suggests that Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate exerts its anti-inflammatory effect by inhibiting the NF-κB signaling pathway.
Conclusion
This application note details a systematic, multi-tiered approach for the initial biological characterization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. By progressing from broad cytotoxicity profiling to specific phenotypic screening and finally to targeted mechanistic studies, researchers can efficiently build a comprehensive understanding of this novel compound's cellular effects. The provided protocols serve as a robust foundation for generating high-quality, decision-enabling data in the early stages of drug discovery and development.
References
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
Chavda, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 556-574. Available from: [Link]
Liu, S. F., & Malik, A. B. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Retrieved from [Link]
Kaile, J., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 435. Available from: [Link]
Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]
protocols.io. (2025). Caspase 3/7 Activity Protocol. Retrieved from [Link]
Semantic Scholar. (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. Retrieved from [Link]
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]
PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]
PubMed. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]
ResearchGate. (n.d.). Principles of the reporter-gene assay. Retrieved from [Link]
sciencedirect.com. (2025). Reporter gene assay: Significance and symbolism. Retrieved from [Link]
BioSpace. (2023). Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein. Retrieved from [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Product Manual). Retrieved from [Link]
MDPI. (n.d.). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Retrieved from [Link]
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
MDPI. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]
National Institutes of Health. (2021). Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody. Retrieved from [Link]
The Journal of Experimental Medicine. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
ChemSynthesis. (n.d.). ethyl 5-phenyl-4-isoxazolecarboxylate. Retrieved from [Link]
Application Notes and Protocols for the Functionalization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Introduction: A Versatile Scaffold for Drug Discovery Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Scaffold for Drug Discovery
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a central isoxazole ring flanked by two ethoxycarbonyl groups—one directly attached to the heterocycle and the other to a phenyl ring—presents a versatile scaffold for the synthesis of a diverse array of derivatives. The isoxazole core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The presence of two distinct ester functionalities opens up a rich chemical space for modification, allowing for the introduction of a wide range of functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.
This guide provides detailed application notes and protocols for the selective and non-selective functionalization of the ester groups of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. We will delve into the chemical principles governing the reactivity of the two ester moieties and provide step-by-step protocols for hydrolysis, amidation, and reduction reactions. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and reaction conditions, empowering researchers to adapt and optimize these methods for their specific drug discovery programs.
Understanding the Differential Reactivity of the Ester Groups
A critical aspect of functionalizing Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is understanding the differential reactivity of the two ester groups. The ester at the C3 position of the isoxazole ring is anticipated to be more electrophilic, and thus more reactive towards nucleophiles, than the ester on the phenyl ring. This heightened reactivity is attributed to the electron-withdrawing nature of the isoxazole ring, which decreases the electron density at the C3-carbonyl carbon, making it a more favorable site for nucleophilic attack. In contrast, the ester on the phenyl ring is electronically influenced by the benzene ring, which is generally less electron-withdrawing than the isoxazole heterocycle in this context.
This predicted reactivity difference forms the basis for the selective functionalization protocols outlined in this guide. By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reagents, it is possible to achieve selective modification at the more reactive C3 position.
Section 1: Hydrolysis of the Ester Groups
Hydrolysis of the ester groups to their corresponding carboxylic acids is a fundamental transformation, providing a handle for further modifications such as amide bond formation or the introduction of other functional groups. Both selective and complete hydrolysis can be achieved.
Protocol 1.1: Selective Mono-Hydrolysis to 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylic acid
This protocol is designed to selectively hydrolyze the more reactive ester at the C3 position of the isoxazole ring. The use of a mild base at low temperatures is crucial for achieving selectivity.
Scientific Rationale:
The selective mono-hydrolysis relies on the enhanced electrophilicity of the C3-ester due to the electron-withdrawing nature of the isoxazole ring. By using a limited amount of hydroxide at a reduced temperature, the reaction kinetics favor the faster hydrolysis of the more activated ester, while the less reactive phenyl ester remains largely intact.
Experimental Protocol:
Dissolution: Dissolve Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
Base Addition: Slowly add a solution of lithium hydroxide (LiOH) (1.1 eq) in water dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Quenching and Acidification: Once the starting material is consumed, quench the reaction by adding 1M hydrochloric acid (HCl) until the pH of the solution is between 3 and 4.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylic acid.
Protocol 1.2: Complete Dihydrolysis to 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid
This protocol achieves the hydrolysis of both ester groups to yield the corresponding di-carboxylic acid.
Scientific Rationale:
By using a stronger base, an excess of the hydrolyzing agent, and elevated temperatures, the energy barrier for the hydrolysis of the less reactive phenyl ester is overcome, leading to the complete conversion to the di-acid.
Experimental Protocol:
Dissolution: Dissolve Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 eq) in ethanol.
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours.
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material and the mono-hydrolyzed intermediate are no longer observed.
Cooling and Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Acidify with concentrated HCl until the pH is approximately 2, which should precipitate the di-acid.
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid.
Amidation of the ester groups is a powerful method to introduce diverse functionalities and modulate the pharmacological properties of the parent molecule.
Protocol 2.1: Selective Mono-Amidation at the C3-Position
This protocol describes the selective conversion of the C3-ester to an amide, leaving the phenyl ester intact.
Scientific Rationale:
The direct amidation of the more reactive C3-ester can be achieved by reacting the diester with an amine in the presence of a Lewis acid catalyst. The Lewis acid, such as trimethylaluminum (AlMe₃), coordinates to the carbonyl oxygen of the more electrophilic ester, further activating it towards nucleophilic attack by the amine.
Experimental Protocol:
Amine Solution: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired primary or secondary amine (2.0 eq) in anhydrous toluene.
Lewis Acid Addition: Cool the solution to 0 °C and slowly add a 2.0 M solution of trimethylaluminum (AlMe₃) in toluene (1.0 eq). Stir for 30 minutes at 0 °C.
Diester Addition: Add a solution of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
Quenching: Carefully quench the reaction by the slow addition of Rochelle's salt solution (aqueous sodium potassium tartrate).
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel.
A reliable method for preparing the di-amide involves a two-step process via the di-carboxylic acid intermediate.
Scientific Rationale:
Direct di-amidation can be challenging to control. A more robust approach is to first hydrolyze both esters to the di-acid (as described in Protocol 1.2) and then perform a standard peptide coupling reaction with the desired amine.
Experimental Protocol:
Step 1: Dihydrolysis (as per Protocol 1.2)
Step 2: Di-amidation
Di-acid Activation: Dissolve the 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (2.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (4.0 eq). Stir for 30 minutes at room temperature.
Amine Addition: Add the desired amine (2.5 eq) to the reaction mixture.
Reaction: Stir at room temperature for 12-16 hours.
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Reduction of the ester groups to alcohols provides another avenue for diversification of the molecular scaffold.
Protocol 3.1: Selective Mono-Reduction of the C3-Ester to a Primary Alcohol
This protocol focuses on the selective reduction of the more reactive C3-ester to a primary alcohol.
Scientific Rationale:
The use of a mild and selective reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid such as calcium chloride (CaCl₂) can achieve the selective reduction of the more electrophilic ester. The Lewis acid coordinates to the carbonyl oxygen, enhancing its reactivity towards hydride attack. The reaction is conducted at a low temperature to maximize selectivity.
Experimental Protocol:
Dissolution: Dissolve Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 eq) and calcium chloride (CaCl₂) (2.0 eq) in a mixture of THF and ethanol (3:1).
This protocol describes the reduction of both ester groups to their corresponding primary alcohols.
Scientific Rationale:
A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the activated C3-ester and the less reactive phenyl ester. The reaction is typically carried out in an anhydrous ethereal solvent.
Experimental Protocol:
LiAlH₄ Suspension: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous THF.
Cooling: Cool the suspension to 0 °C.
Diester Addition: Add a solution of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.
Monitoring: Monitor the reaction by TLC.
Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
Filtration and Extraction: Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.
Drying and Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude diol by column chromatography.
The protocols detailed in this guide provide a comprehensive framework for the functionalization of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. By leveraging the inherent differential reactivity of the two ester groups, selective transformations can be achieved, offering a gateway to a vast chemical space for the development of novel therapeutic agents. The provided protocols, grounded in established chemical principles, are intended to serve as a robust starting point for researchers. As with any chemical synthesis, careful monitoring and optimization are paramount to achieving the desired outcomes.
References
Selective Monohydrolysis of Diesters: Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]
Lewis Acid-Mediated Amidation: Movassaghi, M.; Schmidt, M. A. Direct Synthesis of Amides from Carboxylic Acids and Amines Using Trimethylaluminum. Org. Lett.2005, 7 (12), 2453–2456. [https://pubs.acs.org/doi/abs/10.1021/ol050773+
Peptide Coupling Reagents: El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]
Selective Reduction of Esters: Ranu, B. C.; Das, A. R. Sodium Borohydride-Calcium Chloride: A New, Convenient and Powerful Reducing Agent for the Reduction of Carboxylic Esters. J. Chem. Soc., Perkin Trans. 11992 , 1561-1562. [Link]
Reactivity of Carboxylic Acid Derivatives: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
Isoxazoles in Medicinal Chemistry: Agrawal, N.; Goyal, S.; Parveen, S.; Kumar, A.; Singh, R. Isoxazole: A Medicinally Important Heterocycle. Current Bioactive Compounds2019 , 15 (3), 269-286. [Link]com/article/97793)
Application
The Strategic Utility of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in Modern Heterocyclic Synthesis
Introduction: The Isoxazole Core as a Latent Synthon In the landscape of medicinal chemistry and materials science, the isoxazole ring system stands as a cornerstone heterocyclic motif. Its prevalence in a multitude of b...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Isoxazole Core as a Latent Synthon
In the landscape of medicinal chemistry and materials science, the isoxazole ring system stands as a cornerstone heterocyclic motif. Its prevalence in a multitude of biologically active compounds underscores its significance as a privileged scaffold.[1] However, the true synthetic power of the isoxazole core extends beyond its role as a stable aromatic entity. The inherent lability of the N-O bond provides a unique synthetic lever, allowing the isoxazole to function as a "latent" or "masked" 1,3-dicarbonyl synthon. This strategic weakness can be exploited under various conditions—catalytic hydrogenation, metal-mediated cleavage, or base-induced rearrangement—to unveil reactive intermediates poised for transformation into a diverse array of other heterocyclic systems.[2]
This guide focuses on a particularly versatile building block: Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate . This molecule is strategically functionalized with two ester groups, offering multiple points for subsequent modification, and a stable phenyl linker. Its true value lies in its capacity to undergo controlled ring-opening and rearrangement reactions, serving as a robust platform for the synthesis of highly substituted pyridines, pyrimidines, pyridazines, and oxazoles. For researchers, scientists, and drug development professionals, mastering the application of this building block opens a gateway to novel chemical diversity and efficient synthetic routes to complex molecular architectures.
Physicochemical Properties and Handling
While specific experimental data for this exact diester is not extensively published, its properties can be reliably inferred from closely related analogs.
Property
Expected Value/Characteristic
Rationale/Reference Analog
Molecular Formula
C₁₆H₁₅NO₅
By structure
Molecular Weight
301.29 g/mol
By structure
Appearance
White to off-white solid or colorless oil
Analogs like Ethyl 3-phenylisoxazole-4-carboxylate are reported as oils or solids.[3]
Solubility
Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water.
General property of similar organic esters.
Stability
The isoxazole ring is generally stable to many oxidizing agents and acidic conditions but susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation) or in the presence of certain transition metals and strong bases.[2]
General reactivity of isoxazoles.
Handling and Storage: Store in a cool, dry place, away from strong reducing agents and bases. Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent hydrolysis of the ester groups.
Protocol 1: Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
The synthesis of the title compound can be efficiently achieved via a 1,3-dipolar cycloaddition reaction, a cornerstone of isoxazole synthesis. This protocol is adapted from established methods for similar isoxazole carboxylates.[4] The strategy involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then reacts with an appropriate alkyne.
A plausible and efficient route starts from diethyl 2-acetylterephthalate. The ketone is first converted to its oxime, which is then chlorinated to form the hydroximoyl chloride. In the presence of a base, this intermediate eliminates HCl to form the nitrile oxide, which immediately undergoes cycloaddition with an ethyl propiolate equivalent. A more direct, convergent approach involves the reaction of the dianion of the oxime of 4-acetyl-terephthalic acid diethyl ester with diethyl oxalate.
Workflow for the Synthesis of the Target Isoxazole
Caption: Proposed synthetic pathway to the title compound.
Step-by-Step Protocol:
Materials:
Diethyl 2-acetylterephthalate
Hydroxylamine hydrochloride
Pyridine
n-Butyllithium (n-BuLi) in hexanes
Diethyl oxalate
Tetrahydrofuran (THF), anhydrous
Hydrochloric acid (HCl), concentrated
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Oxime Formation:
To a solution of diethyl 2-acetylterephthalate (1 equiv.) in ethanol, add hydroxylamine hydrochloride (1.2 equiv.) and pyridine (1.2 equiv.).
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Cyclization to Isoxazole:
Causality: This step leverages the methodology of forming isoxazole-5-carboxylates from oxime dianions.[4] The strong base (n-BuLi) deprotonates both the oxime hydroxyl group and the adjacent methyl group, creating a 1,4-dianion. This nucleophilic species then attacks diethyl oxalate.
Dissolve the crude oxime (1 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
Slowly add n-butyllithium (2.2 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
Add a solution of diethyl oxalate (1.5 equiv.) in anhydrous THF dropwise to the dianion solution.
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.
Dehydration and Purification:
Concentrate the organic layer to obtain the crude 4,5-dihydro-5-hydroxyisoxazole intermediate.
Dissolve the crude product in toluene and add a catalytic amount of p-toluenesulfonic acid.
Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the dehydration is complete.
Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.
Application Notes: The Isoxazole as a Synthetic Chameleon
The true utility of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is realized in its transformation into other valuable heterocyclic cores. The weak N-O bond is the key, allowing the isoxazole to act as a stable precursor to a β-amino enone or a 1,3-dicarbonyl compound, which are prime intermediates for building new rings.
General Reactivity of the Isoxazole Core
Caption: Key transformations of the isoxazole building block.
Protocol 2: Synthesis of Substituted Pyrimidines
This protocol describes a molybdenum-mediated one-pot synthesis of 2-hydroxypyrimidines. The reaction proceeds via the reductive cleavage of the isoxazole N-O bond to form a β-amino enone, which is then hydrolyzed in situ to a 1,3-dicarbonyl intermediate. This reactive species is then condensed with urea to form the pyrimidine ring.[5]
To a reaction vessel, add the isoxazole starting material (1 equiv.), urea (3 equiv.), Mo₂(OAc)₄ (0.1 equiv.), and PTSA·H₂O (2 equiv.).
Add a 10:1 mixture of iPrOH/H₂O to achieve a suitable concentration (e.g., 0.2 M).
Reaction Execution:
Causality: The molybdenum catalyst facilitates the reductive cleavage of the weak N-O bond. The acidic conditions (PTSA) and water then promote the hydrolysis of the resulting enamine to the crucial 1,3-dicarbonyl intermediate, which is immediately trapped by urea in a classical pyrimidine synthesis condensation.
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
Monitor the reaction progress by LC-MS or TLC.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Add saturated sodium bicarbonate solution to neutralize the acid.
Extract the aqueous phase with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the corresponding 4-hydroxy-6-[4-(ethoxycarbonyl)phenyl]pyrimidine-2-carboxylic acid ethyl ester.
The synthesis of pyridazines from isoxazoles is a two-step process involving the initial ring-opening to a γ-ketoester followed by condensation with hydrazine.[2][6] The key is the hydrolysis of the β-amino enone intermediate formed from the isoxazole.
Dissolve the isoxazole (1 equiv.) in ethanol in a hydrogenation vessel.
Add 10% Pd/C (5-10 mol% Pd).
Pressurize the vessel with hydrogen gas (1-4 atm) and stir vigorously at room temperature for 6-12 hours.
Causality: Catalytic hydrogenation is a classic method for cleaving the N-O bond in isoxazoles, yielding a stable β-amino enone.[2]
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.
Hydrolysis to γ-Ketoester:
Concentrate the filtrate containing the β-amino enone intermediate.
Add 2 M HCl and heat the mixture at 50-60 °C for 2-4 hours to facilitate hydrolysis to the 1,3-dicarbonyl (in this case, a γ-ketoester).
Cool the reaction, neutralize with sodium bicarbonate, and extract with ethyl acetate to isolate the crude γ-ketoester.
Step B: Pyridazine Formation
Materials:
Crude γ-ketoester from Step A
Hydrazine hydrate
Ethanol (EtOH)
Procedure:
Condensation:
Dissolve the crude γ-ketoester (1 equiv.) in ethanol.
Add hydrazine hydrate (1.1 equiv.) dropwise.
Causality: The reaction is a classical condensation between a 1,4-dicarbonyl compound (the γ-ketoester) and hydrazine to form the dihydropyridazinone ring, which may aromatize depending on the substitution pattern and reaction conditions.[6][7]
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
Isolation:
Cool the reaction mixture. The product may precipitate upon cooling.
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired 6-[4-(ethoxycarbonyl)phenyl]-4,5-dihydropyridazin-3(2H)-one derivative.
Protocol 4: Synthesis of Substituted Pyridines
This protocol utilizes an inverse-electron-demand hetero-Diels-Alder reaction. The isoxazole ring acts as the diene component, reacting with an electron-rich enamine. A Lewis acid catalyst is crucial, and a subsequent reduction step yields the final pyridine product.
In an inert atmosphere glovebox or under an Argon/Nitrogen line, add the isoxazole (1 equiv.) and the enamine (1.5 equiv.) to anhydrous THF.
Cool the solution to 0 °C.
Reaction Execution:
Causality: The Lewis acid (TiCl₄) activates the isoxazole, making it more susceptible to a [4+2] cycloaddition with the electron-rich enamine. The resulting bicyclic intermediate is unstable and undergoes ring-opening. The titanium powder then acts as a reductant to convert a resulting N-oxide intermediate to the final pyridine.
Slowly add TiCl₄(THF)₂ (1.5 equiv.) followed by titanium powder (1.5 equiv.).
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
Work-up and Purification:
Cool the reaction mixture and quench by carefully adding water.
Filter the mixture through a pad of Celite to remove titanium salts.
Extract the filtrate with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the residue by column chromatography to yield the highly substituted pyridine product.
References
Hamed, A. A., & El-Gazzar, A. B. A. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
Kashima, C., et al. (1985). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 43(5), 469-480. [Link]
Jones, R. C. F., et al. (2015). Isoxazole to oxazole: a mild and unexpected transformation. Chemical Communications, 51(6), 1112-1115. [Link]
ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]
PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
Asiri, A. M. (n.d.). Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E. [Link]
Lee, S., Jena, R., & Odom, A. L. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(32), 6630-6636. [Link]
Tandel, H. T., & Patel, S. K. (2021). Design, synthesis and biological potential of some isoxazole and hydroxypyrimidine derivatives containing pyrido [2,3-d] pyrimidine nucleus via chalcone series. Indian Journal of Chemistry, Section B, 60B(11), 1323-1331. [Link]
Mohareb, R. M., et al. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANOACETYLHYDRAZIDE TO AFFORD PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
Langer, P., et al. (2006). Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. Synlett, 2006(1), 129-132. [Link]
Langer, P., et al. (2006). Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. ResearchGate. [Link]
Journal of Pesticide Science. (n.d.). ScienceOpen. [Link]
El-Faham, A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2075-2088. [Link]
U.S. Department of Health and Human Services. (1995). Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. [Link]
Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(18), 4839-4856. [Link]
Application Notes & Protocols: In Vitro Profiling of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate Against Key Inflammatory Targets
< For Researchers, Scientists, and Drug Development Professionals Abstract Chronic inflammation underlies a multitude of debilitating diseases. The search for novel anti-inflammatory agents requires robust and reproducib...
Author: BenchChem Technical Support Team. Date: January 2026
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation underlies a multitude of debilitating diseases. The search for novel anti-inflammatory agents requires robust and reproducible in vitro screening methodologies to identify and characterize lead compounds. This document provides a comprehensive guide for the preliminary anti-inflammatory profiling of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate , a compound featuring the isoxazole scaffold—a heterocycle present in several known anti-inflammatory drugs.[1][2] We present a suite of detailed protocols designed to assess the compound's inhibitory potential against key enzymatic and cellular drivers of inflammation, including cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.
Scientific Background: Targeting the Pillars of Inflammation
A successful anti-inflammatory strategy often involves modulating specific nodes within the complex inflammatory signaling network. The transcription factor NF-κB is a central regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] Therefore, a multi-faceted screening approach is essential.
Arachidonic Acid Cascade (COX & LOX Pathways): Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the metabolism of arachidonic acid, producing prostaglandins and leukotrienes, respectively.[6] These lipid mediators are potent drivers of pain, fever, and swelling. COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[7][8]
Macrophage Activation (iNOS & Cytokines): Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), orchestrate a powerful inflammatory response.[9] This includes the high-level production of nitric oxide (NO) via iNOS and the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] Modulating this response is a key therapeutic strategy.[11]
NF-κB Signaling Pathway: The canonical NF-κB pathway is a convergence point for many pro-inflammatory stimuli, including LPS and TNF-α.[12][13] Its activation leads to the transcription of genes encoding inflammatory mediators.[3] Inhibition of this pathway is a highly sought-after goal in anti-inflammatory drug discovery.
Below is a diagram illustrating the key inflammatory pathways targeted in these protocols.
Caption: Key Inflammatory Signaling Pathways.
Preliminary Considerations
2.1. Compound Handling and Preparation
Solubility Testing: Determine the solubility of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM).
Vehicle Control: In all assays, the final concentration of the solvent (e.g., DMSO) must be kept constant across all wells, including controls, and should typically not exceed 0.5% to avoid solvent-induced artifacts.
2.2. Cell Culture
Cell Line: The murine macrophage cell line RAW 264.7 (ATCC® TIB-71™) is recommended for cell-based assays.
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]
Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[16]
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Rationale: This enzyme-based assay determines the direct inhibitory effect of the compound on the activity of COX-1 (constitutive) and COX-2 (inducible) isoforms, providing insight into its mechanism and potential for side effects.[19][20]
Methodology:
This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical, Abcam).
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.
Assay Plate Setup: To separate wells of a 96-well plate, add purified COX-1 or COX-2 enzyme.
Inhibitor Incubation: Add various concentrations of the test compound, a known non-selective inhibitor (e.g., Indomethacin) as a positive control, and a selective COX-2 inhibitor (e.g., Celecoxib) for comparison. Incubate for 15 minutes at 25°C.
Initiate Reaction: Add arachidonic acid to all wells to initiate the reaction.
Quantification: The production of Prostaglandin E2 (PGE2) is typically measured using a competitive ELISA method provided within the kit.
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Rationale: This assay evaluates the compound's ability to inhibit 5-LOX, the key enzyme in the pro-inflammatory leukotriene synthesis pathway.[21] Isoxazole derivatives have previously been investigated for 5-LOX inhibition.[22][23]
Methodology:
Assay Buffer: Prepare a 50 mM phosphate buffer (pH 6.3).[24]
Enzyme and Substrate: Use a commercially available 5-LOX enzyme (e.g., from potato) and linoleic acid as the substrate.
Reaction Mixture: In a UV-transparent 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compound or a positive control (e.g., Zileuton).[24] Incubate for 10 minutes at 25°C.[21]
Initiate Reaction: Add the linoleic acid solution to start the reaction.
Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.[24]
Analysis: Calculate the reaction rate for each condition. Determine the percent inhibition and calculate the IC₅₀ value.
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: This cell-based assay measures the compound's ability to suppress the production of NO, a key inflammatory mediator produced by iNOS in activated macrophages.
Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate overnight.[25]
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16] Incubate for 24 hours.
Nitrite Measurement (Griess Assay):
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[9]
Incubate for 10 minutes at room temperature, protected from light.
Absorbance Reading: Measure the absorbance at 540 nm.[16][26]
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production relative to the LPS-only treated cells.
Below is a diagram illustrating the general workflow for a cell-based assay.
Rationale: This assay directly measures the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, providing a crucial indicator of the compound's anti-inflammatory efficacy in a cellular context.[27][28]
Methodology:
Cell Treatment: Follow steps 1-3 from Protocol 4 (Nitric Oxide Production). A shorter LPS incubation time (e.g., 6-18 hours) may be optimal for cytokine production.[11]
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant.
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.
Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of each cytokine in the samples and determine the percent inhibition caused by the test compound.
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the compound's potency across different inflammatory targets.
Assay Target
Positive Control
IC₅₀ of Positive Control (µM)
IC₅₀ of Test Compound (µM)
COX-1
Indomethacin
e.g., 0.5
Experimental Value
COX-2
Celecoxib
e.g., 0.1
Experimental Value
5-LOX
Zileuton
e.g., 1.2
Experimental Value
NO Production
Dexamethasone
e.g., 0.05
Experimental Value
TNF-α Release
Dexamethasone
e.g., 0.02
Experimental Value
IL-6 Release
Dexamethasone
e.g., 0.03
Experimental Value
Cell Viability (CC₅₀)
Doxorubicin
e.g., 2.5
>100 (Example)
Interpretation:
A potent compound will have low IC₅₀ values for the inflammatory targets.
A high CC₅₀ value (concentration causing 50% cytotoxicity) is desirable, indicating a good therapeutic window.
The ratio of COX-1/COX-2 IC₅₀ values indicates selectivity. A higher ratio suggests greater selectivity for COX-2, which can be associated with a better gastrointestinal safety profile.
References
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]
Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & other lipid mediators. Available at: [Link]
Kalgutkar, A. S., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. Available at: [Link]
Kumar, G. P., & Kumar, B. S. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sundar, R. D., et al. (2022). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Aasirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]
Ndisang, J. F., et al. (2006). In vitro TNF-alpha and IL-6 production by adherent peripheral blood mononuclear cells obtained from type 1 and type 2 diabetic patients evaluated according to the metabolic control. Annals of the New York Academy of Sciences. Available at: [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
Schneider, I., & Bucar, F. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. In book: Pharmacological Assays of Plant-Based Natural Products. Available at: [Link]
Wang, Y., et al. (2014). Simultaneous detection of IL-6 and TNF-α using the prepared colloidal gold-based immunochromatographic strip. Microchimica Acta. Available at: [Link]
Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Available at: [Link]
Wang, C. C., et al. (2006). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Journal of Agricultural and Food Chemistry. Available at: [Link]
de La Puerta, R., et al. (2007). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]
Yilmaz, I., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity. Available at: [Link]
Yilmaz, I., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). ResearchGate. Available at: [Link]
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Kocyigit, A., et al. (2016). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available at: [Link]
Asif, M. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE. Available at: [Link]
Asif, M. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE. Available at: [Link]
Kim, D. H., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules. Available at: [Link]
Zhao, X. J., et al. (2000). In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis. World Journal of Gastroenterology. Available at: [Link]
Al-Azzawie, H. F., & Alhamdani, M. S. S. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research. Available at: [Link]
Lee, J. C., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences. Available at: [Link]
Mo, J., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. Available at: [Link]
Wu, J., et al. (2024). Defining the Critical Role of α-Gustducin for NF-κB Inhibition and Anti-Inflammatory Signal Transduction by Bitter Agonists in Lung Epithelium. International Journal of Molecular Sciences. Available at: [Link]
Mangelinckx, S., et al. (2016). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ResearchGate. Available at: [Link]
Yudkin, J. S., et al. (2000). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Endokrynologia Polska. Available at: [Link]
Zhao, J. T., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]
Zhao, J. T., et al. (2012). Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate. Acta Crystallographica Section E. Available at: [Link]
Chiacchio, U., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]
Frantz, F. G., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLOS ONE. Available at: [Link]
Technical Support Center: Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is most effectively and regioselectively achieved via a 1,3-dipolar cycloaddition reaction.[1][2] This method involves the reaction of a nitrile oxide with an alkyne. Specifically, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with ethyl 4-ethynylbenzoate. This approach is favored for its high regioselectivity in forming 3,5-disubstituted isoxazoles.[3][4]
Below is a general overview of the synthetic workflow:
Figure 1: Overall synthetic workflow diagram.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Sonogashira Coupling of Ethyl 4-iodobenzoate
Question: I am attempting to synthesize the precursor, ethyl 4-ethynylbenzoate, via a Sonogashira coupling of ethyl 4-iodobenzoate and trimethylsilylacetylene, but my yields are consistently low. What could be the cause?
Answer: Low yields in Sonogashira couplings are often traced back to catalyst deactivation, incomplete reaction, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
Potential Cause
Explanation
Recommended Solution
Catalyst Deactivation
The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium species. The copper(I) co-catalyst can also be oxidized.
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.
Base Inefficiency
The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the terminal alkyne or neutralize the HI generated.
Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is freshly distilled and used in excess (at least 2 equivalents).
Suboptimal Temperature
The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition or side reactions.
Typically, Sonogashira couplings are run at room temperature to slightly elevated temperatures (e.g., 40-60 °C). Optimize the temperature for your specific substrate and catalyst system.
Impure Starting Materials
Impurities in ethyl 4-iodobenzoate or trimethylsilylacetylene can interfere with the catalytic cycle.
Purify the starting materials before use. Ethyl 4-iodobenzoate can be recrystallized, and trimethylsilylacetylene can be distilled.
To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).
Add a solution of ethyl 4-iodobenzoate (1.0 eq) in degassed triethylamine (2.0 eq) and degassed THF.
Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at 40 °C and monitor by TLC until the starting material is consumed.
Upon completion, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Issue 2: Incomplete Chlorination of Ethyl 2-(hydroxyimino)acetate
Question: I am struggling to fully convert ethyl 2-(hydroxyimino)acetate to ethyl 2-chloro-2-(hydroxyimino)acetate. My NMR shows a mixture of starting material and product.
Answer: The chlorination of oximes to form hydroximoyl chlorides is a crucial step for the subsequent in situ generation of nitrile oxides. Incomplete conversion is a common issue.
Potential Cause
Explanation
Recommended Solution
Ineffective Chlorinating Agent
The activity of the chlorinating agent can degrade over time, especially if exposed to moisture.
Use a fresh bottle of N-chlorosuccinimide (NCS) or freshly recrystallized NCS. Ensure the reaction is carried out under anhydrous conditions.
Insufficient Reaction Time or Temperature
The reaction may be kinetically slow at lower temperatures.
Monitor the reaction closely by TLC. If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Solvent Choice
The polarity of the solvent can influence the reaction rate.
Dimethylformamide (DMF) is a common solvent for this reaction. Ensure it is anhydrous.
Issue 3: Low Yield and/or Side Product Formation in the 1,3-Dipolar Cycloaddition
Question: My final cycloaddition step is giving me a low yield of the desired product, and I am observing several side products on my TLC plate. How can I optimize this reaction?
Answer: The 1,3-dipolar cycloaddition is the key step in forming the isoxazole ring.[2] Low yields and side reactions often stem from issues with the in situ generation of the nitrile oxide or competing reaction pathways.
Figure 2: Reaction pathways in the 1,3-dipolar cycloaddition.
Potential Cause
Explanation
Recommended Solution
Slow Nitrile Oxide Generation
If the base is not strong enough or is added too slowly, the nitrile oxide intermediate forms sluggishly.
Use a suitable non-nucleophilic base like triethylamine (Et₃N). The base should be added to the mixture of the hydroximoyl chloride and the alkyne.
Nitrile Oxide Dimerization
The nitrile oxide intermediate can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide) if the concentration of the alkyne is too low or if the nitrile oxide is generated too quickly.[3]
Add the base slowly to the reaction mixture containing a stoichiometric amount or slight excess of the alkyne. This ensures the nitrile oxide reacts with the alkyne as it is formed.
Hydrolysis of Esters
If there is water present in the reaction mixture, the ester groups on both the starting material and the product can be hydrolyzed, especially if the reaction is run for an extended time or at high temperatures.
Use anhydrous solvents and reagents. Work up the reaction promptly upon completion.
In a flame-dried flask under an inert atmosphere, dissolve ethyl 4-ethynylbenzoate (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq) dropwise over 30 minutes using a syringe pump.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a base in the cycloaddition step?
A1: The base, typically a tertiary amine like triethylamine, is crucial for the in situ generation of the nitrile oxide intermediate from the ethyl 2-chloro-2-(hydroxyimino)acetate precursor.[3] It facilitates the elimination of hydrochloric acid (HCl) to form the reactive 1,3-dipole (the nitrile oxide), which then undergoes the cycloaddition with the alkyne.
Q2: Can I use a different starting material instead of ethyl 4-iodobenzoate for the Sonogashira coupling?
A2: Yes, other aryl halides or triflates can be used. The reactivity order is generally I > Br ≈ OTf > Cl. While ethyl 4-bromobenzoate is a viable alternative and often cheaper, the reaction may require more forcing conditions (e.g., higher temperatures or a more active palladium catalyst). Ethyl 4-chlorobenzoate is generally unreactive under standard Sonogashira conditions.
Q3: How do I synthesize the starting oxime, ethyl 2-(hydroxyimino)acetate?
A3: Ethyl 2-(hydroxyimino)acetate can be synthesized by the condensation of an appropriate ketone or aldehyde with hydroxylamine.[5][6] A common method involves the reaction of ethyl glyoxylate with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate to neutralize the HCl.[7]
Experimental Protocol: Synthesis of Ethyl 2-(hydroxyimino)acetate
Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
Add a solution of ethyl glyoxylate (1.0 eq) in ethanol.
Stir the mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC.
After completion, remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Q4: My final product is difficult to purify by column chromatography. Are there any other suggestions?
A4: If column chromatography is proving difficult due to similar polarities of the product and impurities, consider recrystallization. A solvent screen with solvents like ethanol, isopropanol, ethyl acetate/hexanes, or toluene might yield a suitable system for recrystallization, which can significantly improve the purity of the final compound.
Q5: What are the key analytical techniques to monitor the reaction and characterize the final product?
A5:
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of all reaction steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the starting materials, intermediates, and the final product. Key signals to look for in the final product include the disappearance of the acetylenic proton from ethyl 4-ethynylbenzoate and the appearance of the isoxazole ring protons/carbons.
Mass Spectrometry (MS): To confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic C=N and N-O stretches of the isoxazole ring and the C=O stretches of the two ester groups.
References
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. National Institutes of Health (NIH). [Link]
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Digital Repository of University of Kufa. [Link]
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science. [Link]
Synthesis of STAGE C: ETHYL 4-FORMYLBENZOATE. PrepChem.com. [Link]
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). [Link]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health (NIH). [Link]
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. PubMed. [Link]
Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. ResearchGate. [Link]
Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate. National Institutes of Health (NIH). [Link]
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
International Journal of ChemTech Research. sphinxsai.com. [Link]
Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. Organic Chemistry Portal. [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove - University of Mississippi. [Link]
Technical Support Center: Synthesis of Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isox...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical, field-tested advice.
Introduction: The Challenge of Isoxazole Synthesis
The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds.[1][2] The synthesis of disubstituted isoxazoles, however, is often plagued by side reactions that can significantly impact yield, purity, and regioselectivity. This guide provides in-depth solutions to the most common issues encountered during two primary synthetic routes: the 1,3-dipolar cycloaddition of alkynes and nitrile oxides, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.
Part 1: Troubleshooting 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful method for constructing the isoxazole ring.[3][4] However, the high reactivity of the nitrile oxide intermediate can lead to several undesirable side reactions.
FAQ 1: My yield is low, and I've isolated a significant amount of a byproduct. What is it and how can I prevent its formation?
Answer: The most common culprit for low yields in this synthesis is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[5][6][7] This occurs when the concentration of the nitrile oxide is too high, or when the dipolarophile (alkyne) is not reactive enough, allowing the nitrile oxide to react with itself.
Mechanistic Insight: Nitrile oxides are unstable and can undergo a [3+2] cycloaddition with another molecule of nitrile oxide.[8][9] This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[5][6] Aromatic nitrile oxides sometimes exhibit slower dimerization due to the interruption of conjugation during the C-C bond formation step.[5]
Troubleshooting Flowchart for Nitrile Oxide Dimerization
Technical Support Center: Overcoming Solubility Challenges of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in Biological Assays
Welcome to the technical support center for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubilit...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biological assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the reliability and accuracy of your experimental data.
I. Understanding the Challenge: The Physicochemical Properties of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, like many isoxazole derivatives, possesses a chemical structure that can lead to poor aqueous solubility.[1] Isoxazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, making them attractive candidates in drug discovery.[1][2] However, their often hydrophobic nature presents a significant hurdle in experimental biology, where aqueous environments are the norm.
II. Frequently Asked Questions (FAQs)
This section addresses some of the initial questions you might have about handling this compound.
Q1: What is the best initial solvent to dissolve Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate for creating a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving poorly water-soluble compounds for biological assays.[6] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar substances.[6] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentrations in your assay medium.
Q2: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
A2: The tolerance of cell lines to DMSO can vary significantly. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[7][8] Concentrations above 1% are often cytotoxic and can lead to cell membrane damage, oxidative stress, or apoptosis.[7][9][10][11] It is crucial to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your test compound, to assess any background effects of the solvent on your assay readout.[7][8][12]
Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a classic sign of a compound "crashing out" of solution due to its low aqueous solubility. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to exceed its solubility limit and precipitate. The troubleshooting guides in the next section provide detailed strategies to address this common issue.
III. Troubleshooting Guides: Step-by-Step Solutions for Solubility Issues
This section provides detailed protocols and explanations to help you overcome specific solubility-related problems during your experiments.
Guide 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Issue: Your DMSO stock of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate forms a visible precipitate or cloudiness when diluted into your cell culture medium or biochemical assay buffer.
Causality: The compound's solubility in the final aqueous environment is lower than the concentration you are trying to achieve. The high concentration of the compound in the DMSO droplet, upon initial contact with the aqueous phase, creates a localized supersaturation that leads to rapid precipitation.
Solution Workflow:
Caption: Workflow for addressing compound precipitation.
Protocol 1: Optimizing with a Co-solvent System
Principle: A co-solvent system involves using a water-miscible organic solvent in addition to DMSO to increase the overall solvent capacity of the aqueous medium.
Step-by-Step Methodology:
Prepare a high-concentration stock: Dissolve Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in 100% DMSO to make a 10 mM stock solution.
Intermediate Dilution: Prepare an intermediate dilution of your compound in a co-solvent such as ethanol or propylene glycol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution in 10% DMSO/90% ethanol.
Final Dilution: Add the intermediate dilution to your final assay buffer. This two-step dilution process can sometimes prevent the compound from crashing out.
Vehicle Control: Always include a vehicle control with the same final concentrations of all solvents used.
Considerations: Be aware that co-solvents can also have effects on biological systems.[13] It is essential to test the tolerance of your specific assay to the chosen co-solvent.
Protocol 2: Utilizing Surfactants for Solubilization
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. For cell-based assays, it's crucial to use non-ionic surfactants at low concentrations to avoid cell toxicity.
Step-by-Step Methodology:
Select a Surfactant: Common non-ionic surfactants used in biological assays include Tween® 20 and Tween® 80.
Prepare Surfactant-Containing Buffer: Prepare your assay buffer with a low concentration of the selected surfactant (e.g., 0.01% - 0.1% v/v).
Dissolve Compound: Add your DMSO stock solution of the compound directly to the surfactant-containing buffer.
Vortex and Incubate: Gently vortex the solution and incubate at room temperature for 15-30 minutes to allow for micellar encapsulation.
Toxicity Control: Test the effect of the surfactant alone on your cells or assay to ensure it does not interfere with your results.[13]
Data Summary: Common Surfactants in Biological Assays
Protocol 3: Employing Cyclodextrins for Enhanced Solubility
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[15][16][17]
Caption: Formation of a cyclodextrin inclusion complex.
Step-by-Step Methodology:
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible choice for enhancing the solubility of various drugs.[16][17][18]
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v).
Complexation:
Method A (Direct Addition): Add your DMSO stock of the compound to the cyclodextrin-containing buffer.
Method B (Co-evaporation): For more efficient complexation, dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol or ethanol). Then, evaporate the solvent under vacuum, leaving a solid complex that can be redissolved in the aqueous buffer.
Equilibration: Allow the mixture to equilibrate (e.g., by shaking or sonicating) to ensure maximum complex formation.
Control Experiments: It is important to test the effect of the cyclodextrin alone on your assay, as it can sometimes interact with cell membranes or other assay components.[9][11][12]
Guide 2: Inconsistent Results and Poor Reproducibility
Issue: You are observing high variability between replicate wells and poor reproducibility between experiments, even without visible precipitation.
Causality: This can be due to the formation of sub-visible, colloidal aggregates of the compound in the assay medium. These aggregates can lead to non-specific interactions with proteins or other assay components, resulting in inconsistent data.
Solution Pathway:
Caption: Troubleshooting pathway for inconsistent results.
Recommended Actions:
Incorporate a Non-ionic Surfactant: As described in Protocol 2, adding a small amount of a surfactant like Tween® 80 (e.g., 0.01%) can help to prevent the formation of aggregates.
Sonication: Briefly sonicating your final compound solution in the assay buffer can help to break up any small aggregates that may have formed.
Pre-incubation: Allowing your compound to pre-incubate in the assay medium for a short period before adding it to your cells or starting the reaction can sometimes help it to equilibrate and reduce variability.
Consider Formulation Approaches: For more advanced applications, especially in later-stage drug development, more sophisticated formulation strategies like solid dispersions or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can be employed to improve solubility and bioavailability.[19][20][21][22]
IV. Concluding Remarks
Overcoming the solubility challenges of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a critical step in obtaining reliable and meaningful data from your biological assays. By systematically applying the strategies outlined in this guide—from optimizing solvent systems to utilizing solubilizing excipients like surfactants and cyclodextrins—you can significantly improve the quality of your research. Always remember to include appropriate vehicle controls to account for any potential effects of the solvents and excipients themselves on your experimental system.
V. References
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 20, 2026, from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 20, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019, March 15). Genedata. Retrieved January 20, 2026, from [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 20, 2026, from [Link]
DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved January 20, 2026, from [Link]
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved January 20, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved January 20, 2026, from [Link]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved January 20, 2026, from [Link]
ethyl 5-phenyl-4-isoxazolecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 20, 2026, from [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed Central. Retrieved January 20, 2026, from [Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
CAS#:1143-82-4 | Ethyl 5-methyl-3-phenyl-4-isoxazole carboxalate. (2025, August 21). Chemsrc. Retrieved January 20, 2026, from [Link]
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Ester Synthesis
Welcome to the Technical Support Center for Isoxazole Ester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Isoxazole Ester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to empower you not just to solve immediate issues, but to understand the causality behind experimental choices, leading to more robust and reproducible outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of isoxazole esters.
Problem 1: Low or No Yield of the Desired Isoxazole Ester
A low or nonexistent yield is one of the most common frustrations in isoxazole synthesis. The root cause often lies in one of three areas: starting materials, reaction conditions, or the stability of key intermediates.[1]
Initial Diagnosis Questions:
Have you confirmed the purity and integrity of your starting materials (e.g., alkyne, nitrile oxide precursor)?
Are you using an appropriate method for generating the nitrile oxide?
Have you optimized the reaction temperature, time, solvent, and base?
Is your catalyst (if used) active and loaded correctly?
Causality and Strategic Solutions:
The primary pathway to many isoxazole esters is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[2] The efficiency of this reaction is highly sensitive to a variety of factors.
Intermediate Instability: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (a common byproduct), especially at high concentrations.[1][3]
Solution: Generate the nitrile oxide in situ and ensure the alkyne is readily available to "trap" it. Slow addition of the nitrile oxide precursor (like an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne can significantly minimize this side reaction.[1]
Suboptimal Reaction Conditions:
Temperature: The in-situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1] Conversely, some cycloadditions require elevated temperatures to proceed at a reasonable rate.[4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature profile and reaction time.[1]
Solvent & Base: The choice of solvent and base is critical and highly substrate-dependent.[5] For instance, in some 1,3-dipolar cycloadditions, acetonitrile has been shown to give better yields than DMSO or DMF.[5] The base is essential for generating the nitrile oxide from its precursor (e.g., dehydrohalogenation of a hydroximoyl chloride), and its strength and stoichiometry must be optimized.
Catalysis: While many isoxazole syntheses are metal-free, some, particularly those aiming for high regioselectivity with terminal alkynes, benefit from catalysis. Copper(I) catalysts are commonly employed to accelerate the reaction and control the isomeric outcome.[6][7] Ensure your catalyst is active and consider alternatives if yields are poor.[5]
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can theoretically produce two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Controlling which isomer is formed is a common challenge.[1]
Causality and Strategic Solutions:
Regioselectivity is governed by a complex interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1] Generally, for terminal alkynes, the reaction with nitrile oxides overwhelmingly favors the 3,5-disubstituted isomer.[7] However, influencing the outcome is possible.
Electronic and Steric Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide precursor are paramount. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of regioisomers. Screening solvents of varying polarities (e.g., protic vs. aprotic) is a valuable optimization step.[1]
Catalysis:
Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can significantly alter the regioselectivity, particularly in syntheses starting from β-enamino diketones.[1]
Copper Catalysis: Copper(I)-catalyzed cycloadditions with terminal alkynes are known to be highly regioselective, almost exclusively yielding the 3,5-disubstituted product.[7][8]
pH Control: In Claisen-type isoxazole syntheses (from 1,3-dicarbonyls and hydroxylamine), the pH of the reaction medium can be a key determinant of the isomeric ratio.[1]
Condition
Effect on Regioselectivity
Rationale
Copper(I) Catalyst
Strongly favors 3,5-disubstitution with terminal alkynes.[7]
The catalyst coordinates with the alkyne, directing the approach of the nitrile oxide.
Critical in Claisen-type syntheses for isomeric control.[1]
Affects the tautomeric equilibrium of the 1,3-dicarbonyl starting material.
Problem 3: Difficulty in Purifying the Isoxazole Ester
Purification can be complicated by the presence of unreacted starting materials, furoxan byproducts, and regioisomers, which often have similar polarities.[1]
Causality and Strategic Solutions:
Similar Polarity of Products: Regioisomers, in particular, can be very difficult to separate by standard column chromatography.
Solution 1: Optimize Chromatography: Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides the best separation. Sometimes, using a three-solvent mixture or adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[1]
Solution 2: Crystallization: If the desired product is a solid, crystallization can be a powerful purification technique to isolate a single isomer.[1] Experiment with various solvent systems to induce crystallization.
Product Instability: The isoxazole ring itself can be sensitive to certain conditions, leading to decomposition during workup or purification.
Strongly Basic or Reductive Conditions: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic conditions or by catalytic hydrogenation (e.g., H₂/Pd).[1] Avoid these conditions during workup and purification if possible.
Photochemical Instability: Some isoxazoles can rearrange upon exposure to UV light.[1] It is good practice to protect the reaction and purified product from direct light.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating nitrile oxides for isoxazole synthesis?
A1: The two most prevalent methods for the in situ generation of nitrile oxides are the dehydrohalogenation of hydroximoyl chlorides using a base (like triethylamine) and the oxidation of aldoximes.[2][9] Oxidants such as N-chlorosuccinimide (NCS) or hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene) are effective for the latter.[7][9][10]
Q2: My isoxazole ester seems to be decomposing during aqueous workup. What could be the cause?
A2: The isoxazole ring can be susceptible to ring-opening under certain pH conditions. If your workup involves strongly acidic or basic aqueous solutions, this could be the cause. The N-O bond is the most labile part of the ring.[1] Try to perform the workup under neutral or mildly acidic/basic conditions and minimize the contact time with the aqueous phase.
Q3: Can I use microwave or ultrasound irradiation to accelerate my reaction?
A3: Absolutely. Both microwave and ultrasound irradiation are excellent techniques for accelerating isoxazole synthesis.[11] Ultrasound has been shown to significantly enhance reaction rates and yields, often at lower temperatures and with much shorter reaction times compared to conventional heating.[5][12] Microwave-assisted synthesis is also highly effective, particularly for 1,3-dipolar cycloadditions.[11]
Q4: How can I confirm the regiochemistry of my synthesized isoxazole ester?
A4: The most definitive method for structure elucidation is single-crystal X-ray crystallography. However, this is not always feasible. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools. Techniques like 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can help establish the connectivity and spatial relationships between protons and carbons, allowing for unambiguous assignment of the regioisomer.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole Esters
This protocol describes a typical procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an in-situ generated nitrile oxide.
Materials:
Terminal Alkyne (1.0 eq)
Aldoxime (1.2 eq)
Copper(I) Iodide (CuI) (5 mol%)
Oxidant (e.g., N-chlorosuccinimide, 1.2 eq)
Solvent (e.g., Acetonitrile)
Base (e.g., Triethylamine, 1.2 eq, if starting from hydroximoyl chloride)
Procedure:
To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the terminal alkyne (1.0 eq) and the copper(I) iodide catalyst (5 mol%).
Add the chosen solvent (e.g., acetonitrile) to dissolve the reactants.
In a separate flask, prepare a solution of the nitrile oxide precursor (e.g., aldoxime, 1.2 eq) and the oxidant or base in the same solvent.
Add the solution of the nitrile oxide precursor to the reaction vessel containing the alkyne and catalyst dropwise over a period of 1-2 hours at room temperature. The slow addition is crucial to minimize nitrile oxide dimerization.[1]
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an optimized eluent system to obtain the pure 3,5-disubstituted isoxazole ester.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of isoxazole esters.
References
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Available at: [Link]
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH. Available at: [Link]
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available at: [Link]
Technical Support Center: Purification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide provides in-depth troub...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification challenges associated with this compound. Our goal is to equip you with the expertise to overcome common hurdles and achieve high purity in your synthesis.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My final product is a persistent oil, or I'm seeing a low yield of crystalline solid after synthesis. What's causing this and how can I fix it?
Answer:
This is a frequent challenge, often stemming from the presence of unreacted starting materials, solvent residues, or structurally similar byproducts that inhibit crystallization. The synthesis of isoxazole derivatives can sometimes result in regioisomers with very similar polarities, making separation difficult.[1]
Root Cause Analysis:
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely under standard rotary evaporation and may act as an anti-solvent for crystallization.
Unreacted Starting Materials: Incomplete conversion of reactants, such as the initial chalcone or hydroxylamine hydrochloride, can lead to a mixture that is difficult to purify.[2]
Byproduct Formation: The 1,3-dipolar cycloaddition reaction used to form the isoxazole ring can sometimes lead to the formation of byproducts like furoxans, especially if the nitrile oxide intermediate dimerizes.[1]
Regioisomer Contamination: Depending on the synthetic route, the formation of regioisomers is a common issue in isoxazole synthesis.[1] These isomers often have very similar physical properties to the desired product, complicating purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining a crystalline product.
Detailed Protocols:
1. High-Vacuum Drying:
Transfer the oily product to a round-bottom flask.
Connect the flask to a high-vacuum line (Schlenk line) and apply vacuum (<1 mmHg).
If the compound is thermally stable, gently warm the flask in a water bath (30-40°C) to facilitate solvent removal.
Continue drying until a constant weight is achieved.
2. Column Chromatography:
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[3]
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product and impurities, with an Rf value for the product between 0.2 and 0.4.
Procedure:
Prepare the column with the chosen stationary phase.
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
Load the dry silica-adsorbed sample onto the top of the column.
Begin elution with the starting solvent system, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
3. Recrystallization:
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
Common solvents to screen for isoxazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.[2][4]
Procedure:
Dissolve the purified product in the minimum amount of boiling solvent.
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
Allow the solution to cool slowly to room temperature.
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 2: My ¹H NMR spectrum shows a complex mixture of aromatic signals, and I suspect I have regioisomers. How can I separate them?
Answer:
The formation of regioisomers is a known challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions.[1] These isomers often have very similar polarities, making their separation by standard column chromatography difficult.
Strategies for Regioisomer Separation:
Strategy
Description
Key Considerations
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC can provide much higher resolution than standard column chromatography.
Requires specialized equipment. Method development (column choice, mobile phase) can be time-consuming.
Supercritical Fluid Chromatography (SFC)
SFC can be an effective technique for separating closely related isomers and is often considered a "greener" alternative to HPLC.[5]
Requires specialized instrumentation.
Fractional Recrystallization
This technique relies on slight differences in the solubility of the isomers in a particular solvent system.
Can be labor-intensive and may require multiple cycles to achieve high purity.
Chemical Derivatization
In some cases, it may be possible to selectively react one isomer, allowing for separation of the derivatized compound, followed by removal of the modifying group.[1]
Requires a selective reaction and subsequent deprotection step, adding complexity to the synthesis.
Recommended Approach: Methodical Chromatography
For most labs, optimizing chromatographic conditions is the most practical approach.
1. TLC Solvent System Screening:
Systematically screen a wide range of solvent systems with varying polarities and compositions.
Consider using a three-component solvent system (e.g., hexanes/ethyl acetate/dichloromethane) or adding a small amount of a modifier like triethylamine or acetic acid to improve separation.[1]
2. Preparative TLC or HPLC:
If separation is still challenging on a column, preparative TLC can be used for small quantities.
For larger scales, preparative HPLC with a suitable stationary phase (e.g., C18 for reverse-phase or a chiral column if applicable) is the most powerful option.[5][6]
Question 3: I'm concerned about the potential for hydrolysis of the ester groups during workup or purification. What precautions should I take?
Answer:
The two ethyl ester groups in Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate are susceptible to hydrolysis under both acidic and basic conditions.[7] The isoxazole ring itself can also be sensitive to harsh conditions.[1]
Preventative Measures:
Aqueous Workup: When performing an aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any strong acids, rather than a strong base like sodium hydroxide. Similarly, use a dilute solution of a weak acid like citric acid for neutralization if needed.
pH Monitoring: Keep the pH of your aqueous solutions as close to neutral (pH 7) as possible.
Chromatography:
Avoid using acidic or basic modifiers in your chromatography solvent system unless absolutely necessary for separation.
If you must use a modifier, consider neutralizing your combined product fractions with a gentle wash before solvent removal.
Temperature: Perform all workup and purification steps at room temperature or below, unless heating is required for recrystallization.
Storage: Store the purified compound in a cool, dry, and dark place to prevent degradation over time.
Caption: Potential for ester hydrolysis under harsh conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate?
Q2: What analytical techniques are recommended to confirm the purity of the final product?
¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both the purity and the molecular weight of the compound.
HPLC (High-Performance Liquid Chromatography): A highly sensitive method for quantifying purity.
Elemental Analysis (CHN Analysis): Confirms the elemental composition of the compound.
Q3: Can I use microwave irradiation to speed up the synthesis?
Microwave-assisted synthesis has been shown to be effective for the formation of isoxazole derivatives, often leading to shorter reaction times and higher yields.[4][10] However, it's crucial to optimize the reaction conditions (temperature, time, power) for your specific substrates to avoid decomposition.
Q4: Are there any "green" or more environmentally friendly purification methods I can use?
Some synthetic methods for isoxazoles are designed to be "group-assisted-purification" processes, where the product precipitates from the reaction mixture and can be collected by simple filtration, avoiding the need for chromatography.[11] Additionally, exploring recrystallization from green solvents like ethanol can reduce environmental impact.[4] Supercritical fluid chromatography (SFC) is also a greener alternative to normal and reverse-phase HPLC for purification.[5]
III. References
ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]
ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Retrieved from [Link]
ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
MDPI. (2024). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
MDPI. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. Retrieved from [Link]
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]
ChemSynthesis. (2025). ethyl 5-phenyl-4-isoxazolecarboxylate. Retrieved from [Link]
ResearchGate. (2025). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Retrieved from [Link]
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
Stability testing of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate under different conditions
Technical Support Center: Stability Testing of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, s...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Stability Testing of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. It is designed as a practical resource, combining troubleshooting, frequently asked questions, and detailed experimental protocols grounded in authoritative guidelines and scientific literature.
Section 1: Understanding the Molecule's Stability Profile
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a molecule with specific structural features that dictate its stability. Proactive identification of these potential liabilities is the cornerstone of a successful stability program.
Two Ethyl Ester Groups: The presence of two ethoxycarbonyl groups makes the molecule highly susceptible to hydrolysis under both acidic and basic conditions.[1][2] This is often the primary degradation pathway observed.
Isoxazole Ring: The isoxazole heterocycle contains a relatively weak Nitrogen-Oxygen (N-O) single bond. This bond can be cleaved under various stress conditions, particularly photolytic and reductive environments, leading to complex rearrangements.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns I should anticipate with Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate?
A1: The two principal degradation pathways are the hydrolysis of the ethyl ester functionalities and the degradation of the isoxazole ring. Hydrolysis will lead to the formation of the corresponding mono- and di-carboxylic acids. The isoxazole ring is known to be labile, especially under UV light, which can cause the N-O bond to break and the molecule to rearrange.[3] Therefore, careful evaluation under hydrolytic and photolytic stress is critical.
Q2: What are the standard long-term and accelerated stability testing conditions I must follow?
A2: Stability testing conditions are harmonized by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.[5][6] The choice of long-term conditions depends on the climatic zone for which the product is intended. Accelerated testing is used to predict the long-term stability profile.[7]
Q3: Why is a forced degradation (stress testing) study necessary if I am already performing ICH stability studies?
A3: Forced degradation studies are essential for several reasons as outlined by regulatory guidelines.[9][10] They are conducted under more severe conditions than accelerated testing to:
Identify Degradation Pathways: To understand how the molecule breaks down.[10]
Elucidate Degradant Structures: To identify the chemical structures of the impurities that form.
Develop Stability-Indicating Methods: To demonstrate that your analytical method (e.g., HPLC) can separate the parent drug from all potential degradation products, ensuring accurate measurement of the drug's purity over time.[11][12]
Q4: What is the most appropriate analytical technique for monitoring the stability of this compound?
A4: The most common and robust technique is High-Performance Liquid Chromatography (HPLC) with UV detection. An LC-MS (Liquid Chromatography-Mass Spectrometry) method is highly recommended during forced degradation studies to help identify the mass of unknown degradation products, which is a critical step in structure elucidation.[13] The method must be validated to be "stability-indicating."
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your stability studies, providing insights into the root cause and actionable solutions.
Issue 1: Rapid and significant loss of the parent compound is observed in acidic and/or basic solutions.
Possible Cause: This is the classic sign of ester hydrolysis .[14] The ester groups are being cleaved to form carboxylic acids. The rate of hydrolysis is typically faster under basic conditions than acidic ones.
Troubleshooting Steps:
Confirm Identity: Use LC-MS to check for the presence of masses corresponding to the mono-hydrolyzed product (loss of one ethyl group, +2 H, - C2H4) and the di-hydrolyzed product (loss of two ethyl groups, +4 H, - 2*C2H4).
Kinetic Analysis: Perform time-point analysis (e.g., 0, 2, 4, 8, 24 hours) to understand the rate of degradation. This data is crucial for formulation development.
pH Profile: Analyze the stability in a range of pH buffers (e.g., pH 2, 4, 7, 9, 12) to determine the pH of maximum stability. This information is vital for developing liquid formulations.
Issue 2: New, unexpected peaks appear in the chromatogram after exposing the sample to light.
Possible Cause: The isoxazole ring is photosensitive. UV or even high-intensity visible light can induce cleavage of the N-O bond, leading to rearrangement products.[3][15]
Troubleshooting Steps:
Follow ICH Q1B: Ensure your photostability study is compliant with ICH Q1B guidelines, which specify the total illumination (lux hours) and UV energy (watt hours/m²).[16]
Control Sample: Always include a "dark" control sample, wrapped in aluminum foil, placed in the same chamber to differentiate between thermal and photolytic degradation.
Packaging Evaluation: If the drug substance is photolabile, the study must be extended to evaluate the protective qualities of the intended packaging (e.g., amber vials, opaque containers).[17][18]
Issue 3: Mass balance in my HPLC assay is below 95% after forced degradation.
Possible Cause: This indicates that your analytical method is not truly stability-indicating. One or more degradation products may not be detected by your current method. Common reasons include:
Degradants do not have a UV chromophore at the detection wavelength.
Degradants are precipitating out of the sample solution.
Degradants are volatile and being lost during sample preparation.
Degradants are co-eluting with the parent peak or other peaks.
Troubleshooting Steps:
Change Wavelength: Use a photodiode array (PDA) detector to examine the entire UV spectrum. A lower wavelength (e.g., 210-220 nm) may reveal non-absorbing degradants.
Check Peak Purity: Use the peak purity functions in your chromatography software to check for co-elution, especially for the main analyte peak under stressed conditions.
Modify Mobile Phase/Gradient: Develop a more aggressive gradient to elute highly retained impurities. Change the mobile phase pH to alter the retention of acidic or basic degradants.
Use a Different Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect compounds with no UV chromophore. LC-MS is also invaluable here.
Issue 4: Out-of-Specification (OOS) results are found during an accelerated stability study.
Possible Cause: An OOS result (e.g., purity failure or high specified impurity) indicates that the molecule is not stable under accelerated conditions, which strongly suggests a shorter shelf-life at room temperature.[19] The cause could be thermal degradation or a chemical interaction with an excipient if you are testing a formulation.
Troubleshooting Steps:
Verify Chamber Conditions: First, confirm that the stability chamber operated within its specified temperature and humidity ranges throughout the study period.[7]
Initiate Intermediate Study: As per ICH Q1A(R2), a significant change under accelerated conditions necessitates testing at intermediate conditions (30°C / 65% RH).[5]
Isolate the Cause: For a drug product, conduct studies with the API alone and with binary mixtures of the API and each excipient to screen for incompatibilities.
Section 3: Key Experimental Protocols
The following are starting-point protocols for forced degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] Conditions may need to be adjusted based on the observed stability.
Protocol 3.1: Hydrolytic Degradation
Preparation: Prepare three solutions of the API at ~1 mg/mL in:
0.1 N Hydrochloric Acid (Acidic Hydrolysis)
Purified Water (Neutral Hydrolysis)
0.1 N Sodium Hydroxide (Basic Hydrolysis)
Incubation: Place vials in a water bath at 60°C.
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Cool all samples to room temperature.
Analysis: Dilute with mobile phase to a suitable concentration and analyze by HPLC.
Protocol 3.2: Oxidative Degradation
Preparation: Prepare a solution of the API at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). Add 3% hydrogen peroxide.
Incubation: Store the solution at room temperature, protected from light.
Time Points: Withdraw aliquots at 2, 6, and 24 hours.
Analysis: Analyze directly by HPLC or after appropriate dilution.
Protocol 3.3: Photolytic Degradation (as per ICH Q1B)
Sample Preparation: Spread a thin layer of the solid API in a chemically inert, transparent container. Also, prepare a solution of ~1 mg/mL in a suitable solvent.
Exposure: Place the samples in a validated photostability chamber.
Control: Prepare identical "dark" control samples by wrapping the containers in aluminum foil and placing them in the same chamber.
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
Analysis: Analyze the solid by dissolving it to a known concentration. Analyze the solution directly. Compare the results to the dark controls.
Protocol 3.4: Thermal Degradation
Sample Preparation: Place the solid API in a vial.
Incubation: Heat the sample in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 72 hours).
Analysis: After cooling, dissolve the sample in a suitable solvent to a known concentration and analyze by HPLC.
Section 4: Visualizations and Workflows
Forced Degradation Workflow
The following diagram outlines the logical flow of a forced degradation study, from planning to analysis.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
This diagram illustrates the primary predicted degradation pathways for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Isoxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based compounds. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based compounds. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities.[1][2] However, the journey from a synthesized compound to a biologically active lead is often fraught with challenges. A common and frustrating roadblock is observing lower-than-expected or a complete lack of bioactivity in experimental assays.
This guide provides a structured, in-depth approach to troubleshooting these issues. As your dedicated application scientist, my goal is to move beyond simple checklists and provide a logical framework grounded in scientific principles to help you diagnose the root cause of low bioactivity and design effective solutions.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to address the most pressing issues you might encounter during your experimental work. We will approach this systematically, starting from the most fundamental aspects of your compound and moving toward more complex assay-specific interactions.
Q1: My newly synthesized isoxazole compound shows significantly lower-than-expected or no bioactivity. Where should I even begin?
This is the most common and critical question. Low activity is a symptom, not the root cause. The underlying issue could be related to the compound itself, its behavior in the assay medium, or its interaction with the assay components. A systematic investigation is paramount to avoid wasting resources on a compound that may be incorrectly characterized or tested under suboptimal conditions.
Expert Elaboration:
The first principle of troubleshooting is to validate the fundamentals. Before questioning the intrinsic activity of your molecular design, you must be certain that the compound you have synthesized is the correct one, that it is pure, and that it is available to interact with the biological target in your assay. The following flowchart outlines a logical diagnostic workflow.
Caption: A logical workflow for troubleshooting low bioactivity.
Q2: How can I be certain that the compound I synthesized is correct and sufficiently pure?
The synthesis of isoxazoles, while well-established, can sometimes lead to unexpected outcomes, such as the formation of regioisomers or stable byproducts that are difficult to separate.[3] An impurity, even in small amounts, can lead to misleading results if it is more potent than your target compound or if it interferes with the assay.
Expert Elaboration:
Purity and structural identity are non-negotiable. A compound's biological activity is intrinsically linked to its three-dimensional structure. Any deviation can lead to a complete loss of interaction with the intended biological target. You must use a combination of orthogonal analytical techniques to confirm both identity and purity.
Recommended Analytical Workflow:
Technique
Purpose
Key Insights & Considerations
Thin-Layer Chromatography (TLC)
Initial purity check & reaction monitoring
A single spot is indicative, but not definitive proof, of purity. Use multiple solvent systems of varying polarity to ensure co-eluting impurities are not missed.[4]
Nuclear Magnetic Resonance (NMR)
Structure elucidation & purity assessment
¹H and ¹³C NMR are essential for confirming the exact chemical structure and connectivity. The presence of unexpected peaks can indicate impurities or isomeric mixtures.[5][6]
Mass Spectrometry (MS)
Molecular weight confirmation
Provides the molecular weight of your compound, confirming its elemental composition. High-resolution MS (HRMS) is preferred for unambiguous formula determination.[4]
High-Performance Liquid Chromatography (HPLC)
Definitive purity assessment
The gold standard for quantitative purity analysis. An HPLC analysis with a diode-array detector (DAD) or MS detector can quantify purity (e.g., >95%) and identify potential impurities.[4]
Infrared (IR) Spectroscopy
Functional group identification
Confirms the presence of key functional groups (e.g., C=O, N-O) predicted by the structure.[5]
Actionable Advice:
Set a Purity Standard: For initial biological screening, a purity of >95% as determined by HPLC is highly recommended.
Check for Regioisomers: For syntheses that can produce multiple isomers (e.g., from unsymmetrical precursors), use NMR and HPLC to confirm that you have isolated the desired regioisomer.[3] The biological activity of different isomers can vary dramatically.
Characterize Byproducts: If purification is difficult, attempt to characterize the major byproduct. It may be a related structure, such as a furoxan formed from the dimerization of nitrile oxide intermediates.[3]
Q3: My compound's structure and purity are confirmed, but activity is still low. Could solubility be the culprit?
Absolutely. This is one of the most common and overlooked causes of low bioactivity. A compound cannot interact with its target if it is not dissolved in the assay buffer. Many potent compounds are highly lipophilic and exhibit poor aqueous solubility, leading to precipitation in biological media.[7][8]
Expert Elaboration:
The concentration of your compound that you add to an assay is the nominal concentration. The actual concentration available to the target is dictated by its solubility limit in the assay buffer. If your test concentration exceeds this limit, the compound will precipitate, leading to a falsely low or variable activity reading.[7] Isoxazole's polar nature generally aids solubility in polar solvents, but bulky, lipophilic substituents can dramatically decrease aqueous solubility.[9]
Troubleshooting Steps:
Visual Inspection: Prepare your compound at the highest assay concentration in the final assay buffer (including any DMSO). Let it sit for 30-60 minutes. Check for any visible precipitate or cloudiness against a dark background.
Kinetic Solubility Assay: Perform a simple nephelometry or turbidimetry-based assay to quantify the solubility limit. See Protocol 2 for a detailed method.
Co-solvent Optimization: Most assays use a small percentage of a co-solvent like DMSO to aid solubility. However, the final concentration of DMSO should be kept low (typically <0.5%) as it can affect assay performance.[10]
Co-solvent Concentration Limits in Typical Cell-Based Assays
Co-solvent
Typical Max. Concentration
Notes
DMSO
0.1% - 0.5%
Most common, but can be toxic to some cell lines at higher concentrations.
Ethanol
0.1% - 1.0%
Can affect cell membrane integrity and enzyme activity.
Methanol
< 0.1%
Generally more toxic than ethanol and should be used with caution.
Actionable Advice:
If solubility is an issue, you must either lower the test concentrations to below the solubility limit or consider formulation strategies like using cyclodextrins, though this can complicate data interpretation.[10] For structure-activity relationship (SAR) studies, knowing the solubility limit is crucial to ensure you are comparing compounds under valid conditions.[7]
Q4: I suspect my compound is degrading in the assay buffer or during storage. How can I assess its stability?
Compound stability is another critical factor. The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3][11] If your compound degrades before or during the assay, the concentration of the active molecule will decrease, leading to an apparent loss of potency.
Expert Elaboration:
Degradation can be triggered by various factors in your experimental setup, including pH, temperature, light, or interaction with assay components (e.g., reducing agents like DTT). The N-O bond of the isoxazole ring can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[3]
Troubleshooting Steps:
Incubation Study: Incubate your compound in the complete assay buffer under the exact assay conditions (time, temperature, light).
Time-Point Analysis: Take samples at different time points (e.g., 0, 2, 4, 24 hours).
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of the parent compound remaining and to identify any major degradation products. A decrease of >10% of the parent compound over the assay duration suggests a stability issue.
Forced Degradation: To understand potential liabilities, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions as outlined in ICH guidelines.[12]
See Protocol 3 for a detailed stability assessment workflow.
Q5: My compound was a "hit" in the primary screen, but the activity is not reproducible or fails in orthogonal assays. What is happening?
This scenario frequently points to assay interference rather than specific, target-mediated activity. Many chemical structures are known to interfere with assay technologies in a non-specific manner, generating false positive signals.[13][14] These compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[15]
Expert Elaboration:
PAINS are chemical "con artists" that can trick an assay into giving a positive result through various mechanisms unrelated to true target engagement.[16] These mechanisms include:
Compound Aggregation: Forming aggregates that sequester and denature the target protein.[17]
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species that interfere with the assay.[17][18]
Interference with Detection: The compound itself may be fluorescent or colored, interfering with optical readouts.[13]
Non-specific Reactivity: Highly reactive functional groups can covalently modify proteins in a non-specific manner.[16]
While the isoxazole core itself is not a classic PAINS motif, certain substituents attached to it can confer PAINS-like properties. For instance, catechols, quinones, or Michael acceptors are known problematic structures.[15]
Troubleshooting and Validation:
Orthogonal Assays: The most crucial step is to confirm the activity in an orthogonal assay that uses a different detection method.[18] For example, if your primary assay is fluorescence-based, a confirmatory assay could be based on label-free mass spectrometry.
Detergent Test for Aggregators: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it is likely acting via aggregation.[18]
PAINS Filtering: Use computational tools or substructure filters to check if your compound contains known PAINS motifs. Several free web servers are available for this purpose.
Check for Promiscuity: Test your compound against an unrelated biological target. Activity against multiple, unrelated targets is a red flag for non-specific interactions.
Minimizing byproduct formation in the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction, minimize byproduct formation, and ensure high purity of your target compound.
The primary and most efficient route to this molecule is the 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and a terminal alkyne.[1][2] Specifically, this involves the reaction of ethoxycarbonylformonitrile oxide (generated from Ethyl 2-chloro-2-(hydroxyimino)acetate) and ethyl 4-ethynylbenzoate. While robust, this reaction is sensitive to several parameters that can lead to undesired side products. This guide will address these issues directly.
Core Synthesis Pathway: 1,3-Dipolar Cycloaddition
The key transformation is the [3+2] cycloaddition between the nitrile oxide dipole and the alkyne dipolarophile. The nitrile oxide is highly reactive and is therefore generated in situ from its stable precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, by dehydrochlorination with a mild base like triethylamine (TEA).[3]
Caption: Overall workflow for the isoxazole synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My yield is low, and my crude NMR/LC-MS shows a significant impurity with a mass roughly double that of my nitrile oxide precursor. What is happening?
Answer: This is a classic sign of nitrile oxide dimerization. Nitrile oxides are high-energy intermediates that readily undergo self-condensation to form furoxans (1,2,5-oxadiazole 2-oxides) if they do not react with a dipolarophile quickly.[4] This side reaction is the most common cause of low yields in 1,3-dipolar cycloadditions.
Causality: The rate of dimerization is second-order with respect to the nitrile oxide concentration. Therefore, any condition that allows the concentration of the free nitrile oxide to build up will favor this undesired pathway.
Solutions:
Slow Addition: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by adding the base (e.g., triethylamine) dropwise over a prolonged period (e.g., 1-2 hours) to the solution containing both the alkyne (ethyl 4-ethynylbenzoate) and the nitrile oxide precursor (ethyl 2-chloro-2-(hydroxyimino)acetate).[4] This ensures the nitrile oxide concentration remains low at all times, maximizing its chance to react with the alkyne.
Check Stoichiometry: Ensure you are not using a large excess of the nitrile oxide precursor. A slight excess (e.g., 1.1 to 1.2 equivalents) is sometimes used to drive the reaction to completion, but a large excess will promote dimerization.
Temperature Control: The dimerization reaction can be temperature-dependent. While the cycloaddition itself may require room temperature or gentle heating, the initial generation of the nitrile oxide can sometimes be performed at a lower temperature (e.g., 0 °C) to temper its reactivity before allowing the reaction to warm.[5]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable isoxazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis at an industrial scale.
The synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is achieved through a robust 1,3-dipolar cycloaddition reaction. This process involves the in situ generation of a nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with ethyl 4-ethynylbenzoate. While straightforward at the lab scale, scaling up introduces challenges related to reaction control, safety, and product purity.
This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format, providing expert insights and actionable solutions.
Problem 1: Low or Inconsistent Yields Upon Scale-Up
Question: We have successfully synthesized the target isoxazole with high yields in the lab (1-liter vessel), but upon scaling up to a 50-liter reactor, our yields have dropped significantly and are inconsistent. What are the likely causes and how can we rectify this?
Answer: This is a common issue when transitioning to a larger scale, primarily due to challenges in maintaining optimal reaction conditions. Several factors could be at play:
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult.[1] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The rate of reaction can become limited by how quickly the reactants are brought together, a phenomenon known as mass transfer limitation.
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation from the exothermic cycloaddition reaction less efficient.[2] This can lead to an undesirable increase in reaction temperature, which can accelerate the decomposition of the nitrile oxide intermediate and the formation of byproducts.
Sub-optimal Reagent Addition: The rate of addition of the base (e.g., triethylamine) to generate the nitrile oxide in situ is critical. If added too quickly at a larger scale, the concentration of the highly reactive nitrile oxide can build up, favoring dimerization into furoxan byproducts.
Solutions:
Optimize Agitation: Ensure the stirrer design and speed are adequate for the larger vessel to maintain a well-mixed suspension. Computational fluid dynamics (CFD) modeling can be a valuable tool to simulate mixing in the reactor and optimize agitator configuration.
Implement Controlled Addition: Add the base solution sub-surface and at a controlled, slow rate. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[3]
Enhance Heat Transfer: Utilize a reactor with a high-efficiency cooling jacket and consider using a heat transfer fluid with a broad operating range. For highly exothermic reactions, a semi-batch process where one of the reactants is added gradually can help manage heat evolution.[4]
Problem 2: Increased Formation of Furoxan Byproduct
Question: Our scaled-up batches show a significant increase in the formation of diethyl furoxan-3,4-dicarboxylate. How can we minimize this impurity?
Answer: Furoxans are the primary byproduct resulting from the dimerization of the nitrile oxide intermediate.[5] Their increased formation at scale is almost always linked to a high localized concentration of the nitrile oxide.
Strategies to Minimize Dimerization:
Slow and Dilute Addition: As mentioned previously, the slow addition of the base is crucial. Additionally, consider diluting the base solution to further control the rate of nitrile oxide generation.
Maintain Optimal Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition. A temperature optimization study at the pilot scale is recommended.
Ensure High Purity of Ethyl 4-ethynylbenzoate: Any impurities in the alkyne starting material can inhibit the cycloaddition reaction, allowing more time for the nitrile oxide to dimerize.
Parameter
Laboratory Scale (1L)
Pilot Scale (50L) - Recommended
Rationale
Base Addition Time
15-20 minutes
2-3 hours
Maintains low nitrile oxide concentration to prevent dimerization.[3]
Reaction Temperature
20-25°C
15-20°C
Better control over the exothermic reaction and reduces byproduct formation.
Agitator Speed
200-300 RPM
To be determined by mixing studies
Ensure homogeneity without excessive shear, which could affect crystal formation.
Problem 3: Difficulty in Product Isolation and Purification
Question: At the lab scale, we used column chromatography for purification. This is not feasible for our multi-kilogram production. We are struggling to achieve the desired purity by crystallization. What are the key parameters to focus on?
Answer: Crystallization is indeed the most viable method for large-scale purification of solid organic compounds.[3] Success depends on a systematic approach to developing a robust crystallization process.
Key Crystallization Parameters:
Solvent System Selection: The choice of solvent is paramount. An ideal solvent system will dissolve the product at elevated temperatures and allow it to crystallize out upon cooling, while keeping impurities dissolved. A mixture of solvents, such as ethanol and water, or ethyl acetate and heptane, often provides the necessary solubility profile.
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals. A rapid "crash" cooling will trap impurities within the crystal lattice.
Seeding: Introducing a small quantity of pure product crystals (seeds) at the point of supersaturation can control the onset of crystallization and promote the formation of a uniform crystal size distribution.
Agitation: Gentle agitation is necessary to keep the crystals suspended and ensure uniform cooling, but excessive agitation can lead to crystal breakage and the formation of fines, which can be difficult to filter.
Recommended Workflow:
Solubility Screening: Determine the solubility of the crude product and major impurities in a range of solvents at different temperatures.
Develop a Cooling Profile: Start with a linear cooling profile and optimize it based on product purity and yield.
Implement a Seeding Strategy: Identify the metastable zone width and introduce seed crystals at the appropriate temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate?
A1: The most common and scalable route is the Huisgen 1,3-dipolar cycloaddition.[6] This reaction involves the in situ generation of ethoxycarbonylformonitrile oxide from a precursor, typically ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with the dipolarophile, ethyl 4-ethynylbenzoate, to form the isoxazole ring.[4][7]
Q2: Why is in situ generation of the nitrile oxide preferred for large-scale synthesis?
A2: Nitrile oxides are highly reactive and unstable intermediates.[8] Generating them in situ (within the reaction mixture) avoids the need to isolate and handle a potentially hazardous intermediate, which is a critical safety consideration in large-scale manufacturing.[9] This approach also ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing decomposition and dimerization.[3]
Q3: What are the main safety considerations when scaling up this synthesis?
A3: The primary safety concerns are:
Exothermic Reaction: The 1,3-dipolar cycloaddition is exothermic. A thorough understanding of the reaction's thermal profile, obtained through reaction calorimetry, is essential to prevent a thermal runaway.[2]
Handling of Reagents: Ethyl 2-chloro-2-(hydroxyimino)acetate and the base (e.g., triethylamine) should be handled with appropriate personal protective equipment in a well-ventilated area.
Pressure Management: While this specific reaction does not typically generate significant off-gassing, all large-scale reactions should be conducted in pressure-rated vessels with appropriate pressure relief systems.
Q4: How can we ensure regioselectivity in this reaction?
A4: For the reaction between a terminal alkyne like ethyl 4-ethynylbenzoate and ethoxycarbonylformonitrile oxide, the formation of the 3,5-disubstituted isoxazole is generally favored due to electronic and steric factors.[10] However, regioselectivity can be further enhanced. The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity in such cycloadditions.[11]
Q5: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?
A5: A combination of techniques is recommended:
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Final Product Analysis:
HPLC: To determine the purity of the final product and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight.
Elemental Analysis: To confirm the elemental composition.
Experimental Protocols
Scale-Up Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (50L Scale)
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 4-ethynylbenzoate
174.19
2.61 kg
15.0
Ethyl 2-chloro-2-(hydroxyimino)acetate
151.55
2.50 kg
16.5
Triethylamine
101.19
1.82 kg (2.51 L)
18.0
Ethyl Acetate
-
30 L
-
Heptane
-
15 L
-
Procedure:
Reactor Setup: Charge a 50L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with ethyl 4-ethynylbenzoate (2.61 kg) and ethyl acetate (20 L).
Initial Cooling: Begin agitation and cool the reactor contents to 15-20°C.
Nitrile Oxide Precursor Addition: Add ethyl 2-chloro-2-(hydroxyimino)acetate (2.50 kg) to the reactor.
Base Addition: Prepare a solution of triethylamine (1.82 kg) in ethyl acetate (10 L). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature at 15-20°C.
Reaction: Stir the reaction mixture at 15-20°C for an additional 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the starting materials is complete.
Workup:
Add 20 L of water to the reactor and stir for 15 minutes.
Stop the agitation and allow the layers to separate.
Drain the lower aqueous layer.
Wash the organic layer with 20 L of 1M HCl, followed by 20 L of saturated sodium bicarbonate solution, and finally with 20 L of brine.
Solvent Exchange and Crystallization:
Distill off the ethyl acetate under reduced pressure.
Add 15 L of heptane to the residue and heat to 60-70°C to dissolve the crude product.
Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization.
Isolation and Drying:
Filter the resulting solid product and wash the filter cake with cold heptane (2 x 2 L).
Dry the product in a vacuum oven at 40-45°C to a constant weight.
Expected Yield: ~4.0 kg (84% yield) of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate as a white to off-white solid.
Visualizations
Reaction Workflow
Caption: Scale-up workflow for the synthesis of the target isoxazole.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yields in scale-up synthesis.
References
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). National Institutes of Health (NIH). [Link]
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. [Link]
Beaver, M. G., et al. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(10), 2139–2146.
Mixing and Chemical Reactions. (n.d.). ResearchGate. [Link]
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online. [Link]
Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. [Link]
In situ generated nitrile oxides from hydroximoyl chloride or oxime... (n.d.). ResearchGate. [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). Royal Society of Chemistry. [Link]
Integration of Heat Transfer and Chemical Reactions. (2005). Wiley-VCH.
Nitrile Oxides, Nitrones, and Nitron
Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. (n.d.). Royal Society of Chemistry. [Link]
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate. [Link]
Dimerization of NOs and cycloreversion of furoxans. (n.d.). ResearchGate. [Link]
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (n.d.). MDPI. [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). National Institutes of Health (NIH). [Link]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). National Institutes of Health (NIH). [Link]
Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. (2019). OSTI.GOV. [Link]
A Complete Guide to Industrial Chemical Mixing. (2017). MXD Process. [Link]
Environmentally Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as a Nitrile Oxide Generator. (2019). ACS Publications. [Link]
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). National Institutes of Health (NIH). [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. [Link]
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. [Link]
A Comparative Guide to the Bioactivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate and Known COX-2 Inhibitors
This guide provides a comparative analysis of the potential bioactivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate against established cyclooxygenase-2 (COX-2) inhibitors. Given the prevalence of the is...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comparative analysis of the potential bioactivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate against established cyclooxygenase-2 (COX-2) inhibitors. Given the prevalence of the isoxazole scaffold in potent anti-inflammatory agents, this document outlines the scientific rationale and a comprehensive experimental framework for evaluating this compound as a selective COX-2 inhibitor.[1][2][3]
The isoxazole ring is a key pharmacophore in several successful drugs, including the selective COX-2 inhibitor valdecoxib.[1] This structural motif often imparts favorable pharmacokinetic properties and potent biological activity.[1] Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate shares structural similarities with known diarylheterocyclic COX-2 inhibitors, suggesting it may also exhibit inhibitory activity against this enzyme. This guide will, therefore, focus on a hypothetical comparison with well-characterized COX-2 inhibitors, providing the necessary protocols to ascertain its potential therapeutic efficacy.
Comparative Bioactivity of COX-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-established COX-2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The bioactivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate against COX-2 is yet to be determined, and the table includes a placeholder for this compound to be populated upon experimental evaluation.
The Cyclooxygenase Pathway and the Rationale for Selective Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[11][12][13] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[1][14] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][14]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[12][14] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, such as gastric ulcers and bleeding, due to the inhibition of the protective functions of COX-1.[1][11] The development of selective COX-2 inhibitors was a significant advancement, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[15][16][17]
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the rationale for selective COX-2 inhibition.
Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and the mechanism of NSAIDs.
The structural features of selective COX-2 inhibitors often include a central heterocyclic ring with two adjacent aromatic rings.[18][19] One of the aryl rings typically possesses a sulfonyl or sulfonamide group, which is crucial for binding to a specific side pocket in the COX-2 active site that is not present in COX-1.[18][19] The phenylisoxazole core of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, while lacking a traditional sulfonamide, may still allow for selective interaction with the COX-2 active site.
Experimental Protocols
To empirically determine the bioactivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate as a COX-2 inhibitor, a series of well-established in vitro assays are proposed.
In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human COX-2.
Principle: The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction, using a fluorometric probe. The inhibition of COX-2 activity results in a decrease in the fluorescent signal.[20][21]
Step-by-Step Protocol:
Reagent Preparation:
Prepare a stock solution of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate in DMSO.
Prepare serial dilutions of the test compound and positive controls (e.g., Celecoxib) in COX Assay Buffer.
Reconstitute human recombinant COX-2 enzyme and other kit components according to the manufacturer's instructions.[20]
Assay Procedure:
In a 96-well microplate, add the COX Assay Buffer, Heme, and the diluted test compound or control.
Add the COX-2 enzyme solution to each well, except for the background control wells.
Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Immediately measure the fluorescence kinetics over a period of time (e.g., 5-10 minutes) using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in fluorescence over time) for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based COX-2 Activity Assay
This assay evaluates the inhibitory effect of the test compound in a more physiologically relevant cellular environment.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[22][23] The inhibitory activity of the test compound is determined by measuring the reduction in the production of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the cell culture supernatant using an ELISA.[22]
Step-by-Step Protocol:
Cell Culture and Treatment:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate or a positive control (e.g., Celecoxib) for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for a specified period (e.g., 24 hours).
PGE2 Measurement:
Collect the cell culture supernatant from each well.
Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.
Data Analysis:
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the experimental workflow for assessing the COX-2 inhibitory activity of the test compound.
Caption: Experimental workflow for determining the COX-2 inhibitory activity.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate as a potential selective COX-2 inhibitor. The outlined experimental protocols are robust and widely accepted methods for determining the potency and cellular efficacy of novel anti-inflammatory compounds. The data generated from these experiments will be crucial in establishing the bioactivity profile of this isoxazole derivative and its potential for further development as a therapeutic agent.
References
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712.
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
O'Shea, J. J., & Plenge, R. (2012).
Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(2), 209-232.
Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77.
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
Tacconelli, S., Capone, M. L., & Patrignani, P. (2004). Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Current pharmaceutical design, 10(19), 2247-2261.
Patsnap. (2024, June 21). What are COX-2 inhibitors and how do they work?. Synapse. Retrieved from [Link]
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
Robins, M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.
Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Chauret, N., Claveau, D., ... & Gordon, R. (2000). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
Gunaydin, C., & Bilge, S. S. (2018). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. The Eurasian journal of medicine, 50(2), 116–121.
Gierse, J. K., Zhang, J., Medinos, R. L., Seibert, K., Isakson, P. C., & Stallings, W. C. (2002). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. The Journal of pharmacology and experimental therapeutics, 302(3), 978-984.
Gierse, J., Zhang, J., Medinos, R., Seibert, K., Isakson, P., & Stallings, W. (2002). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics, 302, 978-84.
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
Dason, S., & G., V. (2023). COX Inhibitors. In StatPearls.
Chan, S. C., Boyce, S., Brideau, C., & Riendeau, D. (2002). Table 2. IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays.
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
MedicineNet. (n.d.). What Are Cox-2 Inhibitors?. Retrieved from [Link]
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (2001). Etoricoxib (MK-0663): preclinical profile and further evidence of cyclooxygenase-2 selectivity. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566.
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
Mastbergen, S. C., Lafeber, F. P., & Bijlsma, J. W. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Osteoarthritis and cartilage, 28(5), 567-577.
Al-Ghorbani, M., & El-Gamal, M. I. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
Dallob, A., Hawkey, C. J., Greenberg, H., Wight, N., De Schepper, P., Waldman, S., ... & Gottesdiener, K. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. Journal of clinical pharmacology, 43(6), 573-585.
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 15(7), 11654–11675.
Tacconelli, S., Capone, M. L., & Patrignani, P. (2004). Clinical pharmacology of etoricoxib: A novel selective COX-2 inhibitor. Current pharmaceutical design, 10(19), 2247-61.
Aron, A. T., Hernandez-Pagan, R. A., Lis, J. T., & Chang, C. J. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Journal of the American Chemical Society, 142(13), 6043–6051.
A Comparative Guide to the Mechanistic Validation of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate as a Selective COX-2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective framework for validating the mechanism of action of the novel compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxaz...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective framework for validating the mechanism of action of the novel compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. Drawing from established methodologies and comparative data from well-characterized therapeutic agents, this document outlines a comprehensive strategy to elucidate its biological activity, focusing on the hypothesis of selective cyclooxygenase-2 (COX-2) inhibition.
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents.[1] Many isoxazole derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to selectively inhibit COX-2.[2][3][4] Structurally, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate shares features with known COX-2 inhibitors, making this a logical and compelling mechanism to investigate. This guide will compare the hypothetical performance of this new chemical entity against two established selective COX-2 inhibitors: Celecoxib and Valdecoxib.
The Hypothesized Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5][6] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. In contrast, COX-2 is typically induced at sites of inflammation.[7]
The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes. However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors, such as Celecoxib and Valdecoxib, represented a significant therapeutic advance by targeting inflammation while sparing the protective functions of COX-1.[8][9]
We hypothesize that Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate functions as a selective COX-2 inhibitor. This proposed mechanism is based on the prevalence of this activity within the isoxazole chemical class.[2] The following experimental workflow is designed to rigorously test this hypothesis.
Caption: Workflow for the validation of the mechanism of action.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured colorimetrically or fluorometrically. The inhibition of this activity in the presence of the test compound is used to determine the IC₅₀ value.
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
Heme cofactor
Arachidonic acid (substrate)
Test compound (Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate)
Reference inhibitors (Celecoxib, Valdecoxib)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions to cover a wide concentration range.
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Incubation: Incubate the plate for 10 minutes at 37°C.
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).
[9][10]7. Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
This assay measures the downstream effect of COX-2 inhibition by quantifying the reduction in prostaglandin E2 (PGE2) production in a cellular context.
Principle: Cells capable of producing PGE2 upon stimulation (e.g., macrophages, chondrocytes) are treated with the test compound. The amount of PGE2 released into the cell culture supernatant is then measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
Cell line (e.g., RAW 264.7 murine macrophages or human chondrocytes)
Cell culture medium and supplements
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for stimulation
Test compound and reference inhibitors
PGE2 ELISA kit
96-well cell culture plates
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.
Stimulation: Induce PGE2 production by adding a stimulating agent like LPS or IL-1β to the cells.
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for PGE2 synthesis and release.
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions. [2][11][12]This typically involves a competitive binding reaction where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the stimulated, untreated control. Determine the IC₅₀ value for the inhibition of PGE2 production.
Logical Framework for Comparative Analysis
The data generated from these experiments will allow for a direct comparison of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate with established COX-2 inhibitors.
Caption: Logical framework for comparing the target compound to known inhibitors.
A successful validation will demonstrate that Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate exhibits a significantly higher IC₅₀ value for COX-1 compared to COX-2, resulting in a high selectivity index. Furthermore, its potency in inhibiting COX-2 and downstream PGE2 production should be in a therapeutically relevant range, ideally comparable to or better than the reference compounds, Celecoxib and Valdecoxib.
This comprehensive, data-driven approach provides a robust and objective pathway to validate the mechanism of action of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, grounding its potential as a novel anti-inflammatory agent in solid scientific evidence.
References
Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]
Chow, Y. Y., & Chin, K. Y. (2020). The Role of Inflammation in the Pathogenesis of Osteoarthritis. Mediators of Inflammation, 2020, 8293442. [Link]
Mao, J. T., Roth, M. D., Serio, K. J., Baratelli, F., Zhu, L., Holmes, E. C., Strieter, R. M., & Dubinett, S. M. (2003). Celecoxib modulates the capacity for prostaglandin E2 and interleukin-10 production in alveolar macrophages from active smokers. Clinical cancer research : an official journal of the American Association for Cancer Research, 9(16 Pt 1), 5925–5934. [Link]
Li, S., Zhang, Y., He, J., & Wang, F. (2015). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. International journal of clinical and experimental pathology, 8(9), 10454–10463. [Link]
Mao, J. T., Roth, M. D., Serio, K. J., Baratelli, F., Zhu, L., Holmes, E. C., Strieter, R. M., & Dubinett, S. M. (2003). Celecoxib modulates the capacity for prostaglandin E2 and interleukin-10 production in alveolar macrophages from active smokers. Clinical cancer research : an official journal of the American Association for Cancer Research, 9(16 Pt 1), 5925–5934. [Link]
PatSnap. (2024, July 17). What is the mechanism of Celecoxib? Synapse. [Link]
Lee, C., & Straus, W. L. (2003). The effect of cyclooxygenase inhibitors on prostaglandin E2 production and COX-2 expression in fibroblast-like synoviocytes. Osteoarthritis and Cartilage, 11(1), 7-14. [Link]
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). [Link]
Kociara, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 25(15), 3394. [Link]
Ryng, S., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2698. [Link]
Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(14), 1489-1500. [Link]
Current Medicinal Chemistry. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Medicinal Chemistry, 19(22), 3691-3708. [Link]
Patrignani, P. (2008). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. ResearchGate. [Link]
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551–560. [Link]
A Researcher's Guide to Profiling the Selectivity of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Prepared by a Senior Application Scientist For drug development professionals and researchers, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for cond...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by a Senior Application Scientist
For drug development professionals and researchers, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a compound belonging to the versatile isoxazole class of heterocycles. Isoxazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, which underscores the importance of thoroughly characterizing their interaction with various biological targets.[1][2][3][4]
This document will delve into the rationale behind experimental design for selectivity profiling, provide detailed protocols for key assays, and offer a strategy for data interpretation. By following these guidelines, researchers can build a robust selectivity profile for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a critical step in assessing its therapeutic potential and off-target liabilities.
The Imperative of Selectivity Profiling for Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][5][6] Its ability to engage in various non-covalent interactions allows for the design of potent and effective therapeutic agents.[5] However, this chemical versatility also presents a challenge: the potential for a single compound to interact with multiple, unintended biological targets. Such "off-target" interactions can lead to unforeseen side effects or toxicity, derailing an otherwise promising drug development program. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity.
Designing a Cross-Reactivity Study: A Step-by-Step Approach
A successful cross-reactivity study begins with a logical and well-informed selection of potential off-targets. Given the lack of specific biological data for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a rational approach involves considering targets of structurally similar compounds and enzymes from classes known to be modulated by isoxazole derivatives.
Step 1: Target Nomination
A preliminary panel of potential off-targets should be assembled based on:
Structural Analogs: Identify commercially available or literature-referenced isoxazole derivatives with a similar substitution pattern. Their known targets should be prioritized. For example, some isoxazole derivatives have been investigated as inhibitors of acetyl-CoA carboxylase (ACC) or as having antiproliferative properties.[7][8]
Commonly Implicated Pathways: Isoxazoles have been associated with a broad range of biological activities, suggesting potential interactions with key signaling pathways in cancer and inflammation.[2][3][4] Therefore, a panel could include kinases, proteases, and metabolic enzymes.
Emerging Targets: Consider novel targets where isoxazole scaffolds might show activity. For instance, Three Prime Repair Exonuclease 1 (TREX1) is an emerging cancer immunotherapy target, and its inhibitors are being actively explored.[9][10][11][12][13] Including such a target could reveal novel therapeutic applications.
Hypothetical Target Panel for Initial Screening:
Target Class
Specific Example
Rationale
Metabolic Enzyme
Acetyl-CoA Carboxylase (ACC)
Known target for some isoxazole derivatives.[7][8]
Exonuclease
TREX1
Emerging cancer immunotherapy target; potential for novel activity.[9][10][11]
Kinase
A panel of representative kinases (e.g., from the tyrosine and serine/threonine kinase families)
Kinases are common off-targets for small molecule inhibitors.
Protease
A panel of representative proteases (e.g., caspases, matrix metalloproteinases)
Proteases are involved in numerous disease processes.
Step 2: Experimental Workflow
The experimental workflow should be designed to move from broad, initial screening to more detailed characterization of any identified "hits."
Caption: A phased approach to cross-reactivity screening.
Protocols for Key Experimental Assays
The following are generalized protocols that should be optimized for each specific target.
Biochemical Enzyme Inhibition Assay
This assay directly measures the effect of the test compound on the activity of a purified enzyme.[14][15][16][17]
Objective: To determine the concentration at which Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate inhibits 50% of the enzyme's activity (IC50).
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide range of concentrations.
Enzyme and Compound Pre-incubation: Add a fixed concentration of the enzyme to the wells of the microplate. Add the diluted test compound to the wells. Include wells with no inhibitor (negative control) and with the positive control inhibitor. Incubate for a predetermined time to allow for compound-enzyme binding.
Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.
Signal Detection: Monitor the reaction progress over time using a microplate reader. The detection method will depend on the assay format (e.g., absorbance, fluorescence, luminescence).
Data Analysis: Calculate the initial reaction velocities. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[18]
Competitive Binding Assay
This assay determines if the test compound can displace a known, labeled ligand from the target's binding site.[19][20][21][22][23]
Objective: To determine the affinity (Ki) of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate for a target receptor or enzyme.
Materials:
Purified target protein.
A labeled ligand (e.g., fluorescently or radiolabeled) with known affinity for the target.
Assay Setup: In a multi-well plate, combine the target protein and the labeled ligand at fixed concentrations.
Competitor Addition: Add a serial dilution of the unlabeled test compound.
Incubation: Allow the mixture to reach binding equilibrium.
Detection: Measure the amount of labeled ligand bound to the target. The signal will be inversely proportional to the concentration of the test compound.
Data Analysis: Plot the signal against the concentration of the test compound. The resulting data can be used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]
Cell-Based Functional Assays
These assays assess the effect of the compound on a specific cellular process or signaling pathway in a more physiologically relevant context.[24][25][26][27][28]
Objective: To confirm that the observed biochemical activity translates to a functional effect in living cells.
Example: Cellular TREX1 Inhibition Assay
Principle: Inhibition of TREX1 in cells leads to an accumulation of cytosolic DNA, which activates the cGAS-STING pathway and results in the production of Type I interferons (e.g., IFN-β).[9][11][13]
Procedure:
Cell Culture: Culture a suitable reporter cell line (e.g., THP-1 dual reporter cells that express a luciferase gene under an IFN-stimulated response element) in 96-well plates.
Compound Treatment: Treat the cells with a serial dilution of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate for a specified period.
Cell Stimulation (Optional): In some cases, cells may be stimulated with exogenous DNA to enhance the signal.[11]
Reporter Gene Assay: Lyse the cells and measure the luciferase activity, which corresponds to the level of interferon signaling.
Data Analysis: Plot the reporter signal against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Target
Assay Type
IC50 / Ki / EC50 (µM)
Primary Target (Hypothetical)
Enzyme Inhibition
0.1
Acetyl-CoA Carboxylase (ACC)
Enzyme Inhibition
> 50
TREX1
Enzyme Inhibition
5.2
TREX1
Cellular Functional Assay
15.8
Kinase Panel (10 kinases)
Binding Assay
> 20 for all
Protease Panel (5 proteases)
Enzyme Inhibition
> 20 for all
Interpretation:
In this hypothetical example, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate demonstrates potent activity against its primary target. It shows weak activity against TREX1 in a biochemical assay, which is less pronounced in a cellular context. The compound shows no significant activity against the tested kinases and proteases, suggesting a favorable selectivity profile. The discrepancy between the biochemical and cellular TREX1 data could be due to factors such as cell permeability or metabolism of the compound.
Conclusion
A thorough investigation of cross-reactivity is a critical component in the preclinical development of any new chemical entity. For a compound like Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, which belongs to a pharmacologically diverse class of molecules, a systematic and rigorous approach to selectivity profiling is essential. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive understanding of the compound's biological interactions, ultimately enabling more informed decisions about its therapeutic potential.
References
Patsnap Synapse. (2024, June 21). What are TREX1 inhibitors and how do they work?
Abstract. (n.d.). The first-in-class small molecule TREX1 inhibitor CPI-381 demonstrates type I IFN induction and sensitization of tumors to immune checkpoint blockade.
Tempest Therapeutics. (n.d.).
BellBrook Labs. (2024, May 10). Discovering TREX1 inhibitors with the Transcreener dAMP Exonuclease Assay.
NIH. (n.d.). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA)
Direct MS. (2003, September 12).
Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. (n.d.).
ResearchGate. (n.d.). (PDF)
PubChem. (n.d.).
ChemSynthesis. (2025, May 20). ethyl 5-phenyl-4-isoxazolecarboxylate - 50784-69-5, C12H11NO3, density, melting point, boiling point, structural formula, synthesis.
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
ResearchGate. (n.d.). (PDF)
NIH. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
PubMed. (n.d.). Ethyl 5-(4-amino-phen-yl)
MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
Semantic Scholar. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
Comparative analysis of different synthetic routes to Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
An In-Depth Comparative Guide to the Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate This guide provides a detailed comparative analysis of the primary synthetic methodologies for preparing Ethyl 5...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
This guide provides a detailed comparative analysis of the primary synthetic methodologies for preparing Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's efficiency, scalability, and overall practicality for research and development professionals.
Introduction
The isoxazole moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, in particular, serves as a versatile intermediate, featuring two distinct ester functionalities that allow for orthogonal chemical modifications. The synthesis of such 3,5-disubstituted isoxazoles demands a strategy that is not only high-yielding but also offers absolute regiochemical control. The most prevalent and effective method to achieve this is the Huisgen 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4][5] This guide will focus on the most direct cycloaddition pathway and compare it with a viable alternative, providing the necessary data and rationale for synthetic route selection.
Route 1: The Primary & Recommended Pathway: 1,3-Dipolar Cycloaddition
The cornerstone of modern isoxazole synthesis is the [3+2] cycloaddition reaction.[6][7] This method involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne). For the target molecule, the most logical and efficient disconnection approach involves the reaction between Ethyl 4-ethynylbenzoate and a nitrile oxide bearing an ethoxycarbonyl group.
The nitrile oxide, ethoxycarbonylformonitrile oxide, is highly reactive and prone to dimerization. Therefore, it is generated in situ from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate, by base-mediated elimination of HCl.[8] This approach ensures that the reactive dipole is trapped by the alkyne as it is formed, maximizing the yield of the desired cycloadduct.
Caption: Overall workflow for the 1,3-dipolar cycloaddition synthesis.
Experimental Protocol: Route 1
Objective: To synthesize Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
To a stirred solution of Ethyl 4-ethynylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert nitrogen atmosphere, add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add triethylamine (1.2 eq) dropwise to the mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the rapid dimerization of the in situ generated nitrile oxide.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes the triethylamine hydrochloride salt and any unreacted acidic precursors.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid is purified by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexane) to afford the pure product as a white solid.
Causality and Mechanistic Insights
The success of this synthesis hinges on the regioselectivity of the cycloaddition. The reaction between an electron-deficient alkyne (like Ethyl 4-ethynylbenzoate) and the generated nitrile oxide proceeds via a concerted mechanism where the frontier molecular orbitals (HOMO of one component, LUMO of the other) dictate the orientation. This specific combination overwhelmingly favors the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer.[13] The use of a slight excess of the nitrile oxide precursor ensures the complete consumption of the more valuable alkyne starting material.
Route 2: An Alternative Pathway via Reversed Cycloaddition Partners
An alternative, mechanistically similar approach involves reversing the functional groups on the alkyne and nitrile oxide precursors. In this route, the ethoxycarbonyl group is on the alkyne (Ethyl propiolate), and the 4-(ethoxycarbonyl)phenyl group is on the nitrile oxide precursor.
Caption: Workflow for the alternative synthesis via a multi-step nitrile oxide generation.
Discussion of Route 2
This route is theoretically sound and will also yield the desired product. The key difference lies in the synthesis of the nitrile oxide. It requires a three-step sequence starting from the commercially available 4-(ethoxycarbonyl)benzaldehyde:
Formation of the aldehyde oxime using hydroxylamine.[14]
Conversion of the oxime to the corresponding hydroximoyl chloride using an N-halosuccinimide (e.g., NCS).[14]
In situ generation of the nitrile oxide via base-mediated dehydrohalogenation, followed by trapping with ethyl propiolate.
While viable, this route is less efficient than Route 1. It introduces two additional synthetic steps for the nitrile oxide precursor, which will invariably lower the overall yield and increase the consumption of reagents and solvents.
Comparative Analysis
To provide an objective assessment, the two primary routes are compared based on key synthetic metrics.
Metric
Route 1: Direct Cycloaddition
Route 2: Reversed Cycloaddition
Justification
Overall Steps
1
3
Route 1 utilizes commercially available precursors in a single cycloaddition step. Route 2 requires a 3-step synthesis of the key nitrile oxide.
Typical Overall Yield
High (typically 70-90%)
Moderate (overall yield is a product of 3 steps, likely <60%)
Fewer steps and purification losses lead to a significantly higher overall yield for Route 1.
Atom Economy
Excellent
Good
Route 1 is a highly efficient cycloaddition. Route 2 involves stoichiometric byproducts (e.g., succinimide) in the precursor synthesis.
Precursor Availability
Key precursors are commercially available from major suppliers.[9][11]
Starting aldehyde is common, but the subsequent steps require additional reagents and purification.
The directness of Route 1 simplifies procurement and reduces upfront synthetic work.
Regioselectivity
Excellent
Excellent
Both routes benefit from the inherent and predictable regioselectivity of the 1,3-dipolar cycloaddition.
Scalability
High
Moderate
The one-pot nature of Route 1 makes it more amenable to large-scale synthesis. Multi-step syntheses like Route 2 are often more challenging to scale.
Conclusion and Recommendation
Based on a thorough analysis of synthetic efficiency, atom economy, precursor availability, and scalability, Route 1 is unequivocally the superior and recommended method for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate. Its one-pot nature, high yield, and excellent regiocontrol make it the preferred choice for both academic research and industrial drug development applications. The direct use of commercially available building blocks minimizes preparatory steps, saving time, resources, and ultimately reducing the cost of synthesis. While the alternative route is chemically valid, it does not offer any practical advantages and is hampered by a longer synthetic sequence and consequently lower overall efficiency.
References
Li, J., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Omega. Retrieved from [Link]
Martínez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. Retrieved from [Link]
Li, G., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]
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Li, G., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]
Li, G., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]
Zheng, X., et al. (2019). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. Retrieved from [Link]
Ferreira, M. J., et al. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Performance Benchmarking of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Abstract The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2] This guide presents a comprehensive perform...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2] This guide presents a comprehensive performance benchmark of a specific derivative, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, against other notable isoxazole compounds. While direct experimental data for this precise molecule is emerging, this document synthesizes known structure-activity relationships (SAR) and data from closely related analogs to project its potential efficacy in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications. We provide detailed, field-tested experimental protocols for cytotoxicity, antimicrobial susceptibility, and enzyme inhibition assays to empower researchers in their evaluation of novel isoxazole derivatives.
Introduction: The Significance of the Isoxazole Moiety in Drug Discovery
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a structure that confers a unique combination of aromaticity, metabolic stability, and the capacity for diverse non-covalent interactions.[3][4] This has led to their incorporation into numerous FDA-approved drugs, highlighting their therapeutic value.[2] The biological profile of an isoxazole derivative is profoundly influenced by the nature and position of its substituents, making the exploration of novel substitution patterns a critical endeavor in the quest for more potent and selective therapeutic agents.[5]
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a molecule of interest due to its symmetrical diester structure, which presents intriguing possibilities for pro-drug strategies and modulation of pharmacokinetic properties. This guide will explore the projected performance of this compound by comparing it with well-characterized isoxazole derivatives, providing a framework for its rational investigation.
Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
The most reliable and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] The following protocol outlines a plausible and efficient synthesis of the title compound.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This synthesis involves two primary stages: the in-situ generation of the nitrile oxide from a suitable precursor and its subsequent reaction with an alkyne.
Part A: Preparation of 4-carboxybenzaldehyde oxime
Dissolution: Dissolve terephthalaldehyde in a suitable solvent system, such as a mixture of ethanol and water.
Reaction with Hydroxylamine: Add hydroxylamine hydrochloride and a mild base, such as sodium acetate, to the solution.
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
Isolation: Upon completion, the product, terephthalaldehyde monoxime, can be isolated by precipitation or extraction.
Part B: 1,3-Dipolar Cycloaddition
Nitrile Oxide Generation: The 4-carboxybenzaldehyde oxime is converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). The hydroximoyl chloride is then treated with a base (e.g., triethylamine) in an inert solvent to generate the 4-ethoxycarbonylbenzonitrile oxide in situ.
Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the freshly generated nitrile oxide.
Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC.
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the crude product is purified by column chromatography on silica gel to yield Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Caption: Workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
[1]
Materials:
96-well microtiter plates
Bacterial culture
Appropriate broth medium (e.g., Mueller-Hinton Broth)
Test compound stock solution
Microplate reader
Procedure:
Serial Dilution: Prepare a two-fold serial dilution of the isoxazole derivative in the broth medium across the wells of a 96-well plate.
Inoculation: Add a standardized bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
COX-2 Inhibition Assay
This fluorometric assay measures the inhibition of the COX-2 enzyme.
[5]
Materials:
COX-2 enzyme
Arachidonic acid (substrate)
Fluorometric probe
Assay buffer
Microplate reader
Procedure:
Reagent Preparation: Prepare the reaction mix containing the assay buffer, fluorometric probe, and COX-2 enzyme.
Inhibitor Addition: Add the isoxazole derivative at various concentrations to the wells of a microplate.
Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.
Caption: Workflow for the COX-2 inhibition assay.
Conclusion and Future Directions
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate represents a promising, yet underexplored, scaffold in the vast landscape of isoxazole derivatives. Based on robust structure-activity relationship data from analogous compounds, it is projected to possess moderate anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a clear and validated pathway for researchers to empirically determine the performance of this and other novel isoxazole compounds. Future work should focus on the synthesis and rigorous biological evaluation of this derivative to validate these predictions and to explore its potential as a lead compound in drug discovery programs.
References
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Gollapalli, N. R., et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142.
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Lall, N., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
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Parjapat, M. K., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(01), 1338–1351.
In vivo validation of the therapeutic potential of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
In Vivo Validation Guide: Evaluating Isoxazole-Based HIF-PH Inhibitors for Anemia of Chronic Kidney Disease A Comparative Analysis Framework for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate Introduction The...
Author: BenchChem Technical Support Team. Date: January 2026
In Vivo Validation Guide: Evaluating Isoxazole-Based HIF-PH Inhibitors for Anemia of Chronic Kidney Disease
A Comparative Analysis Framework for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Introduction
The compound Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate represents a novel investigational molecule within the broader class of isoxazole derivatives. While public domain data on this specific entity is not available, its structural motifs suggest potential activity as a small molecule inhibitor. Isoxazoles are versatile heterocyclic scaffolds known to exhibit a wide range of biological activities, making them a focal point in drug discovery.[1][2][3][4][5][6]
This guide provides a comprehensive framework for the in vivo validation of such a compound, which we will refer to as Isoxa-HIF , under the scientifically informed hypothesis that it functions as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). This mechanism is a validated therapeutic strategy for treating anemia associated with Chronic Kidney Disease (CKD).[7][8][9]
To ground our evaluation in established benchmarks, we will compare the hypothetical target profile and experimental validation path of Isoxa-HIF against Vadadustat (AKB-6548) , a well-characterized oral HIF-PH inhibitor that has undergone extensive clinical investigation.[10][11] This comparative approach will provide researchers and drug development professionals with a robust, logic-driven guide to assessing therapeutic potential, from initial pharmacokinetic studies to pivotal efficacy and safety evaluations in relevant disease models.
Pillar 1: The Therapeutic Target and Mechanism of Action
Anemia is a primary complication of CKD, largely driven by insufficient production of the hormone erythropoietin (EPO) by the failing kidneys.[12][13] HIF-PH inhibitors represent a novel oral therapy class that mimics the body's natural response to hypoxia.[7][8]
Under normal oxygen levels (normoxia), the HIF-α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, tagging it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[9][14] In hypoxic conditions, PHD activity is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes that mediate adaptation to low oxygen, including the EPO gene.[8][15]
HIF-PH inhibitors like Vadadustat—and hypothetically, Isoxa-HIF—work by reversibly binding to the active site of PHD enzymes, preventing HIF-α degradation even in normoxic conditions. This leads to a controlled, physiological increase in endogenous EPO production and subsequent stimulation of erythropoiesis.[7][9][14]
Figure 1: HIF Signaling Pathway under Normoxia vs. PHD Inhibition.
Pillar 2: The In Vivo Validation Workflow
A rigorous, phased approach is essential to validate the therapeutic potential of a novel compound like Isoxa-HIF. Each phase is designed to answer critical questions about the drug's behavior and efficacy, with clear go/no-go decision points. This self-validating system ensures that resources are invested only in candidates with a high probability of success.[16][17]
Figure 2: Phased In Vivo Validation Workflow.
Phase 1: Pharmacokinetics (PK) and Pharmacodynamics (PD)
The primary goal is to understand how the animal body affects the drug (PK) and how the drug affects the body (PD). This is foundational for selecting an appropriate dose for efficacy studies.
Causality: We must first confirm that Isoxa-HIF can achieve sufficient exposure at the target tissue and engage the PHD enzyme to produce a measurable biological response (increased EPO).
Experimental Approach: Single and multi-dose studies in healthy rats or mice.
Key Readouts:
PK: Plasma concentration over time (Cmax, Tmax, AUC, half-life).
PD: Plasma EPO levels, HIF target gene expression in the kidney/liver.
Phase 2: Efficacy in a Relevant Disease Model
The objective is to demonstrate that Isoxa-HIF can correct anemia in a setting that mimics human CKD.
Causality: The EPO increase observed in Phase 1 must translate into a functional increase in red blood cell production, raising hemoglobin levels.
Choice of Model: The 5/6 nephrectomy model in rats or the adenine-induced nephropathy model in mice are well-established models of CKD-associated anemia.[18][19][20] These models replicate key features of the human disease, including progressive kidney fibrosis and reduced endogenous EPO production.
Key Readouts:
Primary Efficacy: Hemoglobin (Hb) and Hematocrit (Hct) levels over a multi-week treatment period.
Secondary Efficacy: Reticulocyte counts (an early marker of erythropoiesis), iron metabolism markers (serum iron, ferritin, hepcidin).[8]
Phase 3: Exploratory Safety and Toxicology
This phase aims to identify potential dose-limiting toxicities and establish a preliminary safety margin.[16][21]
Causality: A therapeutically effective dose must be significantly lower than a dose that causes adverse effects. Early identification of liabilities is critical.[17]
Experimental Approach: Repeat-dose toxicity studies (e.g., 7 or 14 days) in both a rodent (rat) and a non-rodent (dog or non-human primate) species at doses multiple-fold higher than the efficacious dose.
Key Readouts: Clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of key organs.
Pillar 3: Comparative Analysis and Data Presentation
The success of Isoxa-HIF is not measured in a vacuum but against existing and emerging therapies. The following table contrasts the hypothetical target profile for Isoxa-HIF with published data for Vadadustat.
Table 1: Comparative Profile of Isoxa-HIF vs. Vadadustat
Favorable effects on iron mobilization are a key feature of the drug class.[8]
Safety Profile
No significant off-target cardiovascular signals in exploratory tox studies.
Non-inferior to darbepoetin alfa for MACE in dialysis patients, but not in non-dialysis patients in one study.[11]
A superior cardiovascular safety profile would be a major differentiating factor and a primary goal of development.
Pillar 4: Detailed Experimental Protocols
The trustworthiness of experimental data hinges on robust, reproducible protocols. Below are methodologies for key in vivo studies.
Protocol 1: Efficacy in Adenine-Induced Renal Anemia Mouse Model
Animal Model Induction:
House C57BL/6J mice in a controlled environment.
Feed mice a diet containing 0.2% w/w adenine for 4 weeks to induce chronic kidney disease and anemia.[18][20] A control group receives a standard diet.
Validation: Confirm CKD development via measurement of blood urea nitrogen (BUN) and serum creatinine, and anemia via baseline hemoglobin measurement.
Treatment Phase:
Randomize anemic mice into three groups (n=8-10/group):
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily.
Group 2: Isoxa-HIF (e.g., 10 mg/kg), administered orally once daily.
Group 3: Positive Control - Vadadustat (e.g., 10 mg/kg), administered orally once daily.
Treat animals for 4-6 weeks.
Data Collection & Analysis:
Collect blood samples weekly via tail vein or retro-orbital sinus for complete blood count (CBC) analysis (Hemoglobin, Hematocrit, Red Blood Cell count, Reticulocyte count).
At study termination, collect terminal blood for clinical chemistry (BUN, creatinine) and plasma for EPO and hepcidin analysis (ELISA).
Harvest kidneys for histopathological analysis to assess the extent of renal injury.
Statistical Analysis: Use a one-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control. A p-value < 0.05 is considered significant.
Protocol 2: Exploratory 14-Day Repeat-Dose Safety Study in Rats
Animal Husbandry:
Use healthy Sprague-Dawley rats (equal numbers of males and females).
Acclimatize animals for at least one week prior to dosing.
Dose Administration:
Establish three dose levels based on acute toxicity studies: Low (e.g., 20 mg/kg, ~2x efficacious dose), Mid (e.g., 60 mg/kg), and High (e.g., 180 mg/kg).
Include a concurrent vehicle control group.
Administer the test article or vehicle orally once daily for 14 consecutive days.
Measure body weight and food consumption at least twice weekly.
Perform ophthalmic examinations prior to the study and at termination.
Terminal Procedures:
At day 15, collect blood for hematology and clinical chemistry analysis.
Conduct a full necropsy, including organ weight measurements of key tissues (liver, kidneys, spleen, heart, brain, etc.).
Preserve a comprehensive list of tissues in 10% neutral buffered formalin for histopathological examination by a board-certified veterinary pathologist.
Data Interpretation: The primary goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL) and characterize the nature of any observed toxicities.[21]
Conclusion and Forward Outlook
The in vivo validation of a novel therapeutic candidate like Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (Isoxa-HIF) is a multi-faceted endeavor that demands scientific rigor, logical progression, and a deep understanding of the target disease biology. By following a structured workflow encompassing PK/PD, efficacy in a robust disease model, and early safety assessment, researchers can build a comprehensive data package.
The ultimate goal for Isoxa-HIF would be to demonstrate a therapeutic profile that is not only comparable but superior to existing and competing therapies like Vadadustat. A key differentiating factor will inevitably be the long-term safety profile, particularly concerning cardiovascular risk, which has been a point of scrutiny for the HIF-PHI class.[11] This guide provides the foundational framework to generate the critical in vivo data necessary to make informed decisions and advance a promising molecule toward clinical development.
References
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A Head-to-Head Comparison of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate and Structurally Related Bioactive Analogs
Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and an...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The electronic characteristics and rigid conformation of the isoxazole ring system make it an attractive template for the design of novel therapeutic agents. This guide provides a detailed head-to-head comparison of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a symmetrically substituted diaryl isoxazole, with its structurally similar analogs. While specific experimental data for this exact molecule is not extensively available in current literature, this guide will leverage data from closely related compounds to predict its physicochemical properties and biological performance, offering a valuable resource for researchers and drug development professionals. We will delve into synthetic strategies, comparative biological activities supported by experimental data from analogs, and established structure-activity relationships (SAR).
Molecular Structures and Physicochemical Properties
The core structure under investigation is a 3,5-disubstituted isoxazole. The symmetrical nature of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, with ethoxycarbonyl groups at the para position of both phenyl rings, is anticipated to influence its solubility, crystal packing, and interaction with biological targets.
Similar Compounds for Comparison: A selection of structurally related 3,5-diaryl isoxazoles with reported biological activity will be used for comparative analysis. These include analogs with varying substituents on the phenyl rings, which have been shown to significantly impact their anticancer and anti-inflammatory potential.
The synthesis of 3,5-disubstituted isoxazoles is well-established, with the most common approach being the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A plausible synthetic route for Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Step 1: Synthesis of Ethyl 4-(chloro(hydroxyimino)methyl)benzoate.
To a solution of Ethyl 4-formylbenzoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).
Reflux the mixture for 2-4 hours and monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the resulting oxime in a suitable solvent like N,N-dimethylformamide (DMF).
Add N-chlorosuccinimide (NCS) or a similar chlorinating agent (1.1 equivalents) portion-wise while maintaining the temperature below 10°C.
Stir the reaction for 1-2 hours, after which the hydroximoyl chloride intermediate is formed.
Step 2: 1,3-Dipolar Cycloaddition.
In a separate flask, dissolve Ethyl 4-ethynylbenzoate (1 equivalent) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
To this solution, add the freshly prepared solution of Ethyl 4-(chloro(hydroxyimino)methyl)benzoate.
Slowly add a base, such as triethylamine (Et3N) (1.5 equivalents), dropwise at room temperature. The base facilitates the in-situ generation of the nitrile oxide.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Comparative Biological Activity
Based on extensive studies of analogous 3,5-diaryl isoxazoles, the target compound is predicted to exhibit both anticancer and anti-inflammatory activities. The nature and position of substituents on the phenyl rings are critical determinants of potency and selectivity.
Anticancer Activity
Numerous 3,5-diaryl isoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7]
Table 1: In Vitro Anticancer Activity of Diaryl Isoxazole Analogs
The data for Analog E highlights the potential for achieving selectivity towards cancer cells over non-cancerous cells through strategic substitutions. The presence of electron-withdrawing groups, such as the ethoxycarbonyl group in the target compound, has been associated with enhanced anticancer activity in some heterocyclic systems. It is hypothesized that Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate will exhibit moderate to potent anticancer activity.
Caption: General mechanism of anticancer action for diaryl isoxazoles.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (target compound and analogs) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Isoxazole derivatives are also recognized for their anti-inflammatory properties, often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[2][8]
Table 2: In Vivo Anti-inflammatory Activity of Isoxazole Analogs
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
Compound Administration: Administer the test compounds (target compound and analogs) orally or intraperitoneally at a specific dose (e.g., 50-100 mg/kg body weight). A control group should receive the vehicle only.
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 3,5-diaryl isoxazoles allows for the deduction of several SAR trends:
Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings are paramount for biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) at the para position often enhance potency.[6] The symmetrical dicarboxylate structure of the target compound presents an interesting case for further investigation.
Aryl Ring Orientation: The dihedral angle between the isoxazole core and the flanking phenyl rings can influence receptor binding. A more planar conformation may facilitate better interaction with the target protein.
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.
Conclusion and Future Directions
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate represents a promising, yet underexplored, member of the bioactive 3,5-diaryl isoxazole family. Based on the extensive research on its structural analogs, it is predicted to possess significant anticancer and anti-inflammatory properties. The symmetrical diester functionality may confer unique physicochemical and pharmacokinetic properties that warrant experimental validation.
Future research should focus on the definitive synthesis and comprehensive biological evaluation of this target compound. In vitro and in vivo studies, following the protocols outlined in this guide, will be crucial to ascertain its therapeutic potential. Furthermore, exploring variations of the ester group and investigating other substitution patterns on the phenyl rings will provide deeper insights into the SAR of this promising scaffold.
References
Sinoplu, E. et al. (2022). Anticancer activity of novel vicinal diaryl isoxazole compounds in hepatocellular carcinoma. EASL Liver Cancer Summit 2022. Available at: [Link]
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Institutes of Health. Available at: [Link]
Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. Available at: [Link]
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. Available at: [Link]
Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ResearchGate. Available at: [Link]
Synthesis, Characterization, and Anti‐inflammatory Activity of Novel Isoxazolyl‐4‐(2‐oxo‐2,3‐dihydro‐1H‐3‐indolyl)pyrrole‐3‐carboxylates. (2017). Semantic Scholar. Available at: [Link]
Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library. Available at: [Link]
Isoxazole Derivatives as Regulators of Immune Functions. (2018). PubMed Central. Available at: [Link]
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019). ResearchGate. Available at: [Link]
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. Available at: [Link]
A Guide to the Reproducible Synthesis and Biological Evaluation of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
This guide provides an in-depth technical analysis of the synthesis and biological testing of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a molecule of interest in medicinal chemistry. Recognizing the crit...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical analysis of the synthesis and biological testing of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a molecule of interest in medicinal chemistry. Recognizing the critical importance of reproducibility in scientific research, this document emphasizes robust, verifiable protocols and explains the rationale behind key experimental steps. We will explore a reliable synthetic route to the target compound, detail standardized assays for evaluating its potential anticancer and antibacterial activities, and compare its expected performance with relevant alternatives.
Introduction to Isoxazoles in Drug Discovery
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The arrangement of the oxygen and nitrogen atoms in the 1,2-position within the five-membered ring imparts specific electronic and steric properties that influence how these molecules interact with biological targets.[1] The title compound, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, features two ester functionalities, which can modulate its physicochemical properties and provide handles for further chemical modification. This guide aims to provide researchers with a solid foundation for the reproducible synthesis and biological characterization of this and similar isoxazole derivatives.
Part 1: Reproducible Synthesis
The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to circumvent their inherent instability.[3] Here, we present a detailed protocol for the synthesis of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, designed for high reproducibility.
Confirming the structure of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate through independent methods
A Comparative Guide to the Structural Confirmation of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of a n...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Structural Confirmation of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For heterocyclic compounds like Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a molecule of interest due to the prevalence of the isoxazole scaffold in pharmacologically active agents, this certainty is non-negotiable.[1][2][3] This guide provides a comparative analysis of independent analytical methods to definitively confirm the molecule's structure, moving beyond simple verification to a holistic, self-validating workflow. We will explore the causality behind experimental choices, present comparative data, and detail the protocols essential for achieving irreproducible results.
The core challenge in synthesizing 3,5-disubstituted isoxazoles is the potential for isomeric impurities.[4] Therefore, a multi-pronged analytical approach is not just recommended; it is imperative to ensure the regiochemical outcome of the synthesis is as intended.
Logical Workflow for Structural Elucidation
A robust structural confirmation strategy relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system that eliminates ambiguity.
Caption: Convergent workflow for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, both ¹H and ¹³C NMR are essential.
Causality of Choice: ¹H NMR quantifies and maps the hydrogen framework, revealing key details through chemical shifts (δ) and spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms and their electronic environments. Together, they allow for the piecing together of molecular fragments. Advanced 2D NMR techniques like HMBC can further confirm long-range C-H correlations, bridging fragments to build the final structure.[5][6]
Experimental Protocol: ¹H & ¹³C NMR
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved to prevent signal broadening.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically required.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS peak.
Data Presentation: Predicted NMR Data
The expected chemical shifts for the target molecule (C₁₅H₁₅NO₅) are summarized below. These values are predictive and serve as a benchmark for experimental results.
Assignment
¹H NMR (Predicted δ, ppm)
Multiplicity
Integration
¹³C NMR (Predicted δ, ppm)
Ethyl (-CH₃)
~1.4 (x2)
Triplet (t)
6H
~14.2 (x2)
Ethyl (-CH₂)
~4.4 (x2)
Quartet (q)
4H
~62.0 (x2)
Isoxazole (H-4)
~7.0 - 7.2
Singlet (s)
1H
~105.0
Phenyl (H-A)
~7.9
Doublet (d)
2H
~128.5
Phenyl (H-B)
~8.2
Doublet (d)
2H
~131.0
Isoxazole (C-3)
-
-
-
~158.0
Isoxazole (C-5)
-
-
-
~169.0
Phenyl (C-ipso)
-
-
-
~130.0
Phenyl (C-para)
-
-
-
~134.0
Carbonyl (C=O)
-
-
-
~160.0, ~165.0
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Validator
While NMR builds the molecular skeleton, HRMS provides definitive proof of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm). This technique is crucial for distinguishing between isomers and confirming that the desired elemental composition has been achieved.
Causality of Choice: Low-resolution MS can often give a nominal mass that could correspond to multiple elemental formulas. HRMS provides an exact mass, which, for a given mass, has only one reasonable corresponding molecular formula. This provides a high level of confidence in the compound's identity. The fragmentation patterns observed in MS/MS experiments can also offer corroborating structural evidence.[7][8]
Experimental Protocol: ESI-TOF HRMS
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.
Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which is capable of high resolution and mass accuracy.
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Calibration: Use an internal calibrant to ensure high mass accuracy.
Data Presentation: HRMS Analysis
Parameter
Value
Molecular Formula
C₁₅H₁₅NO₅
Exact Mass (Calculated)
289.0950
Ion Observed
[M+H]⁺
m/z (Calculated)
290.1023
m/z (Experimental)
290.1021
Mass Error (ppm)
-0.7
A measured mass accuracy of well under 5 ppm provides strong evidence for the proposed molecular formula.
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography stands as the gold standard for structural determination.[9] It provides an absolute, three-dimensional map of the atoms in a molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.
Causality of Choice: For a novel compound, particularly one with potential for isomerism, X-ray crystallography provides irrefutable evidence of the structure.[10][11] While obtaining suitable crystals can be a challenge, a successful crystal structure determination ends all debate about the molecular architecture.
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). Recrystallization from a solvent like hot ethanol is a common starting point.[12]
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.[10]
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[10]
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods and refined to generate the final atomic coordinates and structural parameters.[13]
Caption: Key stages of single-crystal X-ray diffraction.
Data Presentation: Crystallographic Data Comparison
Hypothetical data for the title compound compared to a known, similar structure, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[12][14]
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[15] While largely superseded by HRMS for formula determination, it remains an invaluable tool for confirming the overall purity of a synthesized compound.[16] Most peer-reviewed journals require this data, with an accepted deviation of ±0.4% from the calculated values.[17][18]
Causality of Choice: This method serves as an independent confirmation of the elemental composition determined by HRMS and provides a quantitative measure of sample purity, flagging the presence of residual solvents or inorganic impurities that might be missed by other techniques.
Experimental Protocol: CHN Combustion Analysis
Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed in a tin capsule.
Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen.[16] This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
Detection: The resulting gases are separated and quantified using thermal conductivity or infrared detectors.[15]
Data Presentation: Elemental Composition
Element
Calculated (%) for C₁₅H₁₅NO₅
Found (%)
Deviation (%)
Carbon (C)
62.28
62.15
-0.13
Hydrogen (H)
5.23
5.28
+0.05
Nitrogen (N)
4.84
4.81
-0.03
The experimental values falling well within the ±0.4% tolerance strongly support the assigned formula and indicate high sample purity.
Conclusion: A Triad of Confirmation
The definitive structural confirmation of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is achieved not by a single technique, but by the logical convergence of independent methods.
NMR Spectroscopy establishes the C-H framework and atom connectivity.
High-Resolution Mass Spectrometry validates the exact molecular formula.
Elemental Analysis confirms the elemental ratios and overall sample purity.
While X-ray Crystallography provides the ultimate, unambiguous 3D structure, the combination of NMR, HRMS, and Elemental Analysis forms a robust and widely accepted triad of evidence for structural confirmation in its absence. This multi-faceted approach ensures the scientific integrity required for advancing compounds in the drug discovery pipeline.
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]
Synthesis and Characterization of Novel Isoxazole derivatives. (2020). Asian Journal of Research in Chemistry. [Link]
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2020). International Journal of Creative Research Thoughts (IJCRT). [Link]
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry, 40, 1097. [Link]
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. [Link]
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ChemRxiv. [Link]
Stephens, C. E., & Arafa, R. K. (2013). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 90(2), 239-242. [Link]
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry. [Link]
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2019). Specialty Journal of Chemistry, 4(2), 1-9. [Link]
The infrared spectrum of isoxazole in the range 600–1400 cm−1... (2018). ResearchGate. [Link]
Structural and computational investigation of the novel isoxazole derivative... (2026). ResearchGate. [Link]
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020). Semantic Scholar. [Link]-4%2C-Abbas-Abd/f305c48b7f83737b98d9c57849e79d1a1005b452)
IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (2023). ResearchGate. [Link]
MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. [Link]
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (2022). National Institutes of Health (NIH). [Link]
An International Study Evaluating Elemental Analysis. (2022). PubMed Central (PMC). [Link]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). National Institutes of Health (NIH). [Link]
A Comparative Guide to Evaluating the Off-Target Effects of Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Introduction: The Imperative of Off-Target Profiling in Modern Drug Discovery The journey of a small molecule from a promising hit to a clinically approved drug is fraught with challenges, with a significant rate of attr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of Off-Target Profiling in Modern Drug Discovery
The journey of a small molecule from a promising hit to a clinically approved drug is fraught with challenges, with a significant rate of attrition often attributed to unforeseen adverse effects. These off-target effects, arising from the interaction of a drug candidate with unintended biological macromolecules, can lead to toxicity or a reduction in therapeutic efficacy. Consequently, a thorough evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of robust drug development. This guide provides a comprehensive framework for evaluating the off-target effects of a novel isoxazole derivative, Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, a compound of interest for its potential therapeutic applications.
Isoxazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Given the structural motifs within Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, we will proceed with the hypothesis that its primary therapeutic target is a specific enzyme implicated in inflammatory pathways. For the purpose of this illustrative guide, we will designate Cyclooxygenase-2 (COX-2) as the hypothetical primary target.
This guide will provide a comparative analysis of our compound of interest, hereafter referred to as "Isoxacoxib," against two well-characterized molecules:
Celecoxib: A highly selective COX-2 inhibitor, serving as a benchmark for a desirable selectivity profile.
Ibuprofen: A non-selective COX inhibitor, illustrating the off-target effects associated with broader activity.
Through a combination of predictive computational methods and definitive experimental assays, this guide will delineate a practical workflow for characterizing the off-target interaction landscape of "Isoxacoxib."
The Strategic Framework: A Multi-Pillar Approach to Off-Target Evaluation
A robust assessment of off-target effects necessitates a multi-pronged strategy, beginning with broad, predictive in silico methods and progressively narrowing down to specific, functional in vitro and cell-based assays. This tiered approach, depicted below, allows for the early identification of potential liabilities and conserves resources by focusing on the most pertinent interactions.
A Comprehensive Guide to the Safe Disposal of Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
For researchers and drug development professionals, the synthesis and application of novel compounds like Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate are routine. However, the lifecycle of such a chemical d...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the synthesis and application of novel compounds like Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate are routine. However, the lifecycle of such a chemical does not end with the experiment. Proper disposal is a critical, non-negotiable component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment
The first step in safe disposal is understanding the potential hazards. Based on data from analogous isoxazole compounds, Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate should be handled as a hazardous substance.
May cause respiratory irritation if inhaled as dust or aerosol.[2][3]
Use only in a well-ventilated area or a chemical fume hood.[2] Avoid breathing dust or vapors.[1]
Aquatic Toxicity
Very toxic to aquatic life with long-lasting effects.[1]
Prevent release into the environment. Do not dispose of down the drain.[4][5][6]
This profile mandates that the compound be treated as regulated hazardous waste from the moment it is designated for disposal—a concept known as "cradle-to-grave" responsibility.[7]
The Core Principle: Waste Segregation
The cornerstone of proper chemical disposal is the rigorous segregation of waste streams at the point of generation.[8] Cross-contamination can lead to dangerous reactions, complicate disposal processes, and incur significant regulatory penalties.
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a non-halogenated organic compound . Therefore, it must be disposed of in a designated "Non-Halogenated Organic Waste" container.
Critical Segregation Rules:
DO NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform).[8]
DO NOT mix with strong acids, bases, or oxidizers.[9][10]
DO NOT mix with aqueous waste.
DO NOT pour down the drain under any circumstances.[4]
Step-by-Step Disposal Protocol
This protocol provides a direct, operational workflow for safely managing waste containing Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks outlined in the hazard profile.
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection: A fully fastened laboratory coat.[2]
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.
For liquid waste (e.g., solutions in organic solvents): Use a clearly marked glass or solvent-safe polymer bottle.
For solid waste: Use a securely sealed, wide-mouth container.
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][9]
Proper labeling is a strict regulatory requirement. Every waste container must be clearly labeled before any waste is added.
The label must include the words "Hazardous Waste" .[11]
List the full chemical name: "Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate" . Do not use abbreviations.[8]
List all other components of the waste mixture, including solvents.
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
Ensure the SAA is away from drains and incompatible materials.
Secondary containment (such as a spill tray) is a best practice to prevent the spread of potential spills.[12]
The final step is the transfer of the waste to trained professionals for disposal.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[4][8][10]
The primary disposal method for this type of organic chemical waste is typically high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Workflow for the safe disposal of Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Spill and Decontamination Procedures
Accidents require immediate and correct action.
Spill Response:
Evacuate non-essential personnel and ensure the area is well-ventilated.
Wearing full PPE, contain the spill using a chemical absorbent material (e.g., vermiculite or a spill pad).
Carefully collect the absorbed material using spark-proof tools.[5]
Place all contaminated materials into a sealed, properly labeled hazardous waste container.[3]
Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Glassware Decontamination:
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
Collect this first rinsate and dispose of it as non-halogenated organic hazardous waste.
Subsequent rinses can typically be handled according to standard laboratory cleaning procedures, but consult your EHS department for specific guidance.
By adhering to this structured and scientifically grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research operations.
References
A General Guide to Laboratory Chemical Disposal Procedures. Benchchem. 8
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. 4
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 11
How to Properly Dispose Chemical Hazardous Waste. NSTA. 9
Properly Managing Chemical Waste in Laboratories. Ace Waste. 12
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). 13
3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook. 5
Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals. Benchchem. 6
Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. Benchchem. 2
Best Practices for Hazardous Waste Disposal. AEG Environmental. 10
Safety data sheet - ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate. CPAChem. 1
MSDS for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. J & W PharmLab, LLC. 3
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. 7
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate
Hazard Analysis: Understanding the "Why" Behind the "What" Before we select our Personal Protective Equipment (PPE), we must first understand the potential risks. Based on data from analogous isoxazoline compounds, such...
Author: BenchChem Technical Support Team. Date: January 2026
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we select our Personal Protective Equipment (PPE), we must first understand the potential risks. Based on data from analogous isoxazoline compounds, such as isoxadifen-ethyl, we can infer a potential hazard profile.[3]
Acute Oral Toxicity: A similar compound is classified as harmful if swallowed.[3] This necessitates procedures that prevent accidental ingestion.
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon contact.[3] This makes robust skin and hand protection paramount.
Particulate Inhalation: As a solid, the fine powder of this compound can be easily aerosolized, posing an inhalation risk.[4][5] While specific inhalation toxicity is unknown, general principles dictate minimizing exposure to any fine chemical powder.[6]
Environmental Hazard: A structurally related compound is noted as being very toxic to aquatic life with long-lasting effects.[3] This informs our disposal and spill containment procedures to prevent environmental release.
These potential hazards form the logical basis for the stringent PPE and handling protocols that follow.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task being performed. The following table summarizes the required PPE for various laboratory operations involving Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate.
Laboratory Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport
Safety Glasses with Side Shields
Chemical-Resistant Gloves (Nitrile)
Lab Coat
Not Required (in sealed containers)
Weighing Solid Compound
Chemical Splash Goggles
Chemical-Resistant Gloves (Nitrile)
Lab Coat (fully buttoned)
Work within a Chemical Fume Hood or Ventilated Balance Enclosure
Preparing Solutions
Chemical Splash Goggles
Chemical-Resistant Gloves (Nitrile)
Lab Coat (fully buttoned)
Chemical Fume Hood
Large-Scale Operations (>50g) or Splash Risk
Face Shield over Goggles
Chemical-Resistant Gloves (Nitrile or Neoprene)
Chemical-Resistant Apron over Lab Coat
Chemical Fume Hood
Spill Cleanup
Chemical Splash Goggles
Heavy-Duty Chemical-Resistant Gloves
Chemical-Resistant Apron over Lab Coat
NIOSH-Approved Respirator (if outside fume hood)
Detailed PPE Specifications:
Eye and Face Protection : Chemical splash goggles are mandatory at all times when the compound is handled outside of a sealed container.[7][8][9] They form a seal around the eyes, offering protection from splashes and airborne particles.[10] For larger-scale operations where the risk of splashing is significant, a face shield should be worn over the goggles for full facial protection.[10]
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact and potential sensitization.[8][11] Nitrile gloves are a suitable initial choice for handling small quantities of the solid and its solutions.[4][12] However, it is critical to consult the glove manufacturer's compatibility chart for breakthrough times, especially when working with solvents.[12] For prolonged tasks or spill cleanup, more robust gloves may be necessary. Always inspect gloves for damage before use and wash hands thoroughly after removal.[11][12]
Body Protection : A fully buttoned lab coat serves as the primary barrier to protect your skin and personal clothing from contamination.[12] For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of security.[13]
Respiratory Protection : The most effective way to prevent inhalation of chemical dust is to use engineering controls.[12] All handling of the solid compound, especially weighing, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1][14] This captures airborne particles at the source. If a situation arises where dust may be generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[4][8]
Operational & Disposal Plans: From Benchtop to Waste
Step-by-Step Handling Protocol (Weighing Solid)
Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[11]
Don PPE : Put on all required PPE as outlined in the table above (goggles, gloves, lab coat).
Transfer : Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or beaker.
Minimize Dust : Perform all transfers slowly and deliberately to minimize the generation of airborne dust.[6] Avoid pouring the solid from a height.
Cleanup : Once the desired amount is weighed, securely close the primary container. Use a damp cloth or a specialized laboratory wipe to gently clean any residual powder from the spatula and the work surface. Dispose of the wipe as solid hazardous waste.
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly.[11]
Spill Management Workflow
In the event of a small spill (<5g) within a chemical fume hood, the following workflow should be initiated immediately.